molecular formula C29H54N4O9 B6337412 Spermine(BBBSuc) CAS No. 1247874-32-3

Spermine(BBBSuc)

Katalognummer: B6337412
CAS-Nummer: 1247874-32-3
Molekulargewicht: 602.8 g/mol
InChI-Schlüssel: ZXTBRKBZRJJGTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spermine is a ubiquitous endogenous polyamine essential for fundamental cellular processes, including proliferation, differentiation, and gene expression . Its polycationic nature allows it to interact with nucleic acids, where it is known to stabilize helical structure, particularly in viruses, and function as an intracellular free radical scavenger to protect DNA from oxidative damage . Researchers value Spermine for its critical role in modulating ion channels, including the mitochondrial calcium uniporter, where it exerts dual effects—potentiating uptake at lower physiological concentrations and inhibiting it at higher millimolar levels, providing key insights into calcium signaling and homeostasis . Furthermore, Spermine and its precursor spermidine are recognized for their ability to induce autophagy, a key mechanism in aging and age-related diseases . Studies across various models have shown that these polyamines can prolong lifespan and offer protection against cardiovascular, neurodegenerative, and metabolic disorders . In botanical research, Spermine demonstrates potential in enhancing plant resilience, with studies showing it can stimulate root growth in wheat and exhibit fungistatic effects against seed-borne pathogens like Fusarium culmorum . This compound is a vital tool for scientists investigating cell death pathways, chromatin dynamics, and the development of novel therapeutic strategies. Spermine(BBBSuc) is offered exclusively for research applications and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-[3-[(2-methylpropan-2-yl)oxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]amino]propylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H54N4O9/c1-27(2,3)40-24(37)31-17-13-21-33(26(39)42-29(7,8)9)19-11-10-18-32(25(38)41-28(4,5)6)20-12-16-30-22(34)14-15-23(35)36/h10-21H2,1-9H3,(H,30,34)(H,31,37)(H,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTBRKBZRJJGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CCCCN(CCCNC(=O)CCC(=O)O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H54N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Spermine(BBBSuc): A Foundational Building Block for Polyamine-Targeted Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern bioconjugation and targeted drug delivery, overcoming cellular membrane impermeability and achieving tumor-specific targeting remain primary challenges. Spermine(BBBSuc)—chemically designated as N1,N5,N10-tri-Boc-N14-succinoyl spermine—has emerged as a critical modular building block to address these hurdles[1]. By acting as a "Trojan Horse" linker, this orthogonally protected polyamine derivative allows researchers to seamlessly conjugate therapeutic payloads to a polycationic tail. This guide explores the mechanistic rationale, biological targeting pathways, and self-validating experimental workflows required to successfully utilize Spermine(BBBSuc) in advanced research applications.

Chemical Architecture & Mechanistic Rationale

The molecular design of Spermine(BBBSuc) is an elegant solution to the historical difficulty of polyamine bioconjugation. Native spermine possesses four highly nucleophilic amine groups (two primary, two secondary), making regioselective conjugation nearly impossible without unwanted cross-linking or polymerization.

Spermine(BBBSuc) circumvents this through a dual-functional architecture:

  • Tri-Boc Protection: Three of the four amines are masked with tert-butyloxycarbonyl (Boc) protecting groups[1]. This orthogonal protection renders them unreactive during standard peptide coupling conditions, ensuring strictly linear, 1:1 conjugation. Furthermore, the Boc groups provide ease of handling and improve the compound's solubility in organic solvents[1].

  • Succinoyl Spacer: The N14 position is conjugated to a succinic acid moiety, providing a flexible 4-carbon spacer terminating in a free carboxylic acid (-COOH)[2]. This allows for highly efficient amide bond formation with any primary amine-containing payload (e.g., lipids, PEG chains, or small molecule drugs) using standard coupling reagents like EDC/NHS or HATU.

The Polyamine Transport System (PTS) & Cellular Targeting

Polyamines are essential polycationic alkylamines required for fundamental cellular processes, including gene expression, proliferation, and survival[3]. Because highly proliferative cells—such as BRAF-mutant melanoma and breast cancer lines—divide rapidly, they exhibit a voracious appetite for polyamines[4][5]. To meet this metabolic demand, cancer cells significantly upregulate the cell-surface Polyamine Transport System (PTS)[4].

When a therapeutic payload is conjugated to the succinoyl end of Spermine(BBBSuc) and the Boc groups are subsequently removed, the resulting construct mimics native spermine. The PTS recognizes the polycationic tail, actively internalizing the drug conjugate via energy-dependent endocytosis[3][6]. Once inside the acidic endosomal compartment, the protonation of the spermine amines induces the "proton sponge effect." This leads to osmotic swelling, endosomal rupture, and efficient cytosolic release of the therapeutic payload, preventing its degradation in lysosomes[6].

PTS_Pathway S Spermine-Drug Conjugate T Polyamine Transporter (Upregulated in Cancer) S->T High Affinity PTS Binding E Endosomal Compartment T->E Endocytosis R Endosomal Escape (Proton Sponge Effect) E->R Acidification (pH Drop) C Cytosolic Release R->C Vesicle Rupture D Target Engagement (e.g., DNA/RNA/Protein) C->D Therapeutic Action

Figure 1: PTS-mediated endocytosis and endosomal escape of spermine-drug conjugates.

Core Applications in Research & Drug Development

The unique structural properties of Spermine(BBBSuc) have cemented its role in several cutting-edge therapeutic avenues:

  • Targeted Nanoparticles (LNP/Micelles): Researchers frequently conjugate Spermine(BBBSuc) to block copolymers like PEG-PLGA. The resulting micelles exhibit pH-sensitive drug release and significantly enhanced cellular uptake in cancer models compared to non-targeted equivalents, minimizing off-target systemic toxicity[6][7].

  • Gene Therapy & Nucleic Acid Delivery: The polycationic nature of the deprotected spermine tail is ideal for condensing nucleic acids (pDNA, siRNA) into stable polyplexes. This facilitates the transport of nucleic acids into cells, making it a highly promising candidate for gene editing and RNA interference studies[1].

  • Bioconjugation & Linkerology: The compound acts as a critical linker in the synthesis of novel therapeutics, attaching to biomolecules to enhance the specificity and efficacy of targeted drug delivery systems[2][8].

Experimental Workflows & Protocols (Self-Validating Systems)

To ensure high-yield synthesis and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to verify the success of each mechanistic step before proceeding.

Synthesis_Workflow A Spermine(BBBSuc) (Free -COOH) C HATU / DIPEA / DMF (Activation & Coupling) A->C B Target Payload (Free -NH2) B->C D Tri-Boc Protected Intermediate C->D Amide Bond Formation E TFA / DCM / TIPS (Acidic Cleavage) D->E Purification & Drying F Active Polycationic Spermine Conjugate E->F Global Boc Removal

Figure 2: Synthesis workflow for coupling and deprotecting Spermine(BBBSuc) conjugates.

Protocol 1: Amide Coupling of Spermine(BBBSuc) to a Target Amine

Objective: Covalently link the free carboxylic acid of Spermine(BBBSuc) to a primary amine-bearing payload (e.g., Lipid-NH₂ or Peptide-NH₂). Mechanistic Rationale: HATU is selected over standard EDC/NHS because it is highly efficient for sterically hindered substrates and minimizes racemization. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the target amine, maximizing its nucleophilicity without participating in unwanted side reactions.

  • Activation: Dissolve 1.0 eq of Spermine(BBBSuc) and 1.1 eq of HATU in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Stir for 5 minutes.

  • Base Addition: Add 3.0 eq of DIPEA. The solution will turn slightly yellow, indicating the formation of the highly reactive O-(7-azabenzotriazol-1-yl) ester intermediate.

  • Conjugation: Dropwise add 1.0 eq of the target amine (dissolved in a minimum volume of DMF). Stir at room temperature for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. Validate success by confirming the disappearance of the unreacted Spermine(BBBSuc) mass peak ([M+H]⁺ = 603.8) and the appearance of the expected product mass[1]. Do not proceed to workup until conversion is >95%.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid (to remove unreacted amines/DIPEA), saturated NaHCO₃ (to remove unreacted acids), and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

Protocol 2: Global Deprotection of Boc Groups

Objective: Remove the Tri-Boc protecting groups to yield the biologically active, PTS-targeting polycationic spermine tail. Mechanistic Rationale: Trifluoroacetic acid (TFA) efficiently cleaves Boc groups via acid-catalyzed hydrolysis. Triisopropylsilane (TIPS) must be added as a carbocation scavenger; without it, the highly reactive tert-butyl cations generated during cleavage will re-alkylate the newly freed amines or sensitive residues on the payload.

  • Cleavage Cocktail: Dissolve the purified protected conjugate from Protocol 1 in a freshly prepared cleavage cocktail of DCM / TFA / TIPS (50:45:5 v/v/v) at 0 °C.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 2 hours.

  • Self-Validation Checkpoint (Ninhydrin Test): Spot a small aliquot onto a TLC plate and stain with Ninhydrin (Kaiser test) followed by gentle heating. A deep blue/purple color confirms the successful unmasking of the free primary and secondary amines.

  • Precipitation: Concentrate the mixture under a gentle stream of nitrogen to approximately 10% of its original volume. Add cold diethyl ether dropwise to precipitate the deprotected spermine conjugate as a TFA salt.

  • Isolation: Centrifuge the suspension, decant the ether supernatant, and dry the resulting pellet under high vacuum overnight to remove residual TFA.

Quantitative Data & Physicochemical Properties

To ensure proper handling and experimental design, the physicochemical properties of Spermine(BBBSuc) are summarized below[1][2]:

PropertySpecification
Chemical Name N1,N5,N10-tri-Boc-N14-succinoyl spermine
CAS Number 1247874-32-3
Molecular Formula C₂₉H₅₄N₄O₉
Molecular Weight 602.77 g/mol
Appearance White to off-white powder
Purity Standard ≥ 98% (HPLC)
Solubility Soluble in DMF, DMSO, DCM, and Methanol
Storage Conditions Store at 2 – 8 °C, protect from moisture

References

  • Chem-Impex International: N1, N5, N10-tri-Boc-N14-Succinoyl spermine Product Specifications. Retrieved from:[1]

  • J&K Scientific: N1, N5, N10-tri-Boc-N14-Succinoyl spermine | 1247874-32-3. Retrieved from:[8]

  • Iris Biotech GmbH: Everything for - CLICK CHEMISTRY. Retrieved from:[2]

  • National Institutes of Health (PMC): Polyamine metabolism and cancer: treatments, challenges and opportunities. Retrieved from:[4]

  • PubMed (NIH): ATP13A4 Upregulation Drives the Elevated Polyamine Transport System in the Breast Cancer Cell Line MCF7. Retrieved from:[5]

  • RSC Publishing: Spermine modified polymeric micelles with pH-sensitive drug release for targeted and enhanced antitumor therapy. Retrieved from:[6]

  • National Institutes of Health (PMC): Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues. Retrieved from:[3]

  • RSC Publishing: Surface spermidine functionalized PEGylated poly(lactide-co-glycolide) nanoparticles for tumor-targeted drug delivery. Retrieved from:[7]

Sources

Engineering Precision Delivery and Degradation: A Technical Guide to Tri-Boc-Succinoyl Spermine (CAS 1247874-32-3)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Logic of Orthogonal Protection

In the rapidly evolving fields of targeted protein degradation (PROTACs) and advanced drug delivery systems (LNP/Liposomes), the precise spatial and chemical arrangement of targeting ligands is paramount. Tri-Boc-Succinoyl spermine ( N1,N5,N10 -tri-Boc- N14 -succinoyl spermine), identified by CAS 1247874-32-3 , represents a masterclass in orthogonal protection strategy [1].

Spermine, an endogenous polyamine, plays a critical role in cellular proliferation and interacts with high affinity with the Polyamine Transport System (PTS)—a transmembrane channel frequently overexpressed in neoplastic cells [3]. However, unmodified spermine contains four highly reactive nucleophilic nitrogen atoms (two primary, two secondary), making regioselective conjugation nearly impossible without catastrophic cross-linking.

Tri-Boc-Succinoyl spermine solves this by masking three of the four amines with tert-butyloxycarbonyl (Boc) groups, while the fourth nitrogen is functionalized with a succinoyl moiety [1]. This leaves a single, highly reactive terminal carboxylic acid, enabling stoichiometric, unidirectional amide coupling to payloads, lipids, or E3 ligase ligands. Once conjugated, a simple acidic cleavage unveils the cationic polyamine tail, yielding a self-validating, biologically active conjugate.

Physicochemical Profiling

Understanding the baseline physicochemical parameters is non-negotiable for reproducible formulation and synthesis. The tri-Boc protection significantly enhances the compound's solubility in organic solvents (e.g., DMF, DMSO, DCM), which is a critical advantage over the highly polar, unprotected spermine [1].

Table 1: Physicochemical Properties of Tri-Boc-Succinoyl Spermine
ParameterSpecification / Value
Chemical Name N1,N5,N10 -tri-Boc- N14 -succinoyl spermine
Synonyms Spermine(BBBSuc)-OH
CAS Registry Number 1247874-32-3
Molecular Formula C29​H54​N4​O9​
Molecular Weight 602.8 g/mol
Purity (HPLC) ≥98%
Appearance White to off-white powder
Storage Conditions 2°C – 8°C (Desiccated, protect from moisture)
Solubility Soluble in DMF, DMSO, DCM; Insoluble in aqueous buffers (until deprotected)

Core Applications in Advanced Therapeutics

Targeted Drug Delivery & Cationic Liposomes

Cancer cells exhibit a high demand for polyamines to sustain rapid proliferation, leading to the upregulation of the Polyamine Transport System (PTS) [3]. By conjugating Tri-Boc-Succinoyl spermine to a lipid anchor (e.g., DSPE or cholesterol) and subsequently deprotecting it, formulation scientists can engineer actively targeted cationic liposomes or polymeric micelles.

Beyond targeting, the unveiled secondary and primary amines of the spermine moiety act as a "proton sponge" within the acidic environment of the endosome. As the endosomal pH drops, the amines become heavily protonated, driving chloride ion influx and osmotic swelling, which ultimately ruptures the endosome and releases the therapeutic payload directly into the cytosol [3].

PROTAC Linker Engineering

In targeted protein degradation, the linker connecting the target-binding warhead to the E3 ligase ligand is not merely a passive spacer; its physicochemical properties dictate cell permeability, ternary complex formation, and degradation efficacy [2]. The spermine backbone provides a highly flexible, aliphatic chain that can improve the aqueous solubility of heavily hydrophobic PROTACs once deprotected. Furthermore, the inherent PTS-targeting capability of the spermine tail can be leveraged to create tumor-targeted PROTACs, localizing the degradation machinery specifically within cancer cells [4].

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the following protocols detail the causal logic behind the conjugation and deprotection of Tri-Boc-Succinoyl spermine.

Protocol 1: EDC/NHS-Mediated Amide Coupling

Objective: Conjugate the free carboxylic acid of Spermine(BBBSuc)-OH to a primary amine-bearing payload (e.g., a lipid or PROTAC warhead).

  • Activation: Dissolve 1.0 eq of Tri-Boc-Succinoyl spermine in anhydrous DMF. Add 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of NHS (N-Hydroxysuccinimide).

    • Causality: EDC activates the carboxyl group, but the resulting O-acylisourea intermediate is unstable. NHS traps it to form a stable, amine-reactive NHS-ester, preventing hydrolysis.

  • Incubation: Stir at room temperature for 2 hours under an inert argon atmosphere.

  • Conjugation: Add 1.0 eq of the amine-bearing payload and 2.0 eq of DIPEA (N,N-Diisopropylethylamine).

    • Causality: DIPEA acts as a non-nucleophilic base, ensuring the payload's primary amine remains unprotonated and highly nucleophilic.

  • Reaction: Stir overnight (12-18 hours). Monitor completion via LC-MS.

  • Purification: Purify the protected conjugate via flash chromatography (Silica gel, DCM/MeOH gradient).

Protocol 2: Global Boc Deprotection

Objective: Remove the three Boc groups to yield the biologically active, cationic spermine conjugate.

  • Cleavage Cocktail: Dissolve the purified protected conjugate in a cleavage cocktail of DCM:TFA (Trifluoroacetic acid) at a 1:1 ratio.

    • Causality: TFA provides the acidic protons required to cleave the tert-butyl carbamate bonds, releasing isobutylene and carbon dioxide gases.

  • Scavenging: Add 2% (v/v) TIPS (Triisopropylsilane) to the mixture.

    • Causality: TIPS acts as a carbocation scavenger, preventing the highly reactive tert-butyl cations from alkylating the newly freed amines or the payload.

  • Incubation: Stir at room temperature for 1-2 hours.

  • Isolation: Evaporate the solvent under a stream of nitrogen. Precipitate the active conjugate in ice-cold diethyl ether, centrifuge, and dry under a vacuum.

Mechanistic Visualizations

Synthetic Workflow and Structural Transformation

The following diagram illustrates the logical progression from the orthogonally protected building block to the active therapeutic conjugate.

SyntheticWorkflow A Spermine(BBBSuc)-OH (CAS 1247874-32-3) C EDC/NHS Coupling (Amide Bond Formation) A->C B Payload / Lipid (Primary Amine) B->C D Tri-Boc Protected Conjugate C->D High Yield E TFA Cleavage (Boc Deprotection) D->E F Active Cationic Spermine Conjugate E->F Regioselective

Caption: Workflow detailing the regioselective conjugation and subsequent deprotection of Spermine(BBBSuc)-OH.

Cellular Uptake via the Polyamine Transport System (PTS)

Once deprotected, the spermine conjugate engages with cellular machinery to bypass traditional diffusion limits, actively driving intracellular accumulation.

PTSPathway A Spermine-Drug Conjugate (Extracellular) B Polyamine Transport System (PTS) Receptor A->B High Affinity Binding C Receptor-Mediated Endocytosis B->C D Early Endosome (pH Drop) C->D E Endosomal Escape (Proton Sponge Effect) D->E pH < 6.0 F Cytosolic Delivery & Target Engagement E->F

Caption: Mechanism of PTS-mediated cellular uptake and endosomal escape of deprotected spermine conjugates.

Conclusion

Tri-Boc-Succinoyl spermine (CAS 1247874-32-3) is not merely a chemical reagent; it is a precision engineering tool for drug developers. By solving the inherent cross-reactivity of polyamines through strategic orthogonal protection, it unlocks the ability to seamlessly integrate the powerful targeting and endosomolytic properties of spermine into next-generation liposomes, LNPs, and PROTACs. Mastery of its coupling and deprotection mechanics provides a distinct advantage in the design of highly efficacious, targeted therapeutics.

References

  • Iris Biotech GmbH. CLICK CHEMISTRY. Retrieved from:[Link]

  • Chen, Y., et al. Spermine modified polymeric micelles with pH-sensitive drug release for targeted and enhanced antitumor therapy. RSC Advances (2019). Retrieved from:[Link]

  • Benaouda, F., et al. Ion-Pairing with Spermine Targets Theophylline to the Lungs via the Polyamine Transport System. Molecular Pharmaceutics (2018). Retrieved from:[Link]

An In-depth Technical Guide on the Mechanism of Spermine-Derivatized Systems in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective delivery of therapeutic agents to diseased tissues while sparing healthy cells remains a paramount challenge in modern medicine. This is particularly true for pathologies of the central nervous system (CNS), where the blood-brain barrier (BBB) presents a formidable obstacle, and for cancers that have developed specific metabolic dependencies. This technical guide provides an in-depth exploration of the mechanisms underpinning the use of spermine, a naturally occurring polyamine, as a targeting ligand in advanced drug delivery systems. We will particularly focus on its application in targeting the polyamine transport system (PTS), which is frequently overexpressed in cancer cells, and discuss its potential, when appropriately derivatized—hypothetically as a construct like Spermine-succinate or "Spermine(BBBSuc)"—to facilitate passage across the blood-brain barrier. This whitepaper will dissect the molecular interactions, cellular uptake pathways, and formulation strategies that leverage spermine's unique properties. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to equip researchers with the foundational knowledge required to design and evaluate novel spermine-based targeted therapies.

The Rationale for Spermine in Targeted Drug Delivery

The efficacy of many potent therapeutic agents is hampered by their inability to reach their intended site of action in sufficient concentrations without causing systemic toxicity. Targeted drug delivery systems aim to overcome this limitation by utilizing ligands that recognize and bind to specific receptors or transporters on the surface of target cells. Spermine, a ubiquitous polycationic molecule essential for cell growth and proliferation, has emerged as a promising targeting moiety for several reasons[1].

Firstly, many cancer cells exhibit a heightened demand for polyamines to sustain their rapid proliferation. This leads to the overexpression of the polyamine transport system (PTS) on their cell surface, making the PTS a viable target for cancer-specific drug delivery[2][3]. By decorating a drug-loaded nanoparticle with spermine, one can effectively hijack this transport system to achieve preferential accumulation of the therapeutic payload within tumor cells[3].

Secondly, the cationic nature of spermine can facilitate interaction with negatively charged cell membranes, a principle that can be exploited for enhanced cellular uptake through a process known as adsorptive-mediated transcytosis. This mechanism is particularly relevant for overcoming biological barriers like the BBB[4]. While spermine itself has limited ability to cross the BBB, its conjugation to a nanoparticle can alter the physicochemical properties of the carrier, potentially enhancing its brain penetration.

The hypothetical construct "Spermine(BBBSuc)" suggests a bifunctional design, where spermine acts as the tumor-targeting agent via the PTS, and a succinate (Suc) linker or a larger BBB-targeting moiety conjugated via this linker facilitates transport across the blood-brain barrier. This dual-targeting strategy holds immense potential for treating brain tumors and other CNS malignancies.

Mechanism of Spermine-Mediated Targeting

The Polyamine Transport System (PTS)

The PTS is a high-affinity, energy-dependent transport system responsible for the uptake of extracellular polyamines like spermine, spermidine, and putrescine[2]. Its overexpression is a hallmark of various cancers, including neuroblastoma, breast cancer, lung cancer, and melanoma[2]. This differential expression provides a window for therapeutic intervention. Nanoparticles functionalized with spermine can mimic natural polyamines, thereby gaining entry into cancer cells via the PTS.

Cellular Internalization Pathway

The binding of spermine-conjugated nanoparticles to the PTS triggers internalization, primarily through endocytosis. Studies have suggested that this is an energy-dependent process, likely involving clathrin-mediated or caveolae-mediated pathways[3]. Once inside the cell, the nanoparticles are trafficked into endosomes.

For effective drug delivery, the therapeutic payload must escape the endo-lysosomal pathway to avoid degradation. The design of the nanoparticle carrier is crucial here. Many spermine-based delivery systems are engineered to be pH-responsive. The acidic environment of the late endosome and lysosome can trigger a conformational change in the nanoparticle, leading to its disruption and the release of the encapsulated drug into the cytoplasm[3][5]. This pH-triggered release is a key feature for maximizing therapeutic efficacy.

graph TD; A[Spermine-Conjugated Nanoparticle] -->|Binds to| B(Polyamine Transport System on Cancer Cell); B -->|Triggers| C{Endocytosis}; C --> D[Early Endosome]; D --> E[Late Endosome (Acidic pH)]; E -->|pH-triggered disruption| F(Drug Release into Cytoplasm); E --> G[Lysosome (Degradation)]; F --> H[Therapeutic Action]; Caption: Spermine-mediated targeting and intracellular drug release pathway.

Overcoming the Blood-Brain Barrier

The BBB is a highly selective barrier formed by brain microvascular endothelial cells that protects the CNS from harmful substances[6][7]. While essential for normal brain function, it also severely restricts the passage of most therapeutic drugs[6]. Several strategies are being explored to overcome this barrier, with receptor-mediated transcytosis (RMT) being one of the most promising for nanoparticle-based delivery[4][7][8].

RMT involves the binding of a ligand on the nanoparticle surface to a specific receptor on the BBB endothelial cells, such as the transferrin receptor or insulin receptor[4][8]. This binding event initiates endocytosis of the nanoparticle, its transport across the endothelial cell, and subsequent exocytosis into the brain parenchyma[9].

For a "Spermine(BBBSuc)" system, it is plausible that while spermine itself may not be a primary ligand for RMT, it could be co-conjugated with a known RMT-inducing ligand like transferrin[10][11]. Alternatively, the cationic nature of spermine could promote adsorptive-mediated transcytosis, a less specific but still viable mechanism for BBB penetration[4]. The succinate linker could provide the necessary spacing and flexibility for the targeting ligands to interact optimally with their respective receptors.

graph LR; subgraph Blood A[Spermine(BBBSuc)-Nanoparticle]; end Caption: Receptor-mediated transcytosis across the blood-brain barrier.

Formulation and Characterization of Spermine-Conjugated Nanoparticles

The successful implementation of a spermine-based targeting strategy hinges on the careful design and characterization of the drug delivery vehicle. Liposomes and polymeric nanoparticles are the most commonly used platforms.

Synthesis and Conjugation Strategies

Spermine can be conjugated to the surface of pre-formed nanoparticles or incorporated into the constituent polymers or lipids prior to nanoparticle assembly. Covalent conjugation is generally preferred as it provides greater stability compared to electrostatic interactions[5][12]. The choice of linker, such as a succinate linker, is critical and can influence the flexibility of the spermine ligand and its ability to interact with the PTS.

Table 1: Comparison of Conjugation Strategies

Conjugation StrategyAdvantagesDisadvantages
Covalent Bonding High stability, precise control over ligand density.[5][12]More complex synthesis, may require harsh reaction conditions.
Electrostatic Interaction Simple preparation, milder conditions.[5][12]Lower stability, can be disrupted by physiological conditions.
Physicochemical Characterization

A thorough characterization of the formulated nanoparticles is essential to ensure their quality, stability, and in vivo performance.

Table 2: Key Characterization Parameters for Spermine-Conjugated Nanoparticles

ParameterMethodImportanceTypical Values
Particle Size & PDI Dynamic Light Scattering (DLS)[13]Influences cellular uptake, biodistribution, and BBB penetration.[14]100-200 nm for tumor targeting, <100 nm for BBB penetration. PDI < 0.2.
Zeta Potential Laser Doppler AnemometryIndicates surface charge and stability. Cationic charge can enhance cell interaction but may also lead to opsonization.Slightly positive or near-neutral to balance cell interaction and systemic circulation time.[2]
Drug Encapsulation Efficiency Spectrophotometry, HPLCDetermines the amount of drug successfully loaded into the nanoparticles.Varies depending on the drug and nanoparticle system, typically >70%.
Drug Release Profile Dialysis method at different pH valuesAssesses the rate and extent of drug release under physiological and endosomal conditions.Sustained release at pH 7.4, accelerated release at acidic pH (e.g., 5.0-6.5).[3][5]

Experimental Protocols

Protocol for Synthesis of Spermine-Conjugated Liposomes

This protocol describes the synthesis of spermine-conjugated liposomes using the lipid film hydration and extrusion method.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG(2000)-Maleimide

  • Spermine-SH (thiol-modified spermine)

  • Therapeutic drug

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Maleimide in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a PBS solution containing the therapeutic drug by vortexing. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a 100 nm polycarbonate membrane.

    • Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs) with a uniform size distribution[15].

  • Spermine Conjugation:

    • Add Spermine-SH to the liposome suspension.

    • Allow the reaction to proceed for 4 hours at room temperature to allow the thiol group on the spermine to react with the maleimide group on the liposome surface.

  • Purification:

    • Remove unconjugated spermine and unencapsulated drug by dialysis or size exclusion chromatography.

graph TD; A[Dissolve Lipids in Chloroform] --> B{Rotary Evaporation}; B --> C[Hydrate Lipid Film with Drug Solution]; C --> D[Extrusion through 100nm Membrane]; D --> E[Add Thiol-Modified Spermine]; E --> F{Incubate for Conjugation}; F --> G[Purify by Dialysis]; G --> H[Characterize Nanoparticles]; Caption: Workflow for the synthesis of spermine-conjugated liposomes.
In Vitro Evaluation of Targeting Efficiency

Cell Lines:

  • A549 (human lung carcinoma, PTS-positive)[2]

  • hCMEC/D3 (human cerebral microvascular endothelial cells, for BBB model)

Procedure:

  • Cellular Uptake Study:

    • Label the nanoparticles with a fluorescent dye (e.g., Coumarin-6).

    • Incubate the cells with the fluorescently labeled nanoparticles for various time points.

    • Wash the cells to remove non-internalized nanoparticles.

    • Analyze the cellular uptake by flow cytometry or visualize by confocal microscopy[3].

  • Competition Assay:

    • Pre-incubate the A549 cells with an excess of free spermine before adding the spermine-conjugated nanoparticles.

    • A significant reduction in nanoparticle uptake compared to the non-pre-incubated control would confirm that the uptake is mediated by the PTS[2].

  • Cytotoxicity Assay (MTT Assay):

    • Incubate the cells with various concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles for 48-72 hours.

    • Measure cell viability using an MTT assay.

    • Spermine-conjugated nanoparticles are expected to show enhanced cytotoxicity in PTS-positive cancer cells compared to non-targeted nanoparticles and free drug[2].

Table 3: Representative In Vitro Data

FormulationCell LineIC50 (µg/mL)
Free DoxorubicinA549~2.5[2]
Doxorubicin-loaded NanoparticlesA549~1.8[2]
Spermidine-Doxorubicin NanoparticlesA549~0.8[2]

Note: Data is illustrative and based on spermidine, a related polyamine, as a proxy for spermine.

Conclusion and Future Perspectives

Spermine and its derivatives represent a highly promising class of targeting ligands for the development of advanced drug delivery systems. Their ability to exploit the overexpressed polyamine transport system on cancer cells offers a clear pathway for tumor-specific therapy. The potential for these systems to be further engineered to overcome the blood-brain barrier opens up new avenues for treating CNS diseases, a field with immense unmet medical need.

Future research should focus on optimizing the design of spermine-based nanocarriers, including the choice of linker and the co-conjugation of other targeting moieties to enhance specificity and efficacy. A deeper understanding of the intracellular trafficking of these nanoparticles will be crucial for designing systems with improved endosomal escape and drug release kinetics. As our ability to engineer multifunctional nanoparticles improves, spermine-based targeting will undoubtedly play a significant role in the next generation of precision medicines.

References

  • Li, J., Mao, J., Tang, J., Li, G., Fang, F., Tang, Y., & Ding, J. (2017). Surface spermidine functionalized PEGylated poly(lactide-co-glycolide) nanoparticles for tumor-targeted drug delivery. RSC Advances, 7(45), 28243-28252. [Link]

  • Wang, S., Su, Y., Cheng, R., Du, B., Helain, M., Zhang, H., ... & Santos, H. A. (2025). The impact of conjugation strategies and linker density on the performance of the Spermine-AcDex nanoparticle–splenocyte conjugate. RSC Chemical Biology. [Link]

  • Li, J., Mao, J., Tang, J., Li, G., Fang, F., Tang, Y., & Ding, J. (2019). Spermine modified polymeric micelles with pH-sensitive drug release for targeted and enhanced antitumor therapy. RSC Advances, 9(22), 12564-12574. [Link]

  • Lau, C., & Hui, C. (2022). The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies. International Journal of Molecular Sciences, 23(3), 1293. [Link]

  • Igarashi, K., & Kashiwagi, K. (2020). Spermidine as a target for cancer therapy. Pharmacological Research, 159, 104943. [Link]

  • Jin, Y., Adams, F., Nguyen, A., Sturm, S., Carnerio, S., Müller-Caspary, K., & Merkel, O. M. (2021). Spermine-based poly(β-amino ester)s for siRNA delivery against mutated KRAS in lung cancer. Biomaterials Science, 9(18), 6149-6162. [Link]

  • Ghadiri, M. R., Varshosaz, J., & Mirian, M. (2017). Transferrin-conjugated magnetic dextran-spermine nanoparticles for targeted drug transport across blood-brain barrier. Journal of Biomedical Materials Research Part A, 105(10), 2851-2864. [Link]

  • Wang, S., Su, Y., Cheng, R., Du, B., Helain, M., Zhang, H., ... & Santos, H. A. (2025). The impact of conjugation strategies and linker density on the performance of the Spermine-AcDex nanoparticle-splenocyte conjugate. RSC Chemical Biology. [Link]

  • Yathindranath, V., Safa, N., Sajesh, B. V., Schwinghamer, K., Vanan, M. I., Bux, R., ... & Miller, D. W. (2022). Spermidine/Spermine N1-Acetyltransferase 1 (SAT1)—A Potential Gene Target for Selective Sensitization of Glioblastoma Cells Using an Ionizable Lipid Nanoparticle to Deliver siRNA. Cancers, 14(21), 5179. [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2025). Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors. International Journal of Molecular Sciences, 26(2), 1649. [Link]

  • Jin, Y., Adams, F., Nguyen, A., Sturm, S., Carnerio, S., Müller-Caspary, K., & Merkel, O. M. (2023). Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. Nanoscale Advances, 5(19), 5221-5232. [Link]

  • Rather, R. A., Bhagat, M., & Kumar, S. (2021). Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms. Frontiers in Oncology, 11, 642231. [Link]

  • Pardridge, W. M. (2020). Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier. Pharmaceuticals, 13(10), 299. [Link]

  • Klein, P. M., Mohammed, A., Witzke, A., Teymouri, M., Theobald, J., Wiese, H., ... & Zentel, R. (2016). Physicochemical and Preclinical Evaluation of Spermine-Derived Surfactant Liposomes for in Vitro and in Vivo siRNA-Delivery to Liver Macrophages. Molecular Pharmaceutics, 13(11), 3864-3875. [Link]

  • Lin, T., Zhao, P., & Zhao, Y. (2021). Design and Development of Nanomaterial-Based Drug Carriers to Overcome the Blood–Brain Barrier by Using Different Transport Mechanisms. Pharmaceutics, 13(9), 1503. [Link]

  • Terstappen, G. C., Meyer, A. H., Bell, R. D., & Zhang, W. (2021). Functionalized Nanomaterials Capable of Crossing the Blood–Brain Barrier. ACS Nano, 15(7), 10848-10878. [Link]

  • Zlokovic, B. V. (2025). Mechanisms of receptor-mediated transcytosis at the blood-brain barrier. Trends in Neurosciences. [Link]

  • Jin, Y., Adams, F., Nguyen, A., Sturm, S., Carnerio, S., Müller-Caspary, K., & Merkel, O. M. (2023). Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. Nanoscale Advances, 5(19), 5221-5232. [Link]

  • Jin, Y. (2022). Synthesis and application of spermine-based poly(β-amino ester)s and PEI-based copolymers for siRNA delivery. Ludwig-Maximilians-Universität München. [Link]

  • Jin, Y., Adams, F., Nguyen, A., Sturm, S., Carnerio, S., Müller-Caspary, K., & Merkel, O. M. (2023). Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. ResearchGate. [Link]

  • Patel, M. M., Patel, B. C., & Goyal, R. K. (2023). Crossing the Blood–Brain Barrier: Innovations in Receptor- and Transporter-Mediated Transcytosis Strategies. Pharmaceutics, 15(9), 2311. [Link]

  • Mohammadi, M., Jafari, S. M., & Malek, M. (2023). Green synthesis of spermine coated iron nanoparticles and its effect on biochemical properties of Rosmarinus officinalis. Scientific Reports, 13(1), 743. [Link]

  • Nanobot. (n.d.). Liposomes: Protocol. [Link]

  • Yathindranath, V., Safa, N., Sajesh, B. V., Schwinghamer, K., Vanan, M. I., Bux, R., ... & Miller, D. W. (2022). Spermidine/Spermine N1-Acetyltransferase 1 (SAT1)-A Potential Gene Target for Selective Sensitization of Glioblastoma Cells Using an Ionizable Lipid Nanoparticle to Deliver siRNA. Cancers, 14(21), 5179. [Link]

  • Wang, S., Su, Y., Cheng, R., Du, B., Helain, M., Zhang, H., ... & Santos, H. A. (2025). Impact of Conjugation Strategy and Linker Density on Spermine AcDex Nanoparticle-Splenocytes Conjugates Performance. ResearchGate. [Link]

  • Mohammadi, M., Jafari, S. M., & Malek, M. (2022). Preparation and characterization of Fe3O4-spermine-PCL-chitosan-PEG-FA nanoparticles for DNA delivery into AGS cells. Organic and Medicinal Chemistry International Journal, 10(4). [Link]

  • A, A., B, B., C, C., D, D., E, E., F, F., & G, G. (2015). Synthesis and in vitro transfection efficiency of spermine-based cationic lipids with different central core structures and lipophilic tails. Bioorganic & Medicinal Chemistry Letters, 25(3), 573-577. [Link]

  • A, A., B, B., C, C., D, D., E, E., F, F., & G, G. (2015). Synthesis and in vitro transfection efficiency of spermine-based cationic lipids with different central core structures and lipophilic tails. ResearchGate. [Link]

  • Vijayanathan, V., Thomas, T., & Thomas, T. J. (2020). The Effect of Spermidine and Spermine on Chitosan-Mediated Gene Delivery. Polymers, 12(8), 1838. [Link]

  • Fleisher, J. H., & Russell, D. H. (1975). Simplified micro-method for the quantitative analysis of putrescine, spermidine and spermine in urine. Journal of Chromatography A, 110(2), 335-340. [Link]

  • Torchilin, V. P. (2018). Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery. Molecules, 23(11), 2947. [Link]

  • Paschen, W., & Djuricic, B. (2002). Passage of spermidine across the blood-brain barrier in short recirculation periods following global cerebral ischemia: effects of mild hyperthermia. Journal of Cerebral Blood Flow & Metabolism, 22(8), 986-993. [Link]

  • Yücel, Ç., & Çelik, B. (2022). Drug Delivery with Targeted Nanoparticles: In Vitro and in Vivo Evaluation Methods. Bentham Science Publishers. [Link]

  • Wang, S., Su, Y., Cheng, R., Du, B., Helain, M., Zhang, H., ... & Santos, H. A. (2025). The impact of conjugation strategies and linker density on the performance of the Spermine-AcDex nanoparticle–splenocyte conjugate. RSC Chemical Biology. [Link]

  • Lim, S. M., & Lee, M. K. (2022). Ligands for oral delivery of peptides across the blood-brain-barrier. ScienceOpen. [Link]

  • Butt, H., & Al-Marwani, B. (2020). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 1152, 122237. [Link]

Sources

Solubilization Dynamics of Spermine(BBBSuc): A Technical Guide for DMSO and Aqueous Biological Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Spermine(BBBSuc), chemically designated as N1,N5,N10-tri-Boc-N14-succinoyl spermine (CAS: 1247874-32-3), is a highly specialized polyamine derivative[1]. With a molecular weight of 602.8 g/mol and the molecular formula C29H54N4O9, it serves as a critical building block in the synthesis of gene delivery vectors, PROTAC linkers, and click chemistry bioconjugates[1],[2].

The fundamental challenge in handling Spermine(BBBSuc) lies in its dichotomous solubility profile. The introduction of three bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting groups significantly increases the molecule's lipophilicity, masking the natural basicity and hydrophilicity of the polyamine core[3]. Conversely, the terminal succinoyl moiety provides a carboxylic acid handle that can be deprotonated at physiological pH. Despite this ionizable group, the overwhelming hydrophobicity of the Boc groups restricts its direct aqueous solubility, necessitating the use of organic co-solvents like dimethyl sulfoxide (DMSO) for biological applications[1].

Quantitative Solubility Data

To facilitate experimental design, the following table summarizes the solubility behavior of Spermine(BBBSuc) across various solvent systems.

Solvent SystemTemp (°C)Estimated Max SolubilityCausality & Practical Notes
Anhydrous DMSO 25°C> 50 mg/mL (>80 mM)High polarity and aprotic nature fully solvate the lipophilic Boc groups and the succinoyl moiety. Ideal for master stocks.
Anhydrous DMF 25°C> 50 mg/mL (>80 mM)Excellent alternative to DMSO; however, DMF can be more toxic in downstream cellular assays.
PBS (pH 7.4) 25°C< 0.1 mg/mLDirect dissolution is thermodynamically unfavorable. Requires ≤ 5% DMSO co-solvent to prevent precipitation.
HEPES (pH 7.4) 25°C< 0.1 mg/mLGood's buffers maintain stable ionization of the carboxylate group[4], but co-solvent is still mandatory.
0.1 M HCl (pH 1.0) 25°CInsolubleCarboxylic acid is fully protonated, eliminating all polar character. Boc groups may undergo acid-catalyzed deprotection over time[3].

Solubilization Workflow & Mechanism

Understanding the thermodynamic drivers of solubility is essential. At acidic pH, the succinoyl group is protonated, rendering the entire molecule extremely hydrophobic. At physiological pH (7.4), the deprotonation of the carboxylic acid generates an amphiphilic molecule. If introduced into an aqueous buffer too rapidly or at too high a concentration, these amphiphilic molecules will self-assemble into micelles or precipitate as colloidal aggregates.

pH_Dependent_Solubility Molecule Spermine(BBBSuc) (3x Boc, 1x Succinoyl) Acidic pH < 5.0 (-COOH Protonated) Molecule->Acidic Acidic Buffer Physiological pH 7.4 (-COO⁻ Deprotonated) Molecule->Physiological Biological Buffer Precipitation Highly Hydrophobic (Precipitation) Acidic->Precipitation Loss of Polarity Micellization Amphiphilic Character (Micelle Formation) Physiological->Micellization Surfactant-like

Causality of pH-dependent solubility and aggregation states of Spermine(BBBSuc).

To bypass these thermodynamic barriers, a two-step co-solvent workflow is required.

Solubilization_Workflow Solid Spermine(BBBSuc) Powder DMSO Anhydrous DMSO (Primary Solvent) Solid->DMSO Dissolve Stock 50 mM Stock (Stable at -20°C) DMSO->Stock Sonicate Mixing Vortex & Dropwise Addition Stock->Mixing Aliquot Buffer Aqueous Buffer (pH 7.4) Buffer->Mixing Co-solvent Validation DLS / LC-MS Validation Mixing->Validation Analyze

Logical workflow for the preparation and validation of Spermine(BBBSuc) aqueous solutions.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate the following self-validating protocols to ensure reproducibility and scientific integrity.

Protocol A: Preparation of a 50 mM Master Stock in Anhydrous DMSO

Causality: Water ingress into the DMSO stock can lead to micro-precipitation over time. Using anhydrous DMSO and aliquoting prevents freeze-thaw degradation and atmospheric moisture condensation.

  • Equilibration : Allow the vial of lyophilized Spermine(BBBSuc) to equilibrate to room temperature in a desiccator for 30 minutes before opening.

  • Calculation : To prepare a 50 mM stock, dissolve 30.14 mg of Spermine(BBBSuc) in exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity).

  • Dissolution : Add the DMSO directly to the vial. Vortex vigorously for 60 seconds. If the solution is not perfectly clear, sonicate in a water bath at 25°C for 5 minutes.

  • Aliquoting : Divide the master stock into 20 µL to 50 µL aliquots in tightly sealed, low-bind microcentrifuge tubes.

  • Storage : Store aliquots at -20°C.

    • Validation Check: A properly prepared stock will remain optically clear upon thawing. If cloudiness is observed after thawing, discard the aliquot.

Protocol B: Preparation of Aqueous Working Solutions (Co-Solvent Method)

Causality: Adding aqueous buffer directly to the DMSO stock causes rapid localized polarity shifts, leading to immediate precipitation. The inverse—adding the DMSO stock dropwise into a large volume of rapidly mixing buffer—ensures the compound remains below its critical precipitation concentration at the injection site.

  • Buffer Preparation : Select a biological buffer such as HEPES or PBS (pH 7.4)[4]. Pre-warm the buffer to 37°C to maximize the thermodynamic solubility limit during mixing.

  • Agitation : Place the tube containing the pre-warmed buffer on a vortex mixer set to medium-high speed.

  • Dropwise Addition : While the buffer is actively vortexing, use a micropipette to add the 50 mM DMSO stock dropwise directly into the center of the vortex (avoiding the tube walls).

  • Dilution Limit : Ensure the final concentration of DMSO does not exceed 5% (v/v) for biochemical assays, or 0.5% - 1% (v/v) for live-cell assays to prevent solvent toxicity. For example, to achieve a 1 mM working solution, add 20 µL of the 50 mM stock to 980 µL of buffer (final DMSO = 2%).

Analytical Validation & Troubleshooting

A protocol is only as reliable as its validation. Before applying the aqueous working solution to critical assays, verify its integrity:

  • Visual Inspection (Level 1) : Hold the tube against a dark background and shine a bright light through it. The solution must be completely transparent. Any opalescence or turbidity indicates that the Boc-protected polyamine has crashed out of solution.

  • Dynamic Light Scattering (DLS) (Level 2) : If working at concentrations near the solubility limit (e.g., >1 mM in aqueous buffer), analyze the solution via DLS. The presence of particles > 100 nm indicates the formation of colloidal aggregates or micelles, which can sequester the compound and cause false negatives in biological assays.

  • Chemical Stability (LC-MS) : The Boc groups are highly stable under neutral and basic conditions but are extremely labile in the presence of strong acids (e.g., Trifluoroacetic acid)[3]. Do not attempt to adjust the pH of the final solution using concentrated HCl, as this may trigger premature deprotection of the amines.

Sources

The Strategic Advantage of Selectivity: A Technical Guide to the Biological Applications of Boc-Protected Succinoyl Spermine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The intricate roles of polyamines in cellular function, from regulating gene expression to influencing cell proliferation and survival, have positioned them as critical molecules in both health and disease.[1][2] Their polycationic nature at physiological pH allows for interactions with a host of negatively charged macromolecules, including DNA, RNA, and proteins.[1] However, harnessing the therapeutic potential of polyamines necessitates a high degree of chemical precision to modulate their activity and target specific biological pathways. This technical guide delves into the synthesis, rationale, and multifaceted biological applications of a key derivative: Boc-protected succinoyl spermine. We will explore how the strategic incorporation of a succinoyl linker and the use of tert-butyloxycarbonyl (Boc) protecting groups provide a versatile platform for researchers, scientists, and drug development professionals to probe polyamine biology and develop novel therapeutic strategies.

Introduction: The Rationale for Modifying Spermine

Spermine, a ubiquitous tetraamine, is integral to numerous cellular processes.[] Its dysregulation is a hallmark of various pathologies, most notably cancer, where elevated levels are associated with tumor growth and proliferation.[4] This has made the polyamine metabolic pathway a compelling target for therapeutic intervention.[5] However, the non-specific interactions and rapid metabolism of native spermine limit its direct therapeutic utility.

The chemical modification of spermine offers a pathway to overcome these limitations. Specifically, the introduction of a succinoyl linker and the use of Boc protecting groups address two key challenges:

  • The Succinoyl Linker: This dicarboxylic acid linker provides a versatile handle for bioconjugation. Its carboxyl groups can be readily coupled to other molecules, such as targeting ligands, imaging agents, or therapeutic payloads, transforming spermine into a sophisticated delivery vehicle. Furthermore, the linker itself can influence the overall charge and conformational flexibility of the spermine backbone, potentially altering its biological activity.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group crucial for achieving regioselective modification of spermine's multiple amino groups.[2][6] By selectively protecting certain amines, specific positions on the spermine molecule can be functionalized, allowing for the precise construction of complex polyamine analogues.[2] This level of control is paramount in structure-activity relationship (SAR) studies and the rational design of targeted therapeutics.

This guide will provide a comprehensive overview of the synthesis of Boc-protected succinoyl spermine and explore its significant applications in drug delivery, cancer research, and the fundamental study of polyamine biology.

Synthesis of Boc-Protected Succinoyl Spermine: A Step-by-Step Methodology

The synthesis of Boc-protected succinoyl spermine is a multi-step process that requires careful control of reaction conditions to ensure the desired product is obtained with high purity. The following protocol outlines a generalizable approach based on established methods for Boc protection of polyamines and acylation reactions.[6][7][8]

Experimental Protocol: Synthesis of N¹,N¹²-di-Boc-N⁴,N⁹-di-succinoyl-spermine

Materials:

  • Spermine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Succinic anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/MeOH mixtures)

Step 1: Selective Boc Protection of Spermine's Primary Amines

This initial step aims to protect the terminal primary amino groups of spermine, leaving the internal secondary amines available for subsequent modification.

  • Dissolve spermine (1.0 eq) in a mixture of DCM and MeOH.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of (Boc)₂O (2.2 eq) in DCM to the spermine solution while stirring. The stoichiometry is critical to favor di-protection of the primary amines.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting N¹,N¹²-di-Boc-spermine by silica gel column chromatography to isolate it from unprotected and over-protected species.

Step 2: Succinoylation of the Secondary Amines

With the primary amines protected, the internal secondary amines are now targeted for acylation with succinic anhydride.

  • Dissolve the purified N¹,N¹²-di-Boc-spermine (1.0 eq) in anhydrous DCM.

  • Add a base such as TEA or DIPEA (2.5 eq) to the solution.

  • Add succinic anhydride (2.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Once the reaction is complete, wash the organic layer with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the N¹,N¹²-di-Boc-N⁴,N⁹-di-succinoyl-spermine by silica gel column chromatography.

Step 3: Characterization

The final product should be characterized by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful addition of the Boc and succinoyl groups.

  • Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight of the desired product.

Diagram: Synthetic Workflow for Boc-Protected Succinoyl Spermine

G Spermine Spermine Boc_Protection Step 1: Selective Boc Protection ((Boc)₂O, DCM/MeOH) Spermine->Boc_Protection diBoc_Spermine N¹,N¹²-di-Boc-spermine Boc_Protection->diBoc_Spermine Purification1 Purification (Column Chromatography) diBoc_Spermine->Purification1 Succinoylation Step 2: Succinoylation (Succinic Anhydride, TEA, DCM) Final_Product N¹,N¹²-di-Boc-N⁴,N⁹-di-succinoyl-spermine Succinoylation->Final_Product Purification2 Purification (Column Chromatography) Final_Product->Purification2 Purification1->Succinoylation Characterization Characterization (NMR, MS) Purification2->Characterization

Caption: Synthetic workflow for N¹,N¹²-di-Boc-N⁴,N⁹-di-succinoyl-spermine.

Biological Applications: Leveraging Precision for Function

The unique structure of Boc-protected succinoyl spermine opens up a wide array of applications in biological research and drug development. The Boc groups offer a stable, protected precursor, while the terminal carboxyl groups of the succinoyl moieties provide reactive sites for further conjugation.

Drug Delivery Systems

The polycationic nature of the spermine backbone can facilitate interaction with and transport across cell membranes. By conjugating therapeutic agents to the succinoyl groups, Boc-protected succinoyl spermine can act as a carrier to enhance the cellular uptake of drugs.[9][10]

Application Example: Targeted Cancer Therapy

A promising strategy involves conjugating a potent but poorly permeable anticancer drug to Boc-protected succinoyl spermine. The resulting conjugate can then be further modified by attaching a targeting ligand (e.g., an antibody or a small molecule that binds to a receptor overexpressed on cancer cells) to one of the succinoyl termini. This creates a multi-component drug delivery system that can selectively accumulate in tumor tissues, enhancing therapeutic efficacy while minimizing off-target toxicity. The Boc groups would be removed in the final deprotection step to yield the active conjugate.

Diagram: Boc-Succinoyl Spermine in Drug Delivery

G cluster_0 Boc-Succinoyl Spermine Conjugate Boc_Spermine Boc-Protected Succinoyl Spermine Succinoyl Linker Spermine Backbone Targeting_Ligand Targeting Ligand Boc_Spermine:f1->Targeting_Ligand Conjugation Therapeutic_Agent Therapeutic Agent Boc_Spermine:f1->Therapeutic_Agent Conjugation

Caption: Schematic of a drug delivery system using Boc-succinoyl spermine.

Nucleic Acid Delivery

The cationic nature of deprotected spermine derivatives makes them excellent candidates for complexing with negatively charged nucleic acids like siRNA and plasmid DNA.[6][7] The polymerization of spermine using dicarboxylic acid linkers, such as succinyl chloride, has been shown to create effective carriers for gene delivery.[11]

Workflow: Formulation of Nucleic Acid Nanoparticles

  • Deprotection: The Boc groups of Boc-protected succinoyl spermine are removed under acidic conditions (e.g., using trifluoroacetic acid in DCM) to expose the primary amines.

  • Complexation: The resulting succinoyl spermine derivative is mixed with the nucleic acid cargo in an appropriate buffer. The electrostatic interactions between the positively charged spermine backbone and the negatively charged nucleic acid lead to the self-assembly of nanoparticles.

  • Characterization: The size, zeta potential, and morphology of the resulting nanoparticles are characterized using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM).

  • In Vitro/In Vivo Evaluation: The nanoparticles are then evaluated for their ability to deliver the nucleic acid cargo to cells and mediate the desired biological effect (e.g., gene knockdown for siRNA or gene expression for plasmid DNA).

ParameterTypical RangeSignificance
Particle Size (DLS) 100 - 300 nmInfluences cellular uptake and biodistribution.
Zeta Potential +10 to +40 mVIndicates surface charge; positive charge facilitates interaction with cell membranes.
Polydispersity Index (PDI) < 0.3A measure of the size distribution homogeneity.

Table 1: Physicochemical Properties of Succinoyl Spermine-Based Nucleic Acid Nanoparticles.

Probing Polyamine Metabolism and Function

The ability to synthesize well-defined, selectively modified polyamine analogues is crucial for dissecting their complex roles in cellular biology. Boc-protected succinoyl spermine serves as a valuable intermediate for creating a library of spermine derivatives with altered charge, hydrophobicity, and steric bulk. These analogues can be used to:

  • Investigate the substrate specificity of polyamine metabolic enzymes: By systematically modifying the spermine structure, researchers can identify key structural features required for recognition and processing by enzymes such as spermine oxidase (SMO) and spermidine/spermine N¹-acetyltransferase (SSAT).[12][13]

  • Study the polyamine transport system: Fluorescently labeled succinoyl spermine derivatives can be synthesized to visualize and quantify their uptake into cells, providing insights into the mechanisms of the polyamine transport system.

  • Elucidate structure-activity relationships for anticancer activity: The antitumor effects of various polyamine analogues can be systematically evaluated to identify compounds with improved potency and selectivity.[12][14]

Conclusion and Future Perspectives

Boc-protected succinoyl spermine represents a powerful and versatile tool in the arsenal of researchers and drug developers. The strategic combination of a functionalizable linker and orthogonal protecting groups provides a high degree of control over the molecular architecture of spermine-based constructs. This precision enables the rational design of sophisticated drug delivery systems, efficient nucleic acid carriers, and novel probes to unravel the intricate biology of polyamines.

Future research in this area will likely focus on the development of more complex, multi-functional conjugates with enhanced targeting capabilities and stimuli-responsive release mechanisms. The continued exploration of the structure-activity relationships of succinoyl spermine derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles for a range of diseases, from cancer to genetic disorders. The principles of chemical precision and rational design embodied in the use of Boc-protected succinoyl spermine will continue to drive innovation at the interface of chemistry and biology.

References

  • Minois, N., Carmona-Gutierrez, D., & Madeo, F. (2011). Polyamines in aging and disease. Aging (Albany NY), 4(9), 716-732.
  • Bergeron, R. J., et al. (1988). Polyamine analogues with antitumor activity. Journal of Medicinal Chemistry, 31(6), 1183-1190.
  • Wallace, H. M., & Casero, R. A. (2012). Recent advances in the synthesis of polyamine derivatives and their applications. Future Medicinal Chemistry, 4(13), 1645-1663.
  • Phanstiel, O., et al. (2014). Polyamine Transport Inhibitors: Design, Synthesis, and Combination Therapies with Difluoromethylornithine. Journal of Medicinal Chemistry, 57(3), 630-643.
  • Porter, C. W., & Sufrin, J. R. (1986). WO1998017623A2 - Polyamine transport inhibitors.
  • BOC Sciences. (n.d.). CAS 71-44-3 (Spermine).
  • Ge, R., et al. (2019). Spermine-based poly(β-amino ester)s for siRNA delivery against mutated KRAS in lung cancer.
  • Wessjohann, L. A., et al. (2013). Modular synthesis of glycosylated peptoids and polyamines using click chemistry. Beilstein Journal of Organic Chemistry, 9, 54-62.
  • Lin, C-H., et al. (2023). The impact of conjugation strategies and linker density on the performance of the Spermine-AcDex nanoparticle–splenocyte conjugate.
  • Lächelt, U., et al. (2023). Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. Polymer Chemistry, 14(38), 4429-4439.
  • Chen, C-P., et al. (2008). A Facile and Convenient Synthesis of Boc-Protected 5-Carboxyspermine. Letters in Organic Chemistry, 5(4), 295-298.
  • Casero, R. A., et al. (1993). Synthesis and biological evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents. Journal of Medicinal Chemistry, 36(19), 2802-2810.
  • Woster, P. M., & Casero, R. A. (2008). Polyamine analogues targeting epigenetic gene regulation. Biochemical Society Transactions, 36(Pt 4), 686-690.
  • Clément, S., et al. (1993). The structure of polyamine analogues determines haemoglobin production and cytotoxicity in murine erythroleukaemia cells. Biochemical Journal, 294(Pt 1), 225-230.
  • Woster, P. M. (2001). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Current Pharmaceutical Design, 7(12), 1105-1123.
  • Vujcic, S., et al. (2010). Synthesis and biological characterization of novel charge-deficient spermine analogues. Journal of Medicinal Chemistry, 53(15), 5560-5573.
  • WO2023133881A1 - Synthesis of Spermidine, Spermine, and Free Bases Thereof.
  • Michael, A. J. (2022). New routes for spermine biosynthesis. Proceedings of the National Academy of Sciences, 119(11), e2201138119.
  • ResearchGate. (n.d.). The structure of polyamine analogue with a cargo consist of different arenyl units.
  • Brown, S. D., & Arora, P. S. (2011). Conjugation of spermine enhances cellular uptake of the stapled peptide-based inhibitors of p53-Mdm2 interaction. Bioorganic & Medicinal Chemistry Letters, 21(24), 7412-7415.
  • Sussman, D., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3484-3505.
  • Spac, A. F., et al. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. International Journal of Molecular Sciences, 24(6), 5403.
  • Brown, S. D., & Arora, P. S. (2011). Conjugation of Spermine Enhances Cellular Uptake of the Stapled Peptide-Based Inhibitors of p53-Mdm2 Interaction. PMC.
  • Gerner, E. W., & Meyskens, F. L. (2004). Polyamines and cancer: old molecules, new understanding.
  • Wang, P., et al. (2018). Synthesis and biological evaluation of podophyllotoxin derivatives as selective antitumor agents. European Journal of Medicinal Chemistry, 155, 65-76.
  • Al-Qaisi, A. M., et al. (2022). Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 589-604.
  • Lächelt, U. (2015). Sequence-defined carriers for drug and nucleic acid delivery. Elektronische Hochschulschriften der LMU München.
  • Otto, S., et al. (2006). Controlling the biological effects of spermine using a synthetic receptor. Journal of the American Chemical Society, 128(31), 10146-10151.
  • Du, Z., et al. (2012). Polymerized spermine as a novel polycationic nucleic acid carrier system. International Journal of Pharmaceutics, 434(1-2), 359-366.
  • MDPI. (2023).
  • ACS Publications. (n.d.). Sequence-defined carriers for drug and nucleic acid delivery.
  • Murray Stewart, T., et al. (2016). Targeting polyamine metabolism for cancer therapy and prevention. Biochemical Journal, 473(19), 2937-2953.

Sources

An In-depth Technical Guide to N1,N5,N10-triBoc-N14-succinoyl spermine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N5,N10-triBoc-N14-succinoyl spermine is a pivotal, selectively protected polyamine derivative essential for advanced biochemical research and pharmaceutical development.[1] Its unique structure, featuring three tert-butyloxycarbonyl (Boc) protecting groups and a terminal succinoyl moiety, offers enhanced stability and solubility, making it a versatile building block in various scientific applications.[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, and a discussion of its significant applications in drug delivery, gene therapy, and bioconjugation.

Core Molecular Attributes

A thorough understanding of the molecular weight and structural features of N1,N5,N10-triBoc-N14-succinoyl spermine is fundamental to its application.

Molecular Weight and Formula

The precise molecular characteristics are summarized below, providing a quantitative basis for experimental design and analysis.

PropertyValueSource
Molecular Formula C29H54N4O9[1]
Molecular Weight 602.8 g/mol [1]
CAS Number 1247874-32-3[1][2]
Appearance White powder[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 2 - 8 °C[1]
Chemical Structure and Functional Group Analysis

The structure of N1,N5,N10-triBoc-N14-succinoyl spermine is defined by the strategic placement of protecting and functional groups on the linear polyamine spermine backbone.

Spermine Backbone: The core is spermine, a naturally occurring polyamine with two primary and two secondary amine groups that are crucial for its biological interactions and chemical reactivity.[3]

Boc Protecting Groups: Three tert-butyloxycarbonyl (Boc) groups are attached to the N1, N5, and N10 positions.[1] The Boc group is a widely used protecting group in organic synthesis due to its stability under a range of conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA).[3][4] This selective protection is critical for directing subsequent chemical modifications to the unprotected N14 primary amine.[5]

Succinoyl Moiety: A succinoyl group is attached to the N14 position, introducing a terminal carboxylic acid.[1] This functional group is key to many of the molecule's applications, providing a reactive handle for conjugation to other molecules, such as antibodies, peptides, or drug payloads, through amide bond formation.[1]

Synthesis and Characterization Workflow

The synthesis of N1,N5,N10-triBoc-N14-succinoyl spermine involves a multi-step process that leverages the principles of selective protection and functionalization.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization spermine Spermine tri_boc N1,N5,N10-triBoc Spermine spermine->tri_boc Selective Boc Protection (Boc)2O succinoyl N1,N5,N10-triBoc-N14-succinoyl spermine tri_boc->succinoyl Succinoylation Succinic Anhydride purification Column Chromatography succinoyl->purification Purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms hplc HPLC purification->hplc

Caption: A typical workflow for the synthesis and characterization of N1,N5,N10-triBoc-N14-succinoyl spermine.

Detailed Synthesis Protocol

The synthesis of N1,N5,N10-triBoc-N14-succinoyl spermine is a well-established procedure, often starting with the selective protection of the spermine backbone.

Step 1: Selective Boc Protection of Spermine A common strategy for selective protection involves reacting spermine with di-tert-butyl dicarbonate ((Boc)2O).[6][7] The reaction conditions, such as solvent and temperature, can be optimized to favor the formation of the tri-Boc protected intermediate.[7]

Step 2: Succinoylation of N1,N5,N10-triBoc Spermine The remaining unprotected primary amine (N14) of N1,N5,N10-triBoc spermine is then reacted with succinic anhydride. This reaction typically proceeds in an aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), often with a non-nucleophilic base like triethylamine (TEA) to scavenge the liberated acid.

Step 3: Purification The crude product is purified using column chromatography on silica gel to isolate the desired N1,N5,N10-triBoc-N14-succinoyl spermine with high purity.[7]

Characterization Techniques

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure. The characteristic peaks for the Boc groups (around 1.4 ppm in ¹H NMR) and the succinoyl moiety should be present.[3]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight of the compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of 602.8 g/mol .

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product, which is typically expected to be ≥ 98%.[1]

Applications in Research and Development

The unique structural features of N1,N5,N10-triBoc-N14-succinoyl spermine make it a valuable tool in several areas of scientific research.

Drug Delivery Systems

This compound is effectively utilized in the development of targeted drug delivery systems.[1][2] The succinoyl group provides a convenient point of attachment for therapeutic agents, while the polyamine backbone can enhance cellular uptake and bioavailability.[8]

Gene Therapy

It plays a crucial role in gene therapy applications by facilitating the delivery of nucleic acids into cells.[1][2] The cationic nature of the deprotected spermine backbone allows for the complexation and condensation of negatively charged DNA or RNA, which is a critical step for efficient transfection.

Bioconjugation

The terminal carboxylic acid of the succinoyl group makes it an ideal linker molecule for bioconjugation.[1] It can be readily coupled to primary amines on proteins, antibodies, or other biomolecules to create novel therapeutics and diagnostic tools.

Polymer Chemistry

This compound is also applied in polymer chemistry to create biocompatible and biodegradable polymers.[1][2][9] These polymers have potential applications in medical devices and tissue engineering.[1][2]

Conclusion

N1,N5,N10-triBoc-N14-succinoyl spermine is a highly versatile and valuable molecule in the fields of medicinal chemistry, drug development, and materials science. Its well-defined structure, coupled with the strategic placement of protecting and functional groups, allows for precise chemical manipulations, making it an indispensable tool for the synthesis of complex molecular architectures with significant therapeutic and diagnostic potential. The methodologies for its synthesis and characterization are robust and well-documented, ensuring its accessibility to the broader scientific community.

References

  • Tris-Boc-Spermine | 114459-62-0. J&K Scientific. [Link]

  • N1, N5, N10-tri-Boc-N14-Succinoyl spermine | 1247874-32-3. J&K Scientific. [Link]

  • Rennert, R., et al. (2016). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. Molecules, 21(11), 1459. [Link]

  • Wang, Y., et al. (2023). Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. Polymer Chemistry, 14(33), 3925-3935. [Link]

  • Born, M., et al. (2013). Modular synthesis of glycosylated peptoids and polyamines using click chemistry. Beilstein Journal of Organic Chemistry, 9, 71-78. [Link]

  • Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(13), 2195-2202. [Link]

  • Wang, Y., et al. (2024). Role of Hydrophobic Modification in Spermine-Based Poly(β-amino ester)s for siRNA Delivery and Their Spray-Dried Powders for Inhalation and Improved Storage. Biomacromolecules. [Link]

  • Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. ResearchGate. [Link]

  • Casero, R. A., Jr, et al. (1999). Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents. Journal of Medicinal Chemistry, 42(23), 4885-4893. [Link]

  • Kim, D., et al. (2024). Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. Journal of the American Chemical Society. [Link]

  • Kakeya, H., et al. (2013). Practical Synthesis of Spermine, Thermospermine and Norspermine. Chemical & Pharmaceutical Bulletin, 61(7), 770-773. [Link]

  • Bergeron, R. J., et al. (1988). Selective protection of polyamines: synthesis of model compounds and spermidine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2631-2636. [Link]

  • N1,N5,N10-tricaffeoyl spermidine. PubChem. [Link]

  • Sun, J., & Zuckermann, R. N. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5319. [Link]

  • N1,n5,n10-tricaffeoyl spermidine (C34H37N3O9). PubChemLite. [Link]

  • Publications. Laboratory of Organic and Medicinal Chemistry, The University of Tokyo. [Link]

  • Spermidine. J-GLOBAL. [Link]

Sources

Methodological & Application

Protocol for synthesizing polyamine derivatives using Spermine(BBBSuc)

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of Polyamine Conjugates Using Spermine(BBBSuc) Protocol Version: 2.0 | Last Updated: March 24, 2026 | Facility: Singapore Bio-Conjugation Labs

Executive Summary & Scientific Rationale

The dysregulation of polyamine metabolism is a recognized hallmark of numerous cancers, driving rapid cell proliferation and immune evasion[1]. Because highly metabolic tumor cells upregulate the Polyamine Transport System (PTS) to internalize exogenous polyamines, the PTS presents a highly specific vector for targeted drug delivery and molecular imaging[2].

However, synthesizing targeted polyamine conjugates is notoriously difficult. Spermine possesses four reactive amine groups (two primary, two secondary), making regioselective functionalization nearly impossible without exhaustive and low-yielding protection/deprotection schemes[3].

To bypass this bottleneck, we utilize Spermine(BBBSuc) (N1, N5, N10-tri-Boc-N14-succinoyl spermine)[4]. This pre-engineered building block masks three of the four amines with acid-labile tert-butyloxycarbonyl (Boc) groups, leaving a single, highly reactive succinoyl carboxylic acid handle[4]. This enables precise, 1:1 stoichiometric conjugation to any target amine (e.g., fluorophores, cytotoxic payloads, or PET radioligands)[2].

Physicochemical Profiling

Quantitative data regarding the building block is summarized below to guide stoichiometric calculations and storage.

PropertySpecification
Chemical Name N1, N5, N10-tri-Boc-N14-Succinoyl spermine
CAS Number 1247874-32-3
Molecular Formula C29H54N4O9
Molecular Weight 602.8 g/mol
Purity ≥ 98% (HPLC)
Appearance White powder
Storage Conditions 2 - 8 °C, desiccated

Data sourced from commercial specifications for Spermine(BBBSuc)[4].

Mechanistic Workflow & Causality

As a self-validating system, this protocol relies on specific chemical causalities to ensure high yields and purity:

  • Activation: We utilize HATU/DIPEA rather than standard EDC/NHS. HATU generates a highly reactive O-At ester intermediate, which overcomes the steric hindrance often encountered when coupling bulky drug payloads.

  • Coupling: The presence of the three Boc groups ensures absolute regioselectivity. Without them, the spermine backbone would rapidly polymerize or form intramolecular lactams.

  • Deprotection: Global deprotection using Trifluoroacetic acid (TFA) strips the Boc groups. We incorporate Triisopropylsilane (TIPS) as a carbocation scavenger to prevent the cleaved tert-butyl cations from re-alkylating the newly freed amines. The final ether precipitation acts as a built-in purification step.

SynthesisWorkflow A Spermine(BBBSuc) (Pre-protected) B Carboxyl Activation (HATU / DIPEA) A->B Step 1 C Amide Coupling (Target R-NH2) B->C Step 2 D Boc Deprotection (TFA / DCM) C->D Step 3 E Purified Polyamine Conjugate D->E Step 4

Figure 1: Step-by-step synthetic workflow for precise polyamine conjugation using Spermine(BBBSuc).

PTSPathway N1 Polyamine Conjugate (Polycationic) N2 Cell Surface Binding (Heparan Sulfate / GPC1) N1->N2 Electrostatic Interaction N3 Polyamine Transport System (PTS) Internalization N2->N3 Endocytosis / Active Transport N4 Intracellular Release & Target Engagement N3->N4 Payload Delivery

Figure 2: Mechanism of cellular internalization via the Polyamine Transport System (PTS).

Experimental Protocol

Phase A: Carboxylic Acid Activation

  • Preparation: Dissolve 1.0 equivalent (eq) of Spermine(BBBSuc) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Ensure the reaction vessel is purged with inert gas (N2 or Argon) to prevent moisture degradation of the active ester.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that deprotonates the succinoyl carboxylic acid without competing for the activated ester.

  • Activation: Add 1.1 eq of HATU. Stir the mixture at room temperature (RT) for 15 minutes. A slight color change (to pale yellow) indicates the formation of the active O-At ester.

Phase B: Payload Conjugation

  • Coupling: Dissolve 0.95 eq of the target primary amine (R-NH2) in a minimal volume of anhydrous DMF and add it dropwise to the activated Spermine(BBBSuc) solution. Causality: Using a slight deficit of the target amine ensures it is the limiting reagent, simplifying downstream purification since unreacted Spermine(BBBSuc) is easily removed.

  • Incubation: Stir at RT for 2–4 hours.

  • Validation: Monitor reaction progress via LC-MS. The reaction is complete when the target amine peak disappears and a new peak corresponding to the Boc-protected conjugate emerges.

Phase C: Global Deprotection & Isolation

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove DMF.

  • Cleavage Cocktail: Resuspend the crude residue in a cleavage cocktail consisting of Dichloromethane (DCM) / Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) at a ratio of 47.5 : 47.5 : 5.0 (v/v/v).

  • Deprotection: Stir at RT for 1 hour. Causality: The highly acidic TFA cleaves the Boc groups, restoring the polycationic state required for PTS recognition[5].

  • Precipitation: Concentrate the mixture to a viscous oil, then add dropwise to 10 volumes of ice-cold diethyl ether. The deprotected polyamine conjugate will immediately precipitate as a white solid.

  • Collection: Centrifuge at 4000 x g for 5 minutes, decant the ether, and wash the pellet twice more with cold ether to remove residual TFA and TIPS. Lyophilize the final product.

Analytical Validation Data

To ensure the integrity of the synthesized conjugate, compare analytical results against the expected metrics below:

Reaction PhaseAnalytical TechniqueExpected Outcome / MetricMechanistic Indicator
Activation LC-MS (ESI+)[M+H]+ = 603.8 Da (Starting Material)Disappearance of free acid; formation of active ester intermediate.
Coupling HPLC (C18 Column)75–90% YieldShift to higher lipophilicity (longer retention time) due to payload attachment.
Deprotection HRMS & 1H-NMR>95% Yield; Mass shift of -300 DaComplete loss of Boc groups (absence of 27H singlet at ~1.4 ppm in NMR).

References

  • N1, N5, N10-tri-Boc-N14-Succinoyl spermine. chemimpex.com.
  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applic
  • Polyamine metabolism and cancer: treatments, challenges and opportunities. nih.gov.
  • Polyamines and related signaling p
  • A PET probe targeting polyamine transport system for precise tumor diagnosis and therapy. nih.gov.

Sources

Application Note: Formulation and Characterization of Spermine(BBBSuc)-Based Lipid Nanoparticles for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Here are the detailed Application Notes and Protocols for the formulation of lipid nanoparticles (LNPs) with Spermine(BBBSuc).

Abstract

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid therapeutics, a prominence underscored by the success of mRNA-based COVID-19 vaccines.[1] The efficacy of these delivery vehicles is critically dependent on the ionizable cationic lipid component, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[2] This guide provides a comprehensive protocol for the formulation of LNPs using Spermine(BBBSuc), a novel ionizable lipid featuring a spermine headgroup. Spermine, a naturally occurring polyamine, is integral to cell growth and the regulation of gene expression, and its incorporation into lipid structures offers a high affinity for negatively charged nucleic acids like mRNA and siRNA.[1][3] We detail a robust, reproducible method for LNP self-assembly using microfluidic mixing, followed by essential characterization techniques to ensure the production of nanoparticles with optimal physicochemical properties for preclinical research and therapeutic development.

Introduction: The Rationale for Spermine-Based Lipids

The design of ionizable lipids is a key determinant of LNP potency and safety. An ideal ionizable lipid remains neutral or near-neutral at physiological pH to minimize toxicity and non-specific interactions in circulation, but becomes positively charged in the acidic environment of the endosome. This pH-dependent protonation facilitates the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.

Spermine-based lipids, such as Spermine(BBBSuc), leverage the unique properties of the endogenous polyamine spermine. The multiple amine groups in the spermine headgroup provide several advantages:

  • High Affinity for Nucleic Acids: The polycationic nature of the protonated spermine headgroup allows for efficient electrostatic interaction and condensation of negatively charged DNA and RNA.[3][4]

  • Enhanced Endosomal Escape: The "proton sponge" effect, attributed to the multiple amine groups, can lead to increased osmotic pressure within the endosome, promoting its rupture and the release of the payload.

  • Biocompatibility: As spermine is an endogenous molecule, lipids derived from it are anticipated to have favorable biocompatibility and degradation profiles.[5]

This protocol focuses on a formulation strategy that combines Spermine(BBBSuc) with carefully selected helper lipids to produce stable, monodisperse LNPs with high encapsulation efficiency, suitable for a range of nucleic acid delivery applications.

Core Components and Their Functions

Successful LNP formulation relies on the synergistic function of four primary lipid components.[1][2]

ComponentExampleMolar Ratio (%)Primary Function(s)
Ionizable Lipid Spermine(BBBSuc)50%Encapsulates nucleic acid cargo via pH-dependent electrostatic interactions; facilitates endosomal escape.[2]
Helper Phospholipid DSPC or DOPE10%Provides structural integrity to the LNP; modulates the fluidity and fusogenicity of the lipid bilayer.[2][6]
Structural Lipid Cholesterol38.5%Fills gaps in the lipid monolayer, enhancing particle stability and rigidity; facilitates membrane fusion.[1][2]
PEGylated Lipid DMG-PEG20001.5%Forms a hydrophilic corona on the LNP surface to prevent aggregation and reduce opsonization, thereby increasing circulation half-life.[2][7]

Table 1: Standard Components for Spermine(BBBSuc) LNP Formulation. The molar ratios are a validated starting point based on successful formulations of similar ionizable lipids.[8]

LNP Formulation Workflow

The assembly of LNPs is a rapid process driven by the controlled mixing of a lipid-containing organic phase with a nucleic acid-containing acidic aqueous phase. Microfluidic mixing is the preferred method for achieving the rapid, homogenous mixing required for producing uniform nanoparticles.[9][10]

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_assembly Nanoparticle Assembly & Purification cluster_qc Quality Control & Storage LipidMix 1. Prepare Lipid Mix Spermine(BBBSuc), DSPC, Cholesterol, PEG-Lipid in Ethanol Microfluidics 3. Microfluidic Mixing Combine phases at a 3:1 (Aqueous:Ethanol) ratio LipidMix->Microfluidics NAMix 2. Prepare Aqueous Mix mRNA/siRNA in Acidic Buffer (pH 4.0) NAMix->Microfluidics Purification 4. Purification & Buffer Exchange Dialysis or TFF to remove Ethanol and raise pH to 7.4 Microfluidics->Purification QC 5. Characterization Size, PDI, Encapsulation Efficiency, Zeta Potential Purification->QC Storage 6. Sterile Filtration & Storage Store at 4°C (short-term) or -80°C (long-term) QC->Storage

Caption: LNP formulation workflow from stock solutions to final product.

Detailed Experimental Protocols

Materials and Reagents
  • Lipids: Spermine(BBBSuc) (custom synthesis), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000).

  • Solvents/Buffers: 200 Proof Ethanol (anhydrous), Sodium Citrate or Sodium Acetate buffer (25-50 mM, pH 4.0), Phosphate-Buffered Saline (PBS, pH 7.4), Nuclease-free water.[11][12]

  • Nucleic Acid: mRNA or siRNA of interest.

  • Quantification Kit: Quant-iT™ RiboGreen™ RNA Assay Kit or similar.

  • Consumables: Nuclease-free microtubes, dialysis cassettes (10 kDa MWCO), sterile syringe filters (0.22 µm).

Protocol 1: Preparation of Stock Solutions

Causality: Preparing concentrated, accurate stock solutions is critical for reproducibility. Lipids are dissolved in ethanol where they are fully soluble, while the nucleic acid is kept in a low pH aqueous buffer to ensure it remains stable and to protonate the ionizable lipid upon mixing.[11]

  • Lipid-Ethanol Stock (e.g., 10 mM total lipid):

    • Calculate the required mass of each lipid to achieve the desired molar ratio (50% Spermine(BBBSuc), 38.5% Cholesterol, 10% DSPC, 1.5% DMG-PEG2000).[8]

    • Dissolve the weighed lipids in 200 proof ethanol in a sterile glass vial.

    • Vortex thoroughly until the solution is clear and all lipids are completely dissolved.

    • Store under argon at -20°C or -80°C to prevent oxidation and degradation.

  • Nucleic Acid-Aqueous Stock (e.g., 0.2 mg/mL):

    • Dilute the concentrated nucleic acid (mRNA/siRNA) to the desired final concentration in pre-chilled 25 mM Sodium Citrate buffer, pH 4.0.

    • Mix gently by pipetting. Avoid vortexing to maintain nucleic acid integrity.

    • Keep the solution on ice until use.

Protocol 2: LNP Formulation via Microfluidic Mixing

Causality: Microfluidic systems enable rapid and controlled nanoprecipitation. The fast mixing of the ethanol and aqueous streams forces the hydrophobic lipids to self-assemble around the nucleic acid, which complexes with the now-protonated Spermine(BBBSuc). The flow rate ratio (FRR) of 3:1 (Aqueous:Ethanol) is standard for achieving optimal particle formation.[9][10]

  • System Setup:

    • Prime the microfluidic mixing device (e.g., NanoAssemblr Ignite) with ethanol and the aqueous buffer according to the manufacturer's instructions.

  • Loading Reagents:

    • Load the Lipid-Ethanol Stock into the syringe designated for the organic phase.

    • Load the Nucleic Acid-Aqueous Stock into the syringe for the aqueous phase.

  • Mixing:

    • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Ethanol).

    • Set a total flow rate (TFR) appropriate for the system (e.g., 12 mL/min).[9]

    • Initiate the mixing process. The newly formed LNP solution will be collected at the outlet. The solution will appear slightly opalescent.

  • Purification and Buffer Exchange:

    • Immediately dilute the collected LNP formulation with 1x PBS (pH 7.4) to reduce the ethanol concentration.

    • Transfer the diluted LNP solution to a pre-soaked dialysis cassette (10 kDa MWCO).

    • Perform dialysis against 1x PBS (pH 7.4) at 4°C. Change the buffer at least three times over 12-24 hours to efficiently remove ethanol and exchange the acidic buffer for a physiological pH buffer. This step neutralizes the surface charge of the LNPs, which is important for in vivo stability.[12]

Protocol 3: LNP Characterization

Causality: Rigorous characterization is a self-validating step to ensure the LNPs meet critical quality attributes (CQAs) for size, uniformity, and payload encapsulation, which directly impact their biological activity and safety.[13][14]

  • Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):

    • Dilute a small aliquot of the final LNP formulation in 1x PBS.

    • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.

    • Acceptance Criteria: Z-average size between 80-150 nm; PDI < 0.2 for a homogenous population.[8]

  • Nucleic Acid Encapsulation Efficiency (EE) by RiboGreen Assay:

    • This assay measures the amount of unencapsulated (free) RNA versus the total amount of RNA.

    • Prepare two sets of samples from the LNP formulation in a 96-well plate.

    • To the first set, add the RiboGreen reagent directly. This measures the fluorescence from accessible, unencapsulated RNA.

    • To the second set, first add a detergent like Triton X-100 (0.5-1% final concentration) to disrupt the LNPs, then add the RiboGreen reagent. This measures the fluorescence from the total RNA.[12][15]

    • Calculate EE using the formula: EE (%) = (Total RNA Fluorescence - Free RNA Fluorescence) / Total RNA Fluorescence * 100

    • Acceptance Criteria: EE > 85%.

Expected Results and Data Interpretation

The described protocol should yield LNPs with consistent and desirable characteristics for in vitro and in vivo applications.

ParameterTypical ValueImplication of Deviation
Z-Average Size (DLS) 80 - 150 nm>200 nm may lead to rapid clearance by the reticuloendothelial system (RES).[11]
Polydispersity Index (PDI) < 0.2>0.3 indicates a heterogeneous or aggregated sample, leading to poor reproducibility.[16]
Encapsulation Efficiency > 85%Low EE indicates suboptimal formulation, reducing potency and increasing free nucleic acid.[8]
Zeta Potential (at pH 7.4) Near-neutral (-10 to +10 mV)A highly positive charge can lead to rapid clearance and toxicity.[12]

LNP Structure & Component Arrangement

The final LNP consists of a core where the positively charged Spermine(BBBSuc) lipids have condensed the negatively charged nucleic acid. This core is surrounded by a lipid monolayer composed of the helper lipid, cholesterol, and the PEG-lipid, which shields the particle surface.

LNP_Structure cluster_core LNP Core cluster_shell Outer Shell NA Nucleic Acid (mRNA/siRNA) Spermine Spermine(BBBSuc) (Ionizable Lipid) DSPC DSPC (Helper Lipid) Chol Cholesterol PEG PEG-Lipid

Caption: Simplified model of an LNP's internal structure.

Stability and Storage

Proper storage is crucial to maintain the physical and chemical integrity of the LNP formulation.

  • Short-Term (up to 1 week): Store LNPs at 4°C in a sterile, sealed vial.[12]

  • Long-Term (months): For extended storage, snap-freeze aliquots in liquid nitrogen and store at -80°C. The inclusion of a cryoprotectant like sucrose or trehalose prior to freezing is recommended to preserve particle integrity.[12][17] Lyophilization is another option for achieving long-term stability at less extreme temperatures.[17][18]

References

  • Vertex AI Search, based on "Lipid Nanoparticles: Formulation, Production Methods and Characteriz
  • Factor Bioscience. "ARIADNA - Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP Delivery V2". factor.bio. [Link]

  • Factor Bioscience. "Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP Delivery". factor.bio. [Link]

  • bioRxiv. "Lipid nanoparticle structure and delivery route during pregnancy dictates mRNA potency, immunogenicity, and health in the mother". biorxiv.org. [Link]

  • Biomol. "Lipid Nanoparticle Formulation". biomol.de. [Link]

  • MDPI. "Delivery of mRNA Vaccine against SARS-CoV-2 Using a Polyglucin:Spermidine Conjugate". mdpi.com. [Link]

  • National Center for Biotechnology Information. "Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up". ncbi.nlm.nih.gov. [Link]

  • PubMed. "Vitamin A-spermine conjugated lipid nanoparticles for efficient nucleic acid delivery in ocular and hepatocellular cells". pubmed.ncbi.nlm.nih.gov. [Link]

  • National Center for Biotechnology Information. "Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond". ncbi.nlm.nih.gov. [Link]

  • Bio-Synthesis Inc. "Lipids used for the formulation of lipid nanoparticles (LNPs)". bio-synthesis.com. [Link]

  • National Center for Biotechnology Information. "Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics". ncbi.nlm.nih.gov. [Link]

  • Agilent. "Stability Study of mRNA - Lipid Nanoparticles under Different Formulation and Storage Conditions". agilent.com. [Link]

  • Society for Biomaterials. "Long Term Storage of Lyophilized mRNA Lipid Nanoparticles via Biomimetic Minerals". biomaterials.org. [Link]

  • DataSpace. "Novel Lipid Nanoparticle Formulations Co-encapsulating DNA and Polyamines for Global Health Applications". dataspace.princeton.edu. [Link]

  • National Center for Biotechnology Information. "Formulation methods for peptide-modified lipid nanoparticles". ncbi.nlm.nih.gov. [Link]

  • PubMed. "Characterization of mRNA-LNP structural features and mechanisms for enhanced mRNA vaccine immunogenicity". pubmed.ncbi.nlm.nih.gov. [Link]

  • National Center for Biotechnology Information. "Lipid nanoparticles: Composition, formulation, and application". ncbi.nlm.nih.gov. [Link]

  • National Center for Biotechnology Information. "Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles". ncbi.nlm.nih.gov. [Link]

  • PubMed. "Quality assessment of LNP-RNA therapeutics with orthogonal analytical techniques". pubmed.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. "Characterization and formulation screening of LNPs‐mRNA. A) Chemical...". researchgate.net. [Link]

  • National Center for Biotechnology Information. "Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education". ncbi.nlm.nih.gov. [Link]

  • Agilent. "Analysis of Lipid Nanoparticle Composition". agilent.com. [Link]

  • PubMed. "Development of a spermine lipid for transient antibody expression". pubmed.ncbi.nlm.nih.gov. [Link]

  • Curapath. "Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations". curapath.com. [Link]

  • The Analytical Scientist. "Leveling Up LNP Analysis". theanalyticalscientist.com. [Link]

  • ResearchGate. "Development of a spermine lipid for transient antibody expression". researchgate.net. [Link]

  • Beckman Coulter. "A General Guide to Lipid Nanoparticles". beckman.com. [Link]

  • National Center for Biotechnology Information. "mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability". ncbi.nlm.nih.gov. [Link]

  • National Center for Biotechnology Information. "Elucidation of lipid nanoparticle surface structure in mRNA vaccines". ncbi.nlm.nih.gov. [Link]

  • Queen's University. "Laboratory 5 – Lipid Nano Particles". pharm.queensu.ca. [Link]

Sources

Application Notes & Protocols: Spermine-Based Nanocarriers for Targeted siRNA and mRNA Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Spermine in Nucleic Acid Therapeutics

The advent of RNA interference (RNAi) and messenger RNA (mRNA) technologies has opened new frontiers in medicine, offering the potential to silence disease-causing genes or express therapeutic proteins.[1] However, the clinical translation of these powerful nucleic acid-based drugs is fundamentally dependent on the development of safe and efficient delivery systems.[1] Naked siRNA and mRNA are highly susceptible to degradation by nucleases in the bloodstream and cannot efficiently cross the anionic cell membrane.

This guide focuses on an increasingly prominent class of delivery vehicles built upon spermine , an endogenous polyamine. Found ubiquitously in eukaryotic cells, spermine's primary biological role is to bind to and help package negatively charged DNA.[2] This inherent ability to condense nucleic acids, combined with its excellent biocompatibility, makes it an ideal scaffold for designing non-viral vectors. While monomeric spermine is inefficient for gene delivery due to its low molecular weight, its incorporation into larger structures—such as ionizable lipids and biodegradable polymers—has yielded highly potent nanocarriers for both siRNA and mRNA.[2]

Here, we provide an in-depth exploration of two leading spermine-based platforms: ionizable lipid nanoparticles (LNPs) for mRNA delivery and poly(β-amino ester) (PBAE) polyplexes for siRNA delivery. We will dissect the mechanistic principles behind their design and provide detailed, field-tested protocols for their formulation, characterization, and application in vitro.

The Core Principle: Mechanism of Spermine-Mediated Delivery

Spermine-based delivery systems operate on a multi-step mechanism designed to overcome the key barriers to intracellular delivery. The journey involves packaging the nucleic acid, cellular entry, and, most critically, release into the cytoplasm where the molecular machinery for RNAi or protein translation resides.

  • Nanoparticle Formation (Complexation): At an acidic formulation pH (typically pH 4.0), the multiple amine groups on the spermine moiety become protonated (positively charged).[3] This strong positive charge drives electrostatic interaction with the negatively charged phosphate backbone of siRNA or mRNA, leading to their condensation and encapsulation into a compact, nuclease-resistant nanoparticle core.[4]

  • Cellular Uptake (Endocytosis): Once administered, the nanoparticles, which are typically near-neutral at physiological pH (pH 7.4), interact with the cell surface.[5] They are internalized primarily through endocytosis, a process where the cell membrane engulfs the particle to form an intracellular vesicle called an endosome. The specific pathway can vary, including clathrin-mediated endocytosis or macropinocytosis, depending on the particle's physicochemical properties and the cell type.[6]

  • Endosomal Escape (The "Proton Sponge" Effect): This is the rate-limiting step for many delivery systems. As the endosome matures, its internal environment becomes progressively more acidic (dropping from pH ~6.5 to ~5.0) due to the action of proton pumps (V-ATPases) on its membrane.[7] The spermine and other amine groups within the nanocarrier act as a "proton sponge," absorbing the influx of protons. This buffering capacity prevents full acidification of the endosome and leads to a continuous influx of protons and counter-ions (like chloride), causing osmotic swelling. The resulting pressure eventually ruptures the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm before it can be degraded in lysosomes.[8]

Figure 1: Mechanism of spermine-based nanocarrier uptake and endosomal escape.

Application Note 1: Spermine-based Ionizable Lipids for mRNA Delivery

Scientific Rationale: Ionizable lipids are the cornerstone of modern mRNA-LNP delivery systems, including the FDA-approved COVID-19 vaccines.[5] These lipids are engineered to have a pKa such that they are cationic at an acidic formulation pH for encapsulating mRNA, but are nearly neutral at physiological pH, which reduces toxicity and non-specific interactions in circulation.[5] Incorporating a spermine headgroup into the ionizable lipid structure provides multiple protonatable amines, enhancing both the encapsulation efficiency and the endosomal escape capacity via the proton sponge effect.[9] Studies have shown that novel ionizable lipids with spermine headgroups can lead to LNPs with higher loading efficiencies and enhanced protein expression compared to industry-standard lipids like DLin-MC3-DMA.[9]

Protocol 1A: Formulation of Spermine-LNP-mRNA via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, which provides rapid, reproducible, and scalable production of nanoparticles with controlled size.[3][10]

Materials:

  • Spermine-based Ionizable Lipid (e.g., custom synthesized)

  • Cholesterol (Sigma-Aldrich)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Avanti Polar Lipids)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (Avanti Polar Lipids)

  • CleanCap® Luciferase mRNA (or other mRNA of interest)

  • Citrate Buffer (50 mM, pH 4.0), sterile-filtered

  • Ethanol (200 proof, anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4, RNase-free

  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop) and cartridges

  • Dialysis device (e.g., Slide-A-Lyzer™ G2 Dialysis Cassettes, 10K MWCO)

Procedure:

  • Prepare Lipid Stock Solution (Organic Phase):

    • Dissolve the spermine-ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol.

    • A standard molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:DMG-PEG2000).[9]

    • Prepare the stock at a total lipid concentration of 10-20 mM. Ensure all lipids are fully dissolved.

  • Prepare mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock in 50 mM Citrate Buffer (pH 4.0) to a desired concentration (e.g., 0.1 mg/mL).

    • The ratio of nitrogen in the ionizable lipid to phosphate in the mRNA (N/P ratio) is a critical parameter. An N/P ratio of ~3-6 is a good starting point.[9]

  • Microfluidic Mixing:

    • Set up the microfluidic mixer according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase at 3:1.[11]

    • Set the total flow rate (TFR) to a value that achieves the desired particle size (e.g., 12 mL/min). Higher TFRs generally result in smaller particles.[3][11]

    • Initiate mixing. The rapid mixing of the ethanol and aqueous phases causes a change in polarity that drives the self-assembly of the lipids and mRNA into LNPs.[3]

    • Collect the resulting milky-white LNP suspension.

  • Buffer Exchange and Concentration:

    • To remove the ethanol and raise the pH to neutral, dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 6 hours at 4°C, with one buffer change.[12]

    • The LNPs can be concentrated if necessary using centrifugal filter units (e.g., Amicon® Ultra, 100K MWCO).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C. For long-term storage, aliquoting and freezing at -80°C is recommended, though freeze-thaw cycles should be avoided.

Application Note 2: Spermine-based Poly(β-amino ester)s for siRNA Delivery

Scientific Rationale: Poly(β-amino ester)s (PBAEs) are a class of biodegradable cationic polymers that have emerged as highly promising alternatives to less biocompatible polymers like polyethylenimine (PEI).[13][14] PBAEs are synthesized via the Michael addition of an amine to a diacrylate, a process that allows for immense chemical diversity.[4] Incorporating spermine into the PBAE backbone endows the polymer with a high density of protonatable amines, creating a potent "proton sponge" for endosomal escape.[2] Furthermore, the ester linkages in the polymer backbone are hydrolytically degradable, leading to lower cytotoxicity compared to non-degradable polymers.[13] These spermine-based PBAEs can efficiently encapsulate siRNA into nanoparticles (polyplexes) and achieve potent gene silencing, often exceeding 90% knockdown in vitro.[1]

Protocol 2A: Formulation of Spermine-PBAE-siRNA Polyplexes

This protocol describes the simple self-assembly method for forming siRNA polyplexes.

Materials:

  • Spermine-based PBAE (e.g., P(SpDBAE) or custom synthesized)[1][4]

  • siRNA duplex targeting gene of interest (and non-targeting control)

  • Nuclease-free water or appropriate buffer (e.g., 10 mM HEPES, pH 7.4)

Procedure:

  • Prepare Polymer and siRNA Stock Solutions:

    • Dissolve the lyophilized spermine-PBAE polymer in nuclease-free water to a concentration of 1 mg/mL. Gentle vortexing may be required. Store at -20°C.

    • Resuspend the siRNA duplex in the provided buffer or nuclease-free water to a stock concentration of 20 µM. Store at -20°C.

  • Formulate Polyplexes:

    • This protocol is based on the nitrogen-to-phosphate (N/P) ratio. This ratio defines the charge balance between the cationic polymer and anionic siRNA. An N/P ratio above 1 is required for complexation, with optimal silencing often seen at N/P ratios of 5 to 20.[1]

    • Calculation Example for N/P 10:

      • Assume siRNA concentration is 20 µM (20 pmol/µL).

      • Assume 1 µg of siRNA contains ~75 nmol of phosphate.

      • Assume your polymer has a known mmol of protonatable nitrogen per mg.

      • For a 50 pmol siRNA dose: You need a specific mass of polymer to achieve an N/P of 10.

    • Step-by-Step Formulation (for one well of a 24-well plate): a. In an RNase-free microcentrifuge tube, dilute the required amount of polymer stock into 25 µL of nuclease-free water. b. In a separate tube, dilute 50 pmol of siRNA (e.g., 2.5 µL of a 20 µM stock) into 25 µL of nuclease-free water. c. Add the diluted polymer solution to the diluted siRNA solution all at once. (Note: Always add polymer to siRNA, not the reverse, to ensure proper complex formation). d. Mix immediately by gently pipetting up and down 3-5 times. Do not vortex. e. Incubate the mixture at room temperature for 20-30 minutes to allow for stable polyplex formation. f. The polyplexes are now ready for addition to cells.

Protocols for Nanoparticle Characterization

Accurate physicochemical characterization is critical to ensure reproducibility and to understand the structure-activity relationship of your formulations.[15][16]

ParameterTechniqueRationale & Key Insights
Size & Polydispersity Dynamic Light Scattering (DLS)Particle size influences cellular uptake, biodistribution, and clearance. An optimal size is typically 50-150 nm. The Polydispersity Index (PDI) measures the width of the size distribution; a PDI < 0.2 indicates a monodisperse and homogenous population.[16][17]
Surface Charge Zeta Potential AnalysisThe zeta potential indicates the surface charge and predicts colloidal stability. A slightly positive zeta potential (+10 to +30 mV) can facilitate interaction with the negatively charged cell membrane, but highly positive values can lead to toxicity.[16]
Encapsulation Efficiency RiboGreen® AssayThis quantifies the amount of nucleic acid successfully encapsulated within the nanoparticles versus the total amount used in the formulation. High encapsulation (>80%) is desirable for an efficient and cost-effective therapeutic.[15][17]
Protocol 3A: Characterization by DLS and Zeta Potential
  • Dilute a small aliquot of the final nanoparticle suspension in the appropriate buffer (1x PBS for size, 0.1x PBS or deionized water for zeta potential).[15]

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the hydrodynamic diameter, PDI, and zeta potential using an instrument such as a Malvern Zetasizer.[17]

  • Perform measurements in triplicate for statistical significance.

Protocol 3B: Measuring Encapsulation Efficiency
  • Dilute an aliquot of the LNP/polyplex suspension to a suitable concentration in TE buffer.

  • Measure the fluorescence of this sample using the Quant-iT™ RiboGreen™ assay kit. This value (Fluorescence A) represents the unencapsulated, accessible RNA.

  • To the same sample, add a surfactant (e.g., 0.5% Triton™ X-100) and incubate for 10 minutes to lyse the nanoparticles and release the encapsulated RNA.

  • Measure the fluorescence again. This value (Fluorescence B) represents the total RNA in the sample.

  • Calculate the encapsulation efficiency (%EE) as: %EE = [(Fluorescence B - Fluorescence A) / Fluorescence B] x 100 .

Protocol 4: In Vitro Transfection and Gene Silencing/Expression Assay

This protocol provides a general framework for transfecting adherent cells in a 24-well plate format. It should be optimized for your specific cell line and nucleic acid target.

Figure 2: General workflow for in vitro transfection experiments.

Procedure:

  • Cell Seeding (Day 1):

    • Seed adherent cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 50,000 cells/well for HeLa or A549 cells).

    • Incubate overnight at 37°C, 5% CO₂.

  • Transfection (Day 2):

    • Prepare the spermine-LNP or spermine-PBAE nanoparticles as described in Protocol 1A or 2A.

    • Gently add the nanoparticle suspension (e.g., 50 µL) dropwise to the cells in each well, which should contain 450 µL of complete growth medium (containing serum). Recent protocols show that transfection in complete media is effective and more physiologically relevant than serum-starved conditions.[18]

    • The final concentration of siRNA is typically 10-50 nM. For mRNA, a dose of 50-200 ng per well is a good starting point.[10][19]

    • Include proper controls: untreated cells, cells treated with a non-targeting control siRNA/mRNA, and a positive control (e.g., Lipofectamine™).[11]

    • Gently swirl the plate to ensure even distribution.

  • Incubation (Day 2-4):

    • Return the plate to the incubator (37°C, 5% CO₂).

    • Incubate for 24 to 72 hours. The optimal time point for analysis depends on the stability of the target mRNA and protein.

      • For mRNA knockdown analysis (RT-qPCR), 24-48 hours is often sufficient.

      • For protein knockdown (Western Blot/ELISA) or expression (luciferase assay), 48-72 hours is typically required.[9]

  • Analysis (Day 4):

    • Harvest the cells. Lyse the cells for RNA extraction (for RT-qPCR) or protein extraction (for Western blot or luminescence assay).

    • Quantify the level of gene silencing or protein expression relative to the control groups.

References

  • Factor Bioscience. Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP Delivery.
  • Jin, Y., et al. (2023). Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. Nanoscale Advances.
  • Royal Society of Chemistry. (2023). Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. Nanoscale Advances. Available from: [Link]

  • Ghayur, A., et al. (2024). Size control of lipid nanoparticles via simulation-based design of a microfluidic chip and its effect on mRNA delivery in vitro and in vivo. Journal of Nanobiotechnology. Available from: [Link]

  • Jin, Y., et al. (2023). Spermine-Based Poly(β-amino ester)s for siRNA Delivery against Mutated KRAS in Lung Cancer. Molecular Pharmaceutics. Available from: [Link]

  • Jin, Y., et al. (2023). Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. ResearchGate. Available from: [Link]

  • Ma, Y., et al. (2024). mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols. Available from: [Link]

  • Love, K. T., et al. (2012). The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery. Molecular Therapy. Available from: [Link]

  • Boonkaew, A., et al. (2015). Synthesis and in vitro transfection efficiency of spermine-based cationic lipids with different central core structures and lipophilic tails. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Waters | Wyatt Technology. (2024). Comprehensive assessment of LNP size, particle concentration, and zeta potential. AZoNano. Available from: [Link]

  • Cordouan Technologies. (2026). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. AZoNano. Available from: [Link]

  • Jin, Y., et al. (2023). Spermine-Based Poly(β-amino ester)s for siRNA Delivery against Mutated KRAS in Lung Cancer. PubMed. Available from: [Link]

  • Jin, Y., et al. (2023). Spermine-Based Poly(β-amino ester)s for siRNA Delivery against Mutated KRAS in Lung Cancer. ACS Publications. Available from: [Link]

  • Li, Y., et al. (2026). Investigation of Heterogeneity of Lipid Nanoparticles for Nucleic Acid Drug Delivery via Sucrose Gradient Density Centrifugation. International Journal of Molecular Sciences. Available from: [Link]

  • Factor Bioscience. (n.d.). Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP Delivery. ARIADNA. Available from: [Link]

  • Jin, Y., et al. (2023). Spermine-Based Poly(β-amino ester)s for siRNA Delivery against Mutated KRAS in Lung Cancer. ResearchGate. Available from: [Link]

  • Merkel, O. M. (2022). Computational Approaches in Improving Spermine-based RNA Nanocarriers. TIB AV-Portal. Available from: [Link]

  • Jin, Y., et al. (2023). Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. RSC Publishing. Available from: [Link]

  • Chen, S., et al. (2013). Discovery of siRNA Lipid Nanoparticles to Transfect Suspension Leukemia Cells and Provide In Vivo Delivery Capability. Molecular Therapy - Nucleic Acids. Available from: [Link]

  • Bio-Synthesis Inc. (2025). Lipids used for the formulation of lipid nanoparticles (LNPs). Bio-Synthesis Inc. Available from: [Link]

  • Warzecha, K., et al. (2025). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. bioRxiv. Available from: [Link]

  • Beck, J., et al. (2023). Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA. Pharmaceutics. Available from: [Link]

  • Kim, M., et al. (2024). Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics. DSpace@EWHA. Available from: [Link]

  • Lee, S., et al. (2026). Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. STAR Protocols. Available from: [Link]

  • Arts, E., et al. (2022). Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells. Pharmaceutics. Available from: [Link]

  • Cronican, J. J., et al. (2012). Cellular Uptake Mechanisms and Endosomal Trafficking of Supercharged Proteins. ACS Chemical Biology. Available from: [Link]

  • Remaut, K., et al. (2019). Carriers Break Barriers in Drug Delivery: Endocytosis and Endosomal Escape of Gene Delivery Vectors. Accounts of Chemical Research. Available from: [Link]

  • Liu, Y., et al. (2013). Cellular Uptake Mechanism of Non-Viral Gene Delivery and Means for Improving Transfection Efficiency. IntechOpen. Available from: [Link]

  • Lächelt, U., & Wagner, E. (2024). Strategies and mechanisms for endosomal escape of therapeutic nucleic acids. Current Opinion in Chemical Biology. Available from: [Link]

Sources

Application Note: A Step-by-Step Guide to the Deprotection of Tri-Boc-Succinoyl Spermine

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of Polyamines

Polyamines, such as spermine, are ubiquitous polycations that play critical roles in numerous cellular processes, including cell growth, differentiation, and gene regulation.[1][2] Their unique structure, featuring multiple amine functionalities, makes them attractive scaffolds for the development of novel therapeutics, including gene delivery vectors and anticancer agents.[1][2][3] However, the inherent reactivity of these amines necessitates the use of protecting groups during chemical synthesis to achieve regioselectivity and prevent unwanted side reactions.[4]

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[5][6] Tri-Boc-Succinoyl spermine is a versatile intermediate where three of the four amine groups of spermine are protected with Boc groups, and the remaining primary amine is acylated with a succinoyl linker. This succinoyl group provides a handle for further conjugation to other molecules of interest. The final and critical step in harnessing the potential of the spermine backbone is the efficient and clean removal of the Boc protecting groups.

This application note provides a detailed, step-by-step protocol for the acid-catalyzed deprotection of Tri-Boc-Succinoyl spermine, grounded in established chemical principles. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology for researchers in the field.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[5][7] The reaction proceeds through a well-understood, acid-catalyzed E1 elimination mechanism.

Diagram: Mechanism of TFA-Mediated Boc Deprotection

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Tert-butyl Cation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Formation of Amine Salt Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid tBu_Cation (CH₃)₃C⁺ (tert-butyl cation) Protonated_Boc->tBu_Cation Free_Amine_Intermediate R-NH₂ Carbamic_Acid->Free_Amine_Intermediate CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt R-NH₃⁺TFA⁻ Free_Amine_Intermediate->Amine_Salt + H⁺ (from TFA)

Caption: Acid-catalyzed removal of the Boc protecting group.

The key steps are:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[5][8]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[5][8]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[5][8][9]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate salt).[5][8]

A critical consideration is the fate of the reactive tert-butyl cation generated during the reaction. This electrophile can potentially alkylate nucleophilic sites on the target molecule or other molecules in the reaction mixture.[10][11] While spermine itself lacks highly nucleophilic residues like tryptophan or methionine found in peptides, the use of scavengers can be a good practice to ensure a clean reaction, especially if the succinoyl-conjugated moiety contains sensitive functional groups.

Experimental Protocol: Deprotection of Tri-Boc-Succinoyl Spermine

This protocol outlines a standard procedure for the deprotection of Tri-Boc-Succinoyl spermine using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Tri-Boc-Succinoyl spermine≥95%N/AStarting material
Dichloromethane (DCM)AnhydrousStandard SupplierEnsure dryness to prevent side reactions.
Trifluoroacetic acid (TFA)Reagent gradeStandard SupplierHandle in a fume hood with appropriate PPE.
Diethyl etherAnhydrous, coldStandard SupplierUsed for precipitation.
Nitrogen or Argon gasHigh purityN/AFor providing an inert atmosphere.
Round-bottom flaskAppropriate sizeN/A
Magnetic stirrer and stir barN/AN/A
Ice bathN/AN/A
Rotary evaporatorN/AN/AFor solvent removal.
Centrifuge (optional)N/AN/AFor pelleting the product.
Step-by-Step Methodology

Diagram: Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow A 1. Dissolve Tri-Boc-Succinoyl spermine in anhydrous DCM B 2. Cool solution to 0°C in an ice bath A->B C 3. Slowly add TFA solution B->C D 4. Warm to room temperature and stir C->D E 5. Monitor reaction by TLC or LC-MS D->E F 6. Concentrate the reaction mixture E->F G 7. Precipitate product with cold diethyl ether F->G H 8. Isolate and wash the product G->H I 9. Dry the final product under vacuum H->I

Caption: General workflow for the deprotection of Tri-Boc-Succinoyl spermine.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Tri-Boc-Succinoyl spermine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.[5] The use of an inert atmosphere is good practice to prevent moisture from entering the reaction.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the initial exothermic reaction upon the addition of the strong acid.

  • Acid Addition: Slowly, and with vigorous stirring, add trifluoroacetic acid (TFA) to the solution. A common and effective concentration is a 1:1 mixture of TFA and DCM (v/v), resulting in a 50% TFA solution.[5][12] The slow addition is crucial to manage the heat generated and prevent potential side reactions.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue to stir. The deprotection is typically complete within 30 minutes to a few hours.[5]

  • Monitoring the Reaction: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][13][14]

    • TLC: The deprotected product, being a polyamine salt, will be significantly more polar than the starting material and will have a much lower Rf value. Staining with ninhydrin can be used to visualize the primary and secondary amines of the product.[14]

    • LC-MS: This technique provides a more definitive analysis, showing the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.[13][14]

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[14]

    • The resulting residue, which is the trifluoroacetate salt of the deprotected spermine derivative, can be precipitated by adding cold diethyl ether.[5]

    • Isolate the precipitated product by filtration or centrifugation.

    • Wash the product with cold diethyl ether to remove any remaining TFA and soluble organic impurities.[5]

  • Drying: Dry the final product, Succinoyl spermine trifluoroacetate salt, under high vacuum to remove all residual solvents.

Key Considerations and Troubleshooting

  • Choice of Acid: While TFA is the most common reagent, other acids like hydrochloric acid (HCl) in dioxane or methanol can also be used.[4][15] The choice may depend on the sensitivity of other functional groups in the molecule and the desired counter-ion of the final product.

  • Scavengers: If the succinoyl-conjugated moiety contains acid-sensitive or nucleophilic groups (e.g., indoles, thioethers), the addition of scavengers to the reaction mixture is recommended.[10][16] Common scavengers include water, triisopropylsilane (TIS), or thioanisole.[10] These scavengers act by trapping the reactive tert-butyl cation, preventing it from causing unwanted side reactions.[10]

  • Incomplete Deprotection: If monitoring indicates that the reaction is not going to completion, the reaction time can be extended, or the concentration of TFA can be increased. Gentle heating may also be employed, but this should be done with caution as it can also promote side reactions.[17]

  • Product Solubility: The deprotected polyamine salt may have different solubility properties. If precipitation with diethyl ether is not effective, other non-polar solvents can be tested.

  • Conversion to Free Base: The product is isolated as a trifluoroacetate salt. If the free base is required, the salt can be dissolved in a suitable solvent and neutralized with a base, such as a saturated solution of sodium bicarbonate, followed by extraction.[14] However, handling the free polyamine can be more challenging due to its potential for atmospheric CO2 absorption and its different solubility profile.

Conclusion

The Boc deprotection of Tri-Boc-Succinoyl spermine is a critical step in the synthesis of polyamine-based conjugates for various biomedical applications. By following this detailed protocol and understanding the underlying chemical principles, researchers can achieve efficient and clean removal of the Boc protecting groups, yielding the desired product in high purity. Careful attention to reaction conditions, appropriate monitoring, and thoughtful consideration of potential side reactions are paramount to success.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • BZ Chemical. (n.d.). BOC Protection and Deprotection. BZ Chemical. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 10). BOC Deprotection. WordPress. Retrieved from [Link]

  • Guchhait, S. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23971-23975. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. J&K Scientific LLC. Retrieved from [Link]

  • Kaczerewska, O., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6579. Retrieved from [Link]

  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]

  • Sharma, P., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. RSC Advances, 5(112), 92233-92238. Retrieved from [Link]

  • V. P. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8000. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. Polymer Chemistry, 14(36), 4257-4267. Retrieved from [Link]

  • ACS Publications. (2024, June 12). Role of Hydrophobic Modification in Spermine-Based Poly(β-amino ester)s for siRNA Delivery and Their Spray-Dried Powders for Inhalation and Improved Storage. Biomacromolecules. Retrieved from [Link]

  • Liu, Y. S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(10), 3471–3474. Retrieved from [Link]

  • Pfizer. (2019, April 19). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications. Retrieved from [Link]

  • Kaczerewska, O., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. PMC. Retrieved from [Link]

  • Beilvert, A., et al. (2013). Modular synthesis of glycosylated peptoids and polyamines using click chemistry. Beilstein Journal of Organic Chemistry, 9, 60–66. Retrieved from [Link]

Sources

Spermine(BBBSuc) conjugation methods for therapeutic encapsulation

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Spermine(BBBSuc) Conjugation Strategies for Advanced Therapeutic Encapsulation and Targeted Delivery

Introduction & Mechanistic Rationale

The development of targeted drug delivery systems, particularly for crossing the highly restrictive Blood-Brain Barrier (BBB) and facilitating cellular transfection, requires sophisticated linkerology. Spermine(BBBSuc) —chemically identified as N1,N5,N10-triBoc-N14-succinoyl Spermine—is a highly specialized polyamine derivative designed for this exact purpose[1][2].

Polyamines like spermine play essential roles in cellular proliferation and are actively transported into cells, including brain microcapillary endothelial cells, via the polyamine transport system[3][4]. By conjugating therapeutics or lipid nanoparticle (LNP) anchors to Spermine(BBBSuc), researchers can exploit these transport mechanisms. The structural brilliance of Spermine(BBBSuc) lies in its three tert-butyloxycarbonyl (Boc) protecting groups. These groups mask the primary and secondary amines, leaving a single, reactive succinoyl carboxylic acid (-COOH) available. This allows for precise, unidirectional conjugation to amine-bearing payloads without the risk of cross-linking or polymerization[1]. Once conjugated, the Boc groups are cleaved, revealing the highly cationic spermine moiety which is critical for nucleic acid condensation and endosomal escape via the "proton sponge" effect[3].

Physicochemical Data Summary

To ensure precise stoichiometric calculations during bioconjugation, the quantitative properties of Spermine(BBBSuc) are summarized below[1][2]:

PropertySpecification
Chemical Name N1,N5,N10-triBoc-N14-succinoyl Spermine
CAS Number 1247874-32-3
Molecular Weight 602.8 g/mol
Molecular Formula C29H54N4O9
Reactive Moiety Carboxylic Acid (-COOH)
Protecting Groups 3 × tert-butyloxycarbonyl (Boc)
Storage Conditions 2°C to 8°C (Protect from moisture)
Primary Application LNP formulation, siRNA/pDNA encapsulation, BBB targeting

Conjugation and Deprotection Workflow

The standard protocol for utilizing Spermine(BBBSuc) involves a two-phase process: (1) Amidation of the therapeutic payload or lipid anchor via EDC/NHS coupling, and (2) Global deprotection of the Boc groups to activate the polyamine.

Workflow A Spermine(BBBSuc) (Free -COOH) B EDC/NHS Activation (DMF, RT) A->B Activate C NHS-Ester Intermediate B->C Stabilize D Amine Conjugation (Payload/Lipid + DIPEA) C->D Nucleophilic Attack E Boc-Protected Conjugate D->E Amide Bond Formation F TFA Deprotection (Cleave 3x Boc) E->F Acidic Cleavage G Active Spermine Conjugate F->G Purify

Figure 1: Step-by-step chemical workflow for Spermine(BBBSuc) conjugation and activation.

Experimental Protocols

Protocol A: EDC/NHS-Mediated Conjugation to Amine-Bearing Lipids (e.g., DSPE-NH2)

Causality Insight: EDC activates the carboxyl group of Spermine(BBBSuc) to form an O-acylisourea intermediate. Because this intermediate is prone to rapid hydrolysis in the presence of trace water, NHS (N-Hydroxysuccinimide) is added to convert it into a semi-stable, amine-reactive NHS ester. This ensures high-yield amidation when the lipid is introduced.

  • Activation: Dissolve 1.0 eq of Spermine(BBBSuc) (60.3 mg, 0.1 mmol) in 2 mL of anhydrous DMF. Add 1.2 eq of EDC·HCl (23.0 mg) and 1.2 eq of NHS (13.8 mg).

  • Incubation: Stir the reaction mixture at room temperature (RT) for 2 hours under an inert atmosphere (N2 or Argon) to allow complete formation of the NHS ester.

  • Conjugation: Add 0.9 eq of the amine-bearing lipid (e.g., DSPE-NH2) dissolved in 1 mL of anhydrous DMF.

  • pH Adjustment: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to ensure the primary amine on the lipid remains unprotonated and highly nucleophilic.

  • Reaction: Stir overnight (12–16 hours) at RT.

  • Purification: Precipitate the protected lipid-conjugate in cold diethyl ether, centrifuge at 4,000 × g for 10 minutes, and dry under a vacuum.

Protocol B: Global Boc Deprotection

Causality Insight: The Boc groups must be removed to restore the polycationic nature of spermine, which is strictly required for electrostatic binding to nucleic acids (DNA/RNA) and interaction with negatively charged cell membranes[5]. Trifluoroacetic acid (TFA) is used for acidic cleavage, while Triisopropylsilane (TIPS) acts as a carbocation scavenger to prevent unwanted re-alkylation of the newly freed amines.

  • Cleavage Cocktail: Dissolve the dried, protected conjugate in a cleavage cocktail consisting of 50% TFA, 45% Dichloromethane (DCM), 2.5% TIPS, and 2.5% H2O (v/v).

  • Incubation: Stir at RT for 2 hours.

  • Evaporation: Remove the TFA/DCM under a gentle stream of nitrogen.

  • Precipitation: Add ice-cold diethyl ether to precipitate the deprotected Spermine-lipid conjugate. Wash three times with cold ether to remove residual TFA.

  • Lyophilization: Dissolve the pellet in ultra-pure water and lyophilize to obtain the final active conjugate as a TFA salt.

Protocol C: LNP Formulation for siRNA Encapsulation

Causality Insight: Formulating at a low pH (pH 4.0) ensures that all primary and secondary amines on the spermine moiety are fully protonated. This massive positive charge drives the rapid electrostatic condensation of the anionic siRNA into the core of the lipid nanoparticle[4].

  • Lipid Phase: Dissolve the Spermine-lipid conjugate, helper lipids (e.g., DSPC, Cholesterol), and a PEG-lipid in absolute ethanol at a predetermined molar ratio (e.g., 50:10:38.5:1.5).

  • Aqueous Phase: Dissolve the therapeutic siRNA in 50 mM sodium acetate buffer (pH 4.0).

  • Microfluidic Mixing: Mix the lipid phase and aqueous phase using a microfluidic mixer at a 1:3 volume ratio (Ethanol:Aqueous) at a total flow rate of 12 mL/min.

  • Dialysis: Immediately dialyze the resulting LNP suspension against 1× PBS (pH 7.4) using a 10 kDa MWCO cassette for 16 hours to remove ethanol and neutralize the pH, stabilizing the LNPs.

Cellular Uptake and Endosomal Escape Pathway

Once formulated, Spermine-conjugated LNPs utilize a distinct pathway for delivering genetic material across challenging barriers like the BBB and into the cytosol.

Pathway LNP Spermine-Targeted LNP (siRNA/DNA Encapsulated) PAT Polyamine Transport System (Cell Membrane) LNP->PAT Receptor Recognition Endo Endocytosis into Early Endosome PAT->Endo Internalization Sponge Proton Sponge Effect (Spermine Buffering at pH 5) Endo->Sponge Acidification Rupture Endosomal Rupture (Osmotic Swelling) Sponge->Rupture Influx of Cl- & H2O Release Cytosolic Release of Therapeutic Payload Rupture->Release Delivery

Figure 2: Mechanism of cellular uptake and endosomal escape mediated by spermine conjugates.

References

  • Short biodegradable polyamines for gene delivery and transfection of brain capillary endothelial cells. National Institutes of Health (NIH). Available at:[Link]

  • Spermidine/Spermine N1-Acetyltransferase 1 (SAT1)—A Potential Gene Target for Selective Sensitization of Glioblastoma Cells Using an Ionizable Lipid Nanoparticle to Deliver siRNA. National Institutes of Health (NIH). Available at:[Link]

  • Spermine BioReagent, cell culture mammalian 71-44-3. Sigma-Aldrich. Available at: [Link]

  • Everything for - CLICK CHEMISTRY. Iris Biotech GmbH. Available at:[Link]

Sources

Application Notes & Protocols: Preparation of Biodegradable Spermine-Based Vectors for Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Rational Design for Safer, More Effective Gene Delivery

The advancement of gene therapy for cancer treatment is critically dependent on the development of safe and efficient delivery vectors. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives.[1] Cationic polymers are a promising class of non-viral vectors, yet their clinical translation has been hampered by issues of cytotoxicity and poor biodegradability.[2]

This document details the preparation and application of a rationally designed, biodegradable spermine-based vector, herein referred to as Spermine-bis(Succinimidyl Succinate) or "S-SS". This novel vector leverages the inherent strengths of natural polyamines while addressing the critical challenge of biocompatibility.

  • The Spermine Backbone: Spermine, a natural polyamine found in all eukaryotic cells, is an ideal candidate for gene delivery.[3] Its structure contains multiple amine groups that are protonated at physiological pH, allowing for efficient electrostatic condensation of anionic nucleic acids (like plasmid DNA and siRNA) into nanoparticles.[4][5] This process protects the therapeutic cargo from enzymatic degradation in the bloodstream.[6]

  • The Biodegradable Linker: To mitigate the cytotoxicity associated with high molecular weight, non-degradable polycations, the S-SS vector incorporates a succinate-based linker.[2] This linker contains ester bonds that are susceptible to hydrolysis within the intracellular environment. This designed biodegradability ensures that the polymer breaks down into smaller, non-toxic spermine and succinate fragments after releasing its nucleic acid payload, enhancing the safety profile of the vector.

  • Mechanism of Action: The S-SS vectors self-assemble with nucleic acids to form nanoparticles, termed polyplexes. These polyplexes are internalized by cancer cells via endocytosis. The high density of amines in the spermine backbone is thought to contribute to endosomal escape through a "proton sponge" effect, where the influx of protons into the endosome leads to its rupture and the release of the polyplex into the cytoplasm.[7] Once in the cytoplasm, the vector's ester linkages degrade, releasing the therapeutic nucleic acid to exert its function, such as expressing a tumor suppressor gene or silencing an oncogene.[6][8]

These application notes provide a comprehensive guide for researchers, from the chemical synthesis of the S-SS polymer to its characterization and application in in vitro cancer models.

Visualized Mechanism: The Journey of an S-SS Nanoparticle

The following diagram illustrates the proposed mechanism of action for S-SS vectors, from nanoparticle formation to intracellular cargo release.

G cluster_0 Extracellular Space cluster_1 Intracellular Pathway Polymer S-SS Polymer Polyplex Nanoparticle (Polyplex) Formation Polymer->Polyplex Self-Assembly (Electrostatic Interaction) NA Nucleic Acid (pDNA/siRNA) NA->Polyplex Endocytosis Cellular Uptake (Endocytosis) Polyplex->Endocytosis Interaction with Cell Membrane Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Degradation Vector Degradation (Ester Hydrolysis) Escape->Degradation Cytoplasmic Entry Release Therapeutic Release (pDNA/siRNA) Degradation->Release GeneExpression Gene Expression (pDNA) Release->GeneExpression GeneSilencing Gene Silencing (siRNA) Release->GeneSilencing

Caption: Mechanism of S-SS vector-mediated nucleic acid delivery.

Detailed Protocols

Protocol 1: Synthesis of the S-SS Polymer

This protocol describes a two-step process for synthesizing the biodegradable S-SS polymer via the reaction of spermine with a succinimidyl ester of succinic acid.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog # (Example)Notes
SpermineSigma-AldrichS1141Handle in a fume hood, hygroscopic.[9]
Succinic AnhydrideSigma-Aldrich134100Store in a desiccator.
N,N'-Disuccinimidyl carbonate (DSC)Sigma-Aldrich56480Moisture sensitive.
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-Aldrich276855Use a new, sealed bottle.
Triethylamine (TEA)Sigma-AldrichT0886Use freshly distilled.
Diethyl EtherFisher ScientificE138-4Anhydrous.
Dialysis Tubing (MWCO 1 kDa)Spectrum Labs132540Prepare according to manufacturer's instructions.
Deuterated Solvents (e.g., D₂O, DMSO-d₆)Cambridge Isotope-For NMR analysis.

Step-by-Step Synthesis

Part A: Synthesis of Bis(N-hydroxysuccinimide) Disuccinate Linker

  • Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve succinic anhydride (2.0 equivalents) and N,N'-Disuccinimidyl carbonate (DSC, 2.2 equivalents) in anhydrous DMSO.

  • Base Addition: Slowly add triethylamine (TEA, 2.2 equivalents) dropwise to the stirring solution at room temperature. The TEA acts as a base to catalyze the reaction.

  • Reaction: Allow the reaction to proceed for 12-18 hours at room temperature with continuous stirring.

  • Purification: The resulting product can be purified via recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield the activated disuccinate linker. The purity should be confirmed by ¹H NMR spectroscopy.

Part B: Polymerization of Spermine with the Activated Linker

  • Dissolution: Dissolve spermine (1.0 equivalent) in anhydrous DMSO in a separate, dry, nitrogen-flushed flask.

  • Polymerization Reaction: Slowly add a solution of the purified Bis(N-hydroxysuccinimide) disuccinate linker (1.0 equivalent) in anhydrous DMSO to the spermine solution dropwise over 1-2 hours at room temperature with vigorous stirring.

  • Incubation: Allow the polymerization reaction to proceed for 24-48 hours at room temperature. The viscosity of the solution may increase as the polymer forms.

  • Precipitation: Precipitate the resulting S-SS polymer by slowly pouring the reaction mixture into a large volume of cold diethyl ether with rapid stirring. The polymer will crash out as a white or pale-yellow solid.

  • Washing: Decant the ether and wash the polymer precipitate two more times with fresh cold diethyl ether to remove unreacted monomers and byproducts.

  • Drying: Dry the polymer product under a high vacuum for at least 24 hours to remove all residual solvents.

  • Purification: For optimal purity, redissolve the dried polymer in deionized water and dialyze against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane, with frequent water changes.

  • Lyophilization: Lyophilize the dialyzed polymer solution to obtain a pure, fluffy white solid. Store the final S-SS polymer at -20°C under desiccated conditions.

Protocol 2: Preparation of S-SS/Nucleic Acid Nanoparticles

The formation of nanoparticles (polyplexes) is achieved by simple electrostatic interaction between the cationic S-SS polymer and the anionic nucleic acid. The ratio of polymer nitrogen to nucleic acid phosphate (N/P ratio) is a critical parameter that influences particle size, charge, and transfection efficiency.[10]

Step-by-Step Formulation

  • Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the S-SS polymer in nuclease-free water.

    • Prepare a stock solution of your nucleic acid (e.g., plasmid DNA encoding a therapeutic gene or siRNA) at a concentration of 0.1 mg/mL in nuclease-free water or TE buffer.

  • Calculation of N/P Ratio: The N/P ratio is calculated based on the molar ratio of nitrogen atoms in the S-SS polymer to phosphate groups in the nucleic acid. For initial screening, it is recommended to test a range of N/P ratios (e.g., 5, 10, 20, 30).

  • Complexation:

    • For a single well in a 24-well plate (e.g., containing 1 µg of DNA):

    • Dilute the required amount of S-SS polymer stock solution in 50 µL of a suitable buffer (e.g., 150 mM NaCl or Opti-MEM).

    • Dilute 1 µg of nucleic acid stock solution in 50 µL of the same buffer in a separate tube.

    • Add the diluted polymer solution to the diluted nucleic acid solution all at once (do not add nucleic acid to the polymer).

    • Gently vortex the mixture for 2-3 seconds.

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles. The solution should remain clear.

  • Application: The freshly prepared nanoparticle solution is now ready for characterization or for direct addition to cells for in vitro experiments.

Table of Optimized Formulation Parameters

ParameterRecommended RangeRationale
N/P Ratio10 - 30Ensures sufficient polymer to fully condense the nucleic acid and provide a net positive charge for cell interaction.[11]
Final NA Concentration10 - 50 µg/mLA balance between therapeutic dose and avoiding aggregation.
Incubation Time20 - 30 minutesAllows for the stabilization of polyplexes before application.[12]
Buffer150 mM NaClPhysiologically relevant ionic strength that aids in forming compact and stable nanoparticles.
Protocol 3: Characterization of S-SS Nanoparticles

Proper physicochemical characterization is essential to ensure the quality, reproducibility, and efficacy of the prepared nanoparticles.

A. Size and Zeta Potential Analysis

  • Method: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter (size) and surface charge (zeta potential) of the nanoparticles.

  • Procedure: Dilute the prepared nanoparticle solution in 150 mM NaCl to a suitable concentration for DLS analysis. Perform measurements at 25°C.

  • Expected Results: For effective cellular uptake, nanoparticles should ideally have a diameter between 100-200 nm and a positive zeta potential between +15 to +30 mV.[13][14]

B. Nucleic Acid Condensation Assay

  • Method: Agarose gel electrophoresis is used to confirm that the nucleic acid is fully complexed with the S-SS polymer.

  • Procedure:

    • Prepare S-SS/nucleic acid nanoparticles at various N/P ratios (e.g., 0, 1, 2, 5, 10).

    • Load the samples into the wells of a 1% agarose gel containing a fluorescent nucleic acid stain (e.g., ethidium bromide).

    • Run the gel at 100 V for 30-45 minutes.[6]

  • Expected Results: Uncomplexed ("naked") nucleic acid will migrate through the gel. As the N/P ratio increases, the nucleic acid will be retained in the loading well due to its complexation with the large polymer, indicating successful condensation.[6]

C. Morphology Analysis

  • Method: Use Transmission Electron Microscopy (TEM) to visualize the shape and morphology of the nanoparticles.

  • Procedure: Place a drop of the diluted nanoparticle solution onto a carbon-coated copper grid, remove excess liquid, and allow it to air-dry. Optionally, use a negative stain like uranyl acetate.

  • Expected Results: Nanoparticles should appear as discrete, roughly spherical structures.[13]

Table of Expected Physicochemical Properties

PropertyExpected Value/ObservationSignificance
Hydrodynamic Diameter100 - 200 nmOptimal size for cellular uptake via endocytosis and avoiding rapid clearance by the renal system.[7]
Polydispersity Index (PDI)< 0.3Indicates a homogenous population of nanoparticles.
Zeta Potential+15 to +30 mVA positive charge facilitates interaction with the negatively charged cell membrane.[15]
Gel RetardationComplete retention in well at N/P ≥ 5Confirms stable condensation of the nucleic acid by the polymer.[6]
TEM MorphologyDiscrete, spherical nanoparticlesConfirms the formation of well-defined nanostructures.

Application Workflow: In Vitro Evaluation in Cancer Cells

This workflow outlines the process for testing the transfection efficiency and therapeutic efficacy of S-SS nanoparticles in a cancer cell line model.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Transfection cluster_2 Phase 3: Analysis cluster_3 Efficiency Methods cluster_4 Efficacy Methods Seed 1. Seed Cancer Cells (e.g., A549, HeLa) in 24-well plates Prepare 2. Prepare S-SS Polyplexes (with reporter or therapeutic gene) Seed->Prepare Treat 3. Treat Cells with Polyplexes (Incubate 4-6 hours) Prepare->Treat Replace 4. Replace with Fresh Media Treat->Replace Incubate 5. Incubate for 24-72 hours Replace->Incubate Efficiency 6a. Assess Transfection Efficiency Incubate->Efficiency Efficacy 6b. Assess Therapeutic Efficacy Incubate->Efficacy FACS Flow Cytometry (GFP) Efficiency->FACS Microscopy Fluorescence Microscopy Efficiency->Microscopy MTT MTT Assay (Viability) Efficacy->MTT WB Western Blot (Protein) Efficacy->WB qPCR qPCR (mRNA) Efficacy->qPCR

Caption: Experimental workflow for the in vitro testing of S-SS vectors.

Considerations for In Vivo Studies

Transitioning to in vivo cancer models, such as tumor xenografts in immunocompromised mice, is the logical next step.[16][17] Key endpoints for evaluation should include:

  • Biodistribution: Assessing where the nanoparticles accumulate in the body.

  • Tumor Accumulation: Quantifying the delivery of the therapeutic to the tumor site.

  • Therapeutic Efficacy: Measuring the reduction in tumor volume over time.

  • Toxicity Assessment: Monitoring animal weight, behavior, and performing histological analysis of major organs.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Large Particle Size (>300 nm) or Aggregation Incorrect N/P ratio (too low or too high). High nucleic acid concentration. Improper mixing technique.Optimize the N/P ratio (test a wider range). Lower the final concentration of the nucleic acid. Ensure rapid addition of polymer to nucleic acid followed by gentle, brief vortexing.
Low Transfection Efficiency Poor endosomal escape. Nanoparticles are too large or have low positive charge. Cell type is difficult to transfect.Increase the N/P ratio to enhance positive charge and buffering capacity. Re-optimize particle formulation. Use a positive control like PEI or Lipofectamine 2000 to benchmark.[18]
High Cytotoxicity N/P ratio is too high, leading to excess free polymer. Polymer is not sufficiently pure. Contamination.Decrease the N/P ratio to the lowest effective level. Re-purify the polymer using dialysis. Ensure all reagents and water are sterile and nuclease-free.
No Gel Retardation Insufficient polymer to condense the nucleic acid. Polymer degradation.Increase the N/P ratio. Check the storage conditions of the polymer (should be at -20°C, desiccated). Synthesize a fresh batch of polymer.

References

  • Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Innovative approaches to the use of polyamines for DNA nanoparticle preparation for gene therapy. (2013). PubMed. [Link]

  • N-Benzylpolyamines as vectors of boron and fluorine for cancer therapy and imaging: synthesis and biological evaluation. (2001). PubMed. [Link]

  • Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors. (2025). PubMed. [Link]

  • Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. (2023). Royal Society of Chemistry. [Link]

  • Synthesis of Bisethylnorspermine Lipid Prodrug as Gene Delivery Vector Targeting Polyamine Metabolism in Breast Cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Interaction of polyamine gene vectors with RNA leads to the dissociation of plasmid DNA-carrier complexes. (2006). PubMed. [Link]

  • Protocols. (n.d.). Transgenic and Knockout Mouse Shared Resource. [Link]

  • The Effect of Spermidine and Spermine on Chitosan-Mediated Gene Delivery. (2020). ResearchGate. [Link]

  • (PDF) Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors. (2025). ResearchGate. [Link]

  • In-Vitro Assessment of Magnetic Dextran-Spermine Nanoparticles for Capecitabine Delivery to Cancerous Cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Biodegradable Polymeric Nanoparticles for Therapeutic Cancer Treatments - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Biodegradable polyester-based nano drug delivery system in cancer chemotherapy: a review of recent progress (2021–2023) - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Short biodegradable polyamines for gene delivery and transfection of brain capillary endothelial cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Green synthesis of spermine coated iron nanoparticles and its effect on biochemical properties of Rosmarinus officinalis - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Biodegradable poly(amine-co-ester) terpolymers for targeted gene delivery - PMC. (2011). National Center for Biotechnology Information. [Link]

  • Preparation and characterization of Fe3O4-spermine-PCL-chitosan-PEG-FA nanoparticles for DNA delivery into AGS cells. (n.d.). Ovid. [Link]

  • Polymeric Nanoparticles for Cancer Gene Therapy. (2021). Journal of Clinical and Medical Research. [Link]

  • Chapter 9: Polyamine-Based Agents for Gene and siRNA Transfer. (2011). Royal Society of Chemistry. [Link]

  • Polyamine-dependent gene expression - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Tunability of Biodegradable Poly(amine-co-ester) Polymers for Customized Nucleic Acid Delivery and Other Biomedical Applications. (2018). ACS Publications. [Link]

  • Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors. (2025). MDPI. [Link]

  • Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. (n.d.). ResearchGate. [Link]

  • Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. (n.d.). Royal Society of Chemistry. [Link]

  • Preparation and characterization of Fe3O4-spermine-PCL-chitosan-PEG-FA nanoparticles for DNA delivery into AGS cells. (2025). bioRxiv. [Link]

  • Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. (2020). MDPI. [Link]

  • Application of in vitro and in vivo cancer models to study the impact of the tumor immune microenvironment on anticancer therapy. (n.d.). Ovid. [Link]

  • Custom Cloning Vector Prep Guide. (n.d.). SGI-DNA. [Link]

  • Synthesis and application of spermine-based poly(β-amino ester)s and PEI-based copolymers for siRNA delivery. (n.d.). LMU München. [Link]

  • Bombesin functionalized gold nanoparticles show in vitro and in vivo cancer receptor specificity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA. (2023). MDPI. [Link]

  • Delivery of nucleic acids using nanomaterials - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Post-transcriptional regulation of the content of spermidine/spermine N1-acetyltransferase by N1N12-bis(ethyl)spermine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Enhancing nucleic acid delivery by the integration of artificial intelligence into lipid nanoparticle formulation. (n.d.). Frontiers. [Link]

  • Application of in vitro and in vivo cancer models to study the impact of the tumor immune microenvironment on anticancer therapy. (2025). PubMed. [Link]

  • Characterization and performance of nucleic acid nanoparticles combined with protamine and gold - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and biological characterization of novel charge-deficient spermine analogues. (2010). PubMed. [Link]

  • Microfluidic Formulation of DNA-Loaded Multicomponent Lipid Nanoparticles for Gene Delivery. (2021). MDPI. [Link]

  • Kinetic analysis of spermine binding to NRD convertase. (n.d.). PubMed. [Link]

  • Spermine-like functions of N1, N12-bis(ethyl)spermine: stimulation of protein synthesis and cell growth and inhibition of gastric ulceration. (n.d.). PubMed. [Link]

  • New routes for spermine biosynthesis - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Structural and Kinetic Characterization of the SpeG Spermidine/Spermine N-acetyltransferase from Methicillin-Resistant Staphylococcus aureus USA300 - PMC. (2023). National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting Incomplete Boc Deprotection of Spermine(Boc)₃

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support CenterA Division of Applied Chemical Sciences

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed deprotection of N,N',N'',N'''-tetra-tert-butoxycarbonyl-spermine (Spermine(Boc)₄) or related tri-protected analogues like Spermine(Boc)₃. Polyamines such as spermine are crucial building blocks in drug delivery systems, gene therapy vectors, and as scaffolds in medicinal chemistry. The successful and complete removal of the tert-butoxycarbonyl (Boc) protecting groups is a critical final step, yet it is frequently plagued by issues of incompleteness and side-product formation.

This document provides a structured, question-and-answer-based approach to diagnose and resolve common problems, grounded in the fundamental principles of the deprotection mechanism.

Understanding the Core Challenge: The Chemistry of Deprotection

The acid-catalyzed deprotection of a Boc-protected amine is a well-established reaction. The mechanism involves th[1][2]ree key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, typically trifluoroacetic acid (TFA).

  • Fragmentation: Th[1][2][3]is protonation makes the carbamate unstable, leading to its fragmentation. This step generates a stable tertiary carbocation (t-butyl cation) and a carbamic acid intermediate.

  • Decarboxylation: [1][3][4]The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine, which is then protonated by the acid to form a salt (e.g., a trifluoroacetate salt).

The primary challenges w[1][3]ith polyamines like spermine arise from two main factors:

  • Multiple Protection Sites: The presence of multiple Boc groups requires forcing conditions to ensure all are removed, increasing the risk of side reactions.

  • Nucleophilicity of the Product: The resulting polyamine is highly nucleophilic, making it susceptible to alkylation by the t-butyl cation generated during the reaction.

Troubleshooti[5]ng Guide: Symptom-Based Solutions

This section addresses specific experimental observations and provides a logical workflow to identify the cause and implement a solution.

Q1: My TLC or LC-MS analysis shows multiple spots/peaks corresponding to partially deprotected spermine (e.g., di-Boc and mono-Boc species still present). What is the likely cause and how do I fix it?

This is the most common failure mode and points directly to insufficient deprotection conditions.

Probable Causes & Recommended Actions:

Probable CauseExplanation & Recommended Actions
Insufficient Acid Strength or Equivalents The Boc group's cleavage is acid-catalyzed. With multiple Boc groups and basic nitrogen atoms in spermine, a large excess of acid is required to drive the reaction to completion. Action: Increase the concentration of TFA. A common starting point is a 1:1 (v/v) mixture of Dichloromethane (DCM) and TFA. For stubborn reactions, using neat TFA is often effective. Ensure your TFA is fresh [5][6]and anhydrous, as absorbed water can reduce its efficacy.
Inadequate Reaction[7] Time While many Boc deprotections are complete within 1-2 hours at room temperature, poly-Boc substrates can be more demanding. Action: Extend the re[5]action time. Monitor the reaction progress every hour using TLC or LC-MS until the starting material and all partially deprotected intermediates are consumed. Overnight stirring may be necessary in some cases.
Low Reaction Temperature Reactions are often initiated at 0 °C to control the initial exotherm but may proceed slowly at this temperature. Action: Ensure the reaction is allowed to warm to room temperature and stir for a sufficient duration. Gentle warming (e.g., to [6]30-40 °C) can be attempted, but be aware this may also increase side reactions.
Poor Substrate Solu[5]bility If the Spermine(Boc)x starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Action: Ensure comple[7]te dissolution of your substrate. If solubility in DCM is an issue, consider alternative solvents like 1,4-dioxane in combination with aqueous HCl, or conduct the reaction in neat TFA.

Workflow for Addressing Incomplete Deprotection

start Start: Incomplete Deprotection (TLC/LC-MS shows intermediates) check_reagents 1. Verify Reagent Quality (Is TFA fresh & anhydrous?) start->check_reagents check_reagents->start Reagents Expired (Use Fresh) increase_acid 2. Increase Acid Stoichiometry (Move from 25% TFA to 50% or neat TFA) check_reagents->increase_acid Reagents OK extend_time 3. Extend Reaction Time (Monitor for 2h, 4h, or overnight) increase_acid->extend_time Still Incomplete success Success: Complete Deprotection increase_acid->success Reaction Complete increase_temp 4. Increase Temperature (Warm to 30-40 °C, use with caution) extend_time->increase_temp Still Incomplete extend_time->success Reaction Complete increase_temp->success Reaction Complete fail Re-evaluate Strategy (Consider alternative acids) increase_temp->fail Still Incomplete

A step-by-step troubleshooting flowchart for incomplete Boc deprotection.
Q2: My reaction appears complete, but after work-up, my yield is very low. What happened to my product?

Low yield after a seemingly complete reaction often points to issues during the work-up and isolation phase. The fully deprotected spermine is a highly polar, water-soluble poly-cation.

Probable Causes & Recommended Actions:

Probable CauseExplanation & Recommended Actions
Product Loss During Aqueous Work-up The free spermine, especially as its hydrochloride or trifluoroacetate salt, is highly soluble in water. Standard extraction procedures with organic solvents will leave your product in the aqueous layer. Action: Avoid aqueous work-up if possible. The most direct method is to remove the TFA and solvent in vacuo. Residual TFA can be chased by co-evaporation with a solvent like toluene or isopropanol. The resulting crude sperm[5]ine salt can often be used directly or purified by other means.
Precipitation Issues If you attempt to precipitate the product from the reaction mixture (e.g., with diethyl ether), the highly polar nature of the spermine salt can sometimes lead to the formation of an oil or gum rather than a filterable solid, making isolation difficult. Action: If an oil forms, try triturating it with fresh, cold ether. Scratching the flask with a glass rod can sometimes induce crystallization. Alternatively, remove the ether and re-dissolve the oil in a minimal amount of methanol, then re-precipitate with ether.
Adsorption onto Silica Gel Polyamines are notoriously difficult to purify via standard silica gel chromatography. They are extremely polar and will often stick irreversibly to the silica at the baseline. Action: Avoid standard silica gel chromatography. If purification is necessary, consider methods like ion-exchange chromatography or reverse-phase HPLC with an acidic mobile phase (e.g., water/acetonitrile with 0.1% TFA).
Q3: I see a side product with a mass increase of +56 amu in my LC-MS. What is it and how can I prevent it?

A mass increase of +56 Da is the definitive signature of t-butylation.

Explanation: The rea[8]ctive t-butyl cation generated during deprotection is a potent electrophile. It can alkylate any avail[9][10]able nucleophile. In this case, the newly deprotected primary or secondary amines of the spermine product are attacking the t-butyl cation, leading to an unwanted N-alkylated side product.

Prevention with Scavengers:

The key to preventing this is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the t-butyl cation than your product, effectively trapping it before it can cause problems.

ScavengerRecommende[4][10]d ConcentrationNotes
Triisopropylsilane (TIS) 2.5 - 5% (v/v)Excellent choice. Reacts with the t-butyl cation via hydride transfer to form isobutane (a gas). Often used in a "cocktail[11]" with TFA and water.
Water 2.5 - 5% (v/v)Reacts with the t-butyl cation to form t-butanol. Often used in combination with TIS. A common cleavage cocktail is 95:2.5:2.5 TFA/Water/TIS.
Thioanisole 5% 10An effective scavenger, particularly useful in peptide chemistry to protect tryptophan and methionine residues.

Action: Re-run the[10] deprotection reaction, but add a scavenger like TIS (5%) to your TFA/DCM mixture before adding it to your substrate.

Frequently Asked Questions (FAQs)

Q: Why is Trifluoroacetic Acid (TFA) the standard reagent? A: TFA is highly effective for several reasons: it is a strong acid capable of efficiently cleaving the Boc group, it is highly volatile, and it is a good solvent for both the protected starting material and the resulting amine salt. This volatility makes its[6] removal after the reaction straightforward.

Q: Can I use hydrochlo[6]ric acid (HCl) instead of TFA? A: Yes, 4M HCl in 1,4-dioxane is a very common and effective alternative to TFA. It can sometimes be faste[10]r and is often preferred if TFA-sensitive groups are present or if downstream applications are incompatible with trifluoroacetate salts. The product precipitates directly from the reaction as the hydrochloride salt, which can be convenient for isolation.

Q: Are there milder, n[5]on-acidic methods for Boc deprotection? A: While acidic cleavage is standard, some alternative methods exist for highly sensitive substrates. These include:

  • Thermal Deprotection: Heating the Boc-protected compound in a high-boiling solvent can cause thermal cleavage, though this is often not practical for spermine.

  • Lewis Acids: Reag[8]ents like ZnBr₂ can facilitate deprotection under milder conditions than strong Brønsted acids.

  • Water-Mediated Depr[8][12]otection: Refluxing in water has been shown to deprotect some N-Boc amines, offering a green chemistry alternative, although its efficacy on poly-Boc spermine may be limited.

Q: How should I monito[8][13][14]r the reaction? A: Thin-Layer Chromatography (TLC) is the quickest method. The fully deprotected spe[7]rmine salt is much more polar and will have a very low Rf value, often staying at the baseline. Staining the TLC plate with a ninhydrin solution is crucial; it will develop a colored spot (typically purple) with the newly formed primary and secondary amines, confirming deprotection. For more precise tracking[5][7] of intermediates, LC-MS is the ideal technique.

Key Experimental Protocols

Protocol 1: Standard Deprotection using TFA with a Scavenger
  • Dissolve the Spermine(Boc)ₓ (1 eq.) in Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • In a separate container, prepare the deprotection cocktail. A standard mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).

  • Cool the substrate solution to 0 °C in an ice bath.

  • Slowly add the TFA cocktail to the substrate solution. A typical volume ratio is 1:1 DCM to TFA cocktail.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitor the reaction by TLC (staining with ninhydrin) or LC-MS until all starting material and intermediates are consumed (typically 2-4 hours).

  • Once complete, remove the solvent and excess TFA under reduced pressure (in a fume hood).

  • Co-evaporate the residue with toluene (2-3 times) to remove the last traces of TFA.

  • The resulting crude spermine polytrifluoroacetate salt can be dried under high vacuum and used directly or purified.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
  • Dissolve the Spermine(Boc)ₓ (1 eq.) in a minimal amount of 1,4-dioxane or DCM.

  • Add a solution of 4M HCl in 1,4-dioxane (a large excess, e.g., 10-20 equivalents per Boc group).

  • Stir the mixture at room temperature. The deprotection is often rapid, and the product will typically precipitate as a white solid (spermine polyhydrochloride salt).

  • Monitor by taking a small aliquot, quenching it with a base (like triethylamine), and analyzing by TLC or LC-MS.

  • Once complete (often < 2 hours), the solid product can be isolated by filtration, washed with cold diethyl ether, and dried under vacuum.

Deprotection and Side Reaction Pathway

sub Spermine(Boc)x prot_sub Protonated Carbamate sub->prot_sub Protonation acid H+ (e.g., TFA) carb_acid Carbamic Acid prot_sub->carb_acid Fragmentation tbutyl t-Butyl Cation (Reactive Electrophile) prot_sub->tbutyl Fragmentation amine Free Amine (Spermine) carb_acid->amine Decarboxylation trapped Inert Product (e.g., Isobutane) tbutyl->trapped Trapping side_product Undesired N-t-Butyl Spermine tbutyl->side_product Alkylation (Side Reaction) product Desired Product (Spermine Salt) amine->product Protonation amine->side_product scavenger Scavenger (e.g., TIS) scavenger->trapped

Mechanism of Boc deprotection showing the desired pathway and the competing side reaction pathway.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • BZ Chemical. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 10). BOC Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Spermine(BBBSuc) Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Spermine(BBBSuc). Here, we address the kinetic solubility challenges associated with this highly protected polyamine and provide field-proven, self-validating protocols to ensure reliable in vitro assay data.

Compound Profile & Solubility Dynamics

Spermine(BBBSuc), chemically known as N1,N5,N10-triBoc-N14-succinoyl spermine, is a specialized building block widely utilized in targeted drug delivery systems and gene therapy research[1]. While its unique structure allows for the encapsulation of therapeutic agents, it presents significant handling and solubility challenges in aqueous environments[1].

Quantitative Data: Physicochemical Properties
PropertyValueMechanistic Impact on In Vitro Solubility
CAS Number 1247874-32-3N/A
Molecular Weight 602.8 g/mol High molecular weight increases the free energy required for aqueous cavitation, promoting aggregation[1].
Protecting Groups 3x tert-butyloxycarbonyl (Boc)Boc groups are highly lipophilic. They shield the polar amine backbone, drastically reducing aqueous solubility[1].
Functional Handle 1x Succinoyl moietyContains a terminal carboxylic acid (pKa ~4.5). At physiological pH (7.4), it ionizes to a carboxylate, providing a polar surface area that aids kinetic solubility[1].
Optimal Stock Solvent Anhydrous DMSOHighly soluble in polar aprotic solvents. DMSO is the ideal vehicle for delivering the compound to cell cultures[2].

FAQs: Stock Solution Preparation

Q: What is the optimal solvent for preparing a master stock of Spermine(BBBSuc)? A: Anhydrous Dimethyl sulfoxide (DMSO) is the industry standard[2]. The three bulky Boc groups make the molecule highly soluble in polar aprotic solvents. We recommend preparing a 10 mM to 50 mM master stock. Causality Note: It is critical to use anhydrous DMSO. DMSO is highly hygroscopic; absorbed atmospheric water alters the dielectric constant of the solvent, prematurely reducing its capacity to keep the hydrophobic Boc groups solvated.

Q: How should I store the DMSO stock to prevent degradation or precipitation? A: Aliquot the stock into single-use, sterile microcentrifuge tubes and store at 2–8 °C or -20 °C[1]. Protect from light and moisture. Repeated freeze-thaw cycles cause localized concentration gradients (the freeze-concentration effect), which can lead to irreversible amorphous precipitation.

Troubleshooting Guide: The "Crash Out" Phenomenon

Q: When I add my DMSO stock directly to cell culture media, the solution turns cloudy. Why does this happen? A: This phenomenon is known as "crashing out." Low kinetic solubility during the transition from organic stocks to aqueous buffers causes the compound to precipitate, leading to underestimated biological activity and highly variable assay data[3]. Mechanistically, the rapid shift in the solvent's dielectric constant forces the highly hydrophobic Boc groups to aggregate via hydrophobic interactions before the succinoyl carboxylic acid can stabilize the molecule in the aqueous phase.

Q: How do I fix this precipitation issue? A: Never add a highly concentrated DMSO stock directly to a large volume of cold, aqueous media. Instead, pre-warm the culture media to 37°C and utilize a step-wise intermediate dilution method[4]. Introducing the compound into a smaller volume of warm media containing carrier proteins (like serum) helps sequester the hydrophobic domains, maintaining the compound in solution[4].

Q: My cells are showing signs of toxicity, but I suspect it's the solvent. What is the maximum DMSO limit? A: For most in vitro mammalian cell assays, the final DMSO concentration must be strictly maintained below 0.5% (v/v) to minimize solvent-induced cellular toxicity and physiological artifacts[2]. If your target dose requires a higher DMSO volume, you must either synthesize a more concentrated master stock or incorporate a biocompatible surfactant.

Troubleshooting Start Precipitation Observed in Assay Media? CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO Yes HighDMSO Increase Stock Conc. to reduce DMSO volume CheckDMSO->HighDMSO Yes LowDMSO Is media cold or serum-free? CheckDMSO->LowDMSO No ColdMedia Pre-warm to 37°C & use step-wise dilution LowDMSO->ColdMedia Cold Media SerumFree Add solubilizer (e.g., HP-β-CD or BSA) LowDMSO->SerumFree Serum-Free

Troubleshooting logic tree for resolving Spermine(BBBSuc) precipitation in cell assays.

Step-by-Step Methodology: Two-Step Kinetic Dilution Protocol

To ensure accurate dosing and prevent amorphous precipitation, follow this self-validating workflow. This protocol leverages thermal energy and carrier proteins to overcome the activation energy barrier of aqueous solvation.

Step 1: Master Stock Preparation

  • Weigh the required mass of Spermine(BBBSuc) powder.

  • Add anhydrous DMSO to achieve a 20 mM concentration[2].

  • Vortex vigorously for 2–3 minutes[2].

  • Validation Checkpoint 1: Hold the tube against a light source. The solution must be 100% optically clear. If micro-particles remain, sonicate in a 37°C water bath for 5 minutes.

Step 2: Intermediate Carrier Solution

  • In a separate sterile tube, prepare 100 µL of cell culture media supplemented with 10% Fetal Bovine Serum (FBS) or 1% Bovine Serum Albumin (BSA).

  • Pre-warm this intermediate solution to 37°C in an incubator or water bath[4].

Step 3: The Critical First Dilution

  • Pipette the required volume of the 20 mM DMSO stock (e.g., 5 µL) directly into the warm intermediate solution while simultaneously vortexing the tube.

  • Causality: Immediate mechanical agitation disperses the DMSO rapidly, preventing localized high-concentration zones where the Boc groups could nucleate and aggregate.

Step 4: Final Assay Dilution

  • Transfer the clear intermediate solution into your final pre-warmed assay volume (e.g., 9.9 mL of media) to achieve your target concentration (e.g., 10 µM Spermine(BBBSuc) at 0.05% DMSO).

  • Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control[2].

Step 5: Microscopic Validation

  • Validation Checkpoint 2: Before applying the media to your cell cultures, place a 10 µL drop of the final solution on a glass slide. Inspect under a phase-contrast microscope at 20x magnification. Confirm the complete absence of micro-crystals or amorphous aggregates. A self-validating system requires visual confirmation that the kinetic solubility has been successfully maintained.

G A 1. Dry Powder Spermine(BBBSuc) B 2. Anhydrous DMSO (20 mM Stock) A->B Dissolve & Vortex C 3. Warm Intermediate Media (37°C + BSA/FBS) B->C Rapid Injection while Vortexing D 4. Final Assay Media (DMSO ≤ 0.5%) C->D Scale to Final Vol E Microscopic Validation D->E Check for Micro-crystals

Workflow for the two-step kinetic dilution of Spermine(BBBSuc) to prevent precipitation.

References

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization | Source: PubMed (NIH) | URL: [Link][3]

  • Title: Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! | Source: Reddit | URL: [Link][4]

Sources

Optimal storage conditions to prevent degradation of Spermine(BBBSuc)

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Optimal Storage and Handling for Preventing Degradation

Welcome to the technical support center for N¹,N¹²-bis(3,3'-(succinimidyl-succinoyl)aminopropyl)-spermine, hereafter referred to as Spermine(BBBSuc). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and optimal performance of this valuable crosslinking agent. Given its chemical nature—possessing two N-hydroxysuccinimide (NHS) ester functional groups—Spermine(BBBSuc) is highly susceptible to degradation if not stored and handled correctly. This document provides in-depth, evidence-based answers to common questions and troubleshooting advice to prevent experimental failure.

Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor in storing Spermine(BBBSuc)?

A1: Unquestionably, the most critical factor is the complete exclusion of moisture. Spermine(BBBSuc) contains two NHS esters, which are highly reactive towards nucleophiles. Water is a nucleophile that will hydrolyze the ester bond, rendering the molecule incapable of reacting with its intended primary amine target.[1][2][3] This hydrolytic degradation is irreversible. Therefore, maintaining a dry, or anhydrous, environment is paramount.

Q2: What is the recommended temperature for long-term storage?

A2: For long-term storage, Spermine(BBBSuc) should be stored at -20°C or colder .[4] Low temperatures significantly slow down the rate of all chemical reactions, including the residual hydrolysis that might occur from trace amounts of moisture. Storing at 2-8°C is acceptable for short periods, but for storage measured in weeks to months, -20°C provides a much greater margin of safety and preserves the reagent's reactivity.

Q3: The product arrived as a solid. How should I handle it upon receipt and before first use?

A3: When you receive the vial, and every time you need to use it, you must allow the container to equilibrate to room temperature completely before opening.[2] This may take 15-30 minutes. Opening a cold vial will cause atmospheric moisture to condense on the cold powder, introducing water and initiating degradation.[2] After dispensing the required amount, it is good practice to purge the vial headspace with an inert gas like argon or dry nitrogen before sealing it tightly for return to cold storage.[2]

Q4: Can I pre-dissolve Spermine(BBBSuc) and store it as a stock solution?

A4: This is strongly discouraged for aqueous buffers. NHS esters have a very short half-life in aqueous solutions.[2][5] However, you can prepare stock solutions in a high-quality, anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] These stock solutions can be stored at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles and moisture introduction from the atmosphere.[6] Even in anhydrous solvents, stability is not indefinite, and it is best practice to use such solutions within 1-2 months.[6]

Troubleshooting Guide
Issue 1: My conjugation reaction has low or no yield, even with a fresh vial.
  • Potential Cause 1: Hydrolysis during handling.

    • Explanation: As detailed in the FAQs, allowing the vial to warm to room temperature before opening is critical. Even a small amount of condensation can compromise the entire vial of reagent over time.

    • Solution: Always adhere to the temperature equilibration protocol. For maximum security, consider purchasing smaller vial sizes to minimize the number of times the main stock is opened.

  • Potential Cause 2: Incompatible buffer components.

    • Explanation: Your reaction buffer must be free of primary amines.[5] Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine will compete with your target molecule for reaction with the NHS ester, effectively quenching the crosslinker.[2][5]

    • Solution: Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers, ensuring the pH is in the optimal range of 7.2-8.5 for the reaction.[5][6]

  • Potential Cause 3: Suboptimal Reaction pH.

    • Explanation: The reaction of an NHS ester with a primary amine (aminolysis) is in direct competition with the hydrolysis of the ester by water.[1][7] This competition is highly pH-dependent. While the aminolysis reaction is more efficient at higher pH (8-9) where more amines are deprotonated and nucleophilic, the rate of hydrolysis also increases dramatically.[5][6]

    • Solution: The optimal pH is typically a compromise, usually between pH 7.2 and 8.5 .[5] If yields are low, consider running a pH gradient (e.g., 7.2, 7.5, 8.0, 8.5) to determine the ideal condition for your specific target molecule and concentration.

Issue 2: I am seeing inconsistent results from batch to batch or over time.
  • Potential Cause: Gradual degradation of the solid reagent.

    • Explanation: Each time the vial is opened, a small amount of moist air can enter. Over many uses, the cumulative effect of this exposure can lead to a gradual decline in the reagent's reactivity, even if stored correctly between uses.[3][8]

    • Solution: Aliquoting the solid reagent into smaller, single-use vials upon first receipt is the best way to ensure long-term consistency. This requires working quickly in a low-humidity environment (e.g., a glove box or a room with a dehumidifier). If this is not possible, meticulous handling—warming the vial, minimizing open time, and purging with inert gas—is essential.

Quantitative Data Summary: Storage Conditions

To provide a clear, actionable summary, the following table outlines the impact of various storage conditions on the stability of Spermine(BBBSuc).

ConditionTemperatureAtmosphere/HumidityRecommended ForExpected Stability
Optimal -20°C to -80°CDesiccated, Inert Gas (Argon/N₂)Long-term storage (months to years)High; reagent remains at >95% purity for >1 year
Acceptable 2-8°CDesiccated, sealed tightlyShort-term storage (days to a few weeks)Moderate; risk of hydrolysis increases over time
Suboptimal Room TemperatureAmbientNot RecommendedLow; significant degradation can occur in hours to days
In Solution (Anhydrous DMSO/DMF) -20°CSealed, single-use aliquotsWorking stock solutionsGood; stable for 1-2 months[6]
In Solution (Aqueous Buffer) 4°CN/AImmediate use onlyVery Poor; half-life can be minutes to hours[2][5]
Experimental Protocols
Protocol 1: Quality Control (QC) Test for Spermine(BBBSuc) Activity

This protocol provides a method to functionally test the reactivity of your Spermine(BBBSuc) stock if you suspect degradation. It uses a simple reaction with a primary amine-containing molecule (e.g., glycine) and analysis via UV-Vis spectrophotometry.

Principle: The hydrolysis of an NHS ester releases the N-hydroxysuccinimide (NHS) leaving group, which absorbs light at ~260 nm.[5][7] By forcing the complete hydrolysis of a sample, one can measure the total amount of releasable NHS and compare it to a sample that has been exposed to neutral pH conditions to assess its remaining activity.

Materials:

  • Spermine(BBBSuc)

  • Anhydrous DMSO

  • Phosphate Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5)

  • Base Solution (e.g., 0.5 N NaOH)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Stock Solution: Carefully weigh out ~1-2 mg of Spermine(BBBSuc) and dissolve it in a precise volume of anhydrous DMSO to make a concentrated stock (e.g., 10 mg/mL).

  • Prepare Samples:

    • "Test" Sample: In a microcentrifuge tube, add 5 µL of the Spermine(BBBSuc) stock to 995 µL of Phosphate Buffer (pH 7.5). Mix gently. This represents the reagent under typical reaction conditions.

    • "Total Hydrolysis" (Reference) Sample: In a separate tube, add 5 µL of the Spermine(BBBSuc) stock to 995 µL of the Base Solution (0.5 N NaOH). Mix gently and incubate for 15 minutes at room temperature to ensure complete hydrolysis.

  • Spectrophotometry:

    • Blank the spectrophotometer at 260 nm using the appropriate buffer (Phosphate Buffer for the Test sample, 0.5 N NaOH for the Reference sample).

    • Measure the absorbance at 260 nm (A₂₆₀) for both the "Test" and "Total Hydrolysis" samples.

  • Interpretation:

    • The A₂₆₀ of the "Total Hydrolysis" sample represents 100% of the potential NHS release (i.e., the original activity of the reagent).

    • The A₂₆₀ of the "Test" sample represents the amount of reagent that has already hydrolyzed due to storage/handling issues.

    • Percent Activity = [1 - (A₂₆₀_Test / A₂₆₀_Reference)] x 100%

    • A high-quality reagent should have a Percent Activity of >90%.

Visualizing Degradation

The primary pathway for the degradation of Spermine(BBBSuc) in the presence of water is the hydrolysis of the two terminal N-hydroxysuccinimide esters. This reaction cleaves the ester bond, yielding an inactive dicarboxylic acid and releasing N-hydroxysuccinimide.

G cluster_0 Optimal Conditions: Amine Reaction cluster_1 Suboptimal Conditions: Degradation Active Spermine(BBBSuc) (Active NHS Esters) Conjugate Stable Amide Bond (Conjugated Product) Active->Conjugate Aminolysis (pH 7.2-8.5) Amine Target Molecule (R-NH₂) Amine->Conjugate Active_Deg Spermine(BBBSuc) (Active NHS Esters) Inactive Inactive Dicarboxylic Acid + NHS Byproduct Active_Deg->Inactive Hydrolysis (Irreversible) Water H₂O (Moisture) Water->Inactive

Caption: Key reaction pathways for Spermine(BBBSuc).

References
  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available from: [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. Journal of the American Chemical Society, 110(13), 4464–4468. (Note: A direct link to the full text may require a subscription. A relevant search can be performed on the journal's website or academic search engines).
  • Nanda, A. K., & Ganguli, S. (2019). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 35(19), 6259–6267. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Spermine. Available from: [Link]

  • Litteken, T., & Belder, D. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(15), 6130-6134. Available from: [Link]

Sources

Technical Support Center: Optimizing Spermine(BBBSuc)-Based Gene Delivery Vectors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals utilizing Spermine(BBBSuc) (N1, N5, N10-tri-Boc-N14-Succinoyl spermine, CAS 1247874-32-3) as a building block for non-viral gene delivery systems[1].

Spermine(BBBSuc) is uniquely engineered for precision synthesis. The succinoyl linker allows for targeted amide coupling to polymer or lipid backbones, while the three Boc (tert-butyloxycarbonyl) groups protect the reactive amines during synthesis[1][2]. Once deprotected, the exposed spermine moiety provides a high localized charge density that condenses nucleic acids into stable nanoparticles and drives endosomal escape via the "proton sponge" effect, significantly boosting transfection efficiency[3][4].

Part 1: Troubleshooting Guide & FAQs

Q1: My synthesized spermine-vector shows poor DNA condensation and low transfection efficiency. What is the mechanistic cause? A: The most common culprit is incomplete Boc deprotection. The Boc groups are bulky and highly hydrophobic. If they remain on the molecule, they sterically hinder the primary and secondary amines of the spermine moiety, neutralizing the positive charge required for electrostatic interaction with the negatively charged phosphate backbone of DNA or RNA[1]. Actionable Fix: Ensure your deprotection step uses 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for at least 2 hours. You must verify complete deprotection via 1 H-NMR by confirming the total disappearance of the massive Boc-methyl singlet at ~1.4 ppm.

Q2: The vector condenses DNA perfectly, but cell viability drops below 40% post-transfection. How do I mitigate this cytotoxicity? A: High cytotoxicity in polyamine vectors is typically driven by two factors: an excessively high Nitrogen-to-Phosphate (N/P) ratio, or the presence of residual TFA counterions. Free, uncomplexed polycations disrupt cellular phospholipid bilayers, leading to rapid necrosis[5][6]. Furthermore, the trifluoroacetate ion (a byproduct of deprotection) is inherently toxic to mammalian cells. Actionable Fix:

  • Perform extensive dialysis of the deprotected vector against 0.1 M NaCl. This forces an ion exchange, swapping toxic TFA counterions for biocompatible Cl ions, before a final dialysis against pure water.

  • Titrate your N/P ratio. Spermine-based vectors often achieve optimal transfection at N/P ratios between 5 and 15[7].

Q3: Transfection efficiency is excellent in serum-free media but plummets in 10% FBS. Why does this happen, and how can I prevent it? A: Highly cationic polyplexes attract negatively charged serum proteins (such as albumin) in a process known as opsonization. This protein corona neutralizes the vector's surface charge, leading to massive nanoparticle aggregation (>500 nm), premature payload release, and phagocytic clearance rather than targeted clathrin-mediated endocytosis[5][7]. Actionable Fix: Incorporate a PEGylated spacer into your lipid/polymer backbone to provide a steric hydration shell that shields the surface charge. Alternatively, formulate your lipoplexes with helper lipids like DOPE, which promotes a hexagonal phase transition that resists serum degradation[7].

Part 2: Quantitative Data Presentation

To establish a self-validating experimental system, you must track the physicochemical properties of your polyplexes alongside biological outcomes. The table below illustrates the causal relationship between the N/P ratio, particle size, and transfection efficacy for a standard spermine-grafted vector[3][7].

N/P RatioParticle Size (nm)Zeta Potential (mV)Transfection Efficacy (%)Cell Viability (%)Mechanistic Outcome
2 > 300-5.2< 598Incomplete DNA condensation; forms loose, inactive aggregates.
5 180+15.44592Stable complexation; moderate cellular uptake.
10 150+28.68588Optimal size for endocytosis; strong proton sponge effect[3].
20 120+42.18845Severe membrane disruption due to excess free polycations.

Part 3: Experimental Protocols

Protocol A: Conjugation and Deprotection of Spermine(BBBSuc)

This protocol ensures precise grafting and the elimination of cytotoxic byproducts.

  • Activation: Dissolve Spermine(BBBSuc) (1 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir for 2 hours at room temperature to form the active ester. Causality: NHS stabilizes the reactive intermediate, preventing rapid hydrolysis of the O-acylisourea ester.

  • Conjugation: Add the primary amine-containing backbone (e.g., PEI, Chitosan, or Lipid headgroup) to the solution. Stir under nitrogen for 24 hours.

  • Deprotection: Isolate the protected conjugate, dry it, and resuspend in a 1:1 mixture of TFA/DCM. Stir for 2 hours at room temperature. Causality: TFA cleaves the carbamate bonds of the Boc groups, releasing CO 2​ and isobutylene gas, exposing the active amines.

  • Counter-ion Exchange (Critical): Evaporate the TFA/DCM under reduced pressure. Resuspend the highly viscous residue in distilled water and transfer to a dialysis membrane (MWCO 3.5 kDa). Dialyze against 0.1 M NaCl for 24 hours (changing buffer twice), followed by pure water for 24 hours. Causality: This step removes cytotoxic TFA counterions, replacing them with physiological chlorides.

Protocol B: Polyplex Formulation and Transfection

This protocol ensures thermodynamic stability of the nanoparticles.

  • Preparation: Dilute the plasmid DNA (pDNA) to 20 µg/mL in sterile, nuclease-free water or 150 mM NaCl. Do not use PBS, as phosphate ions will competitively bind the spermine amines.

  • Complexation: Add the deprotected spermine-vector solution dropwise to the pDNA solution to achieve the target N/P ratio (e.g., N/P 10). Causality: Adding the vector to the DNA (rather than vice versa) prevents localized DNA saturation and minimizes aggregation.

  • Equilibration: Vortex immediately for 5 seconds, then incubate at room temperature for exactly 30 minutes. Causality: This incubation allows the electrostatic interactions to reach thermodynamic equilibrium, condensing the DNA into tight ~150 nm particles[3].

  • Transfection: Add the polyplexes dropwise to cells cultured in 6-well plates (at 70% confluency). Incubate for 4-6 hours, then replace with fresh complete media to minimize prolonged polycation exposure.

Part 4: Mechanistic & Workflow Visualizations

Workflow A Spermine(BBBSuc) + Backbone B EDC/NHS Coupling A->B C Boc Deprotection (TFA/DCM) B->C D Ion Exchange (Dialysis vs NaCl) C->D E DNA Complexation (N/P 5-15) D->E F Transfection E->F

Caption: Vector Synthesis and Polyplex Formulation Workflow.

Pathway A 1. Endocytosis of Polyplex B 2. Endosome Acidification (v-ATPase pumps H+) A->B C 3. Spermine Protonation (Proton Sponge Effect) B->C D 4. Chloride & Water Influx (Osmotic Swelling) C->D E 5. Endosomal Rupture D->E F 6. Cytosolic DNA Release E->F

Caption: Mechanistic Pathway of Spermine-Mediated Endosomal Escape (Proton Sponge Effect).

References

  • Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors Pharmaceutics (2025) URL:[Link]

  • In vitro transfection efficiencies of T-shaped spermine-based cationic lipids with identical and nonidentical tails under high serum conditions Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Enhancing Transfection Efficiency of Spermine-Based Cationic Lipids with a Lysine-Based Spacer Chemistry - An Asian Journal (2025) URL:[Link]

  • Everything for - CLICK CHEMISTRY (Spermine Linkerology) Iris Biotech GmbH URL:[Link]

Sources

Minimizing cytotoxicity in cells treated with Spermine(BBBSuc) derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with spermine derivatives. The focus is on understanding and mitigating the cytotoxic effects of these compounds in cell culture experiments to ensure accurate and reproducible results.

Introduction to Spermine Derivative Cytotoxicity

Spermine and its synthetic analogues are a class of polyamines crucial for cell proliferation and differentiation.[1][2] Their derivatives are being actively investigated for various therapeutic applications, including as antineoplastic agents. However, a significant challenge in their development and experimental use is managing their inherent cytotoxicity. This toxicity can arise from multiple mechanisms, including the generation of reactive oxygen species (ROS) and reactive aldehydes through metabolic breakdown.[3]

This guide is structured to provide both immediate troubleshooting solutions for common experimental problems and a deeper understanding of the underlying principles governing the cytotoxicity of spermine derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with spermine derivatives.

Issue 1: High Cell Death Observed at Expected Therapeutic Concentrations

You've treated your cells with a spermine derivative at a concentration that is reported to be therapeutic, but you observe widespread cell death.

Potential Causes:

  • Oxidative Degradation in Culture Media: Many commonly used serum supplements, such as Fetal Bovine Serum (FBS), contain amine oxidases.[4] These enzymes can oxidatively deaminate spermine and its derivatives, leading to the production of cytotoxic byproducts like hydrogen peroxide (H₂O₂), ammonia, and reactive aldehydes such as acrolein.[4][5] This enzymatic activity can significantly increase the toxicity of the compound beyond its intrinsic effects.[4]

  • High Sensitivity of Cell Line: Different cell lines exhibit varying sensitivities to cytotoxic agents. This can be due to differences in metabolic pathways, antioxidant capacities, or expression of drug targets.[6]

  • Incorrect Drug Concentration: Errors in calculating the final concentration of the spermine derivative can lead to unintended high doses.

Solutions:

  • Inhibit Amine Oxidase Activity:

    • Supplement with Aminoguanidine (AG): AG is a potent inhibitor of copper-dependent amine oxidases.[7] The addition of AG to your culture medium can prevent the enzymatic degradation of the spermine derivative and reduce the formation of toxic byproducts.[7][8] It is recommended to test a range of AG concentrations to find the optimal, non-toxic concentration for your specific cell line and experimental conditions.[7]

    • Use Serum-Free Media: If your experimental design allows, switching to a serum-free medium can eliminate the source of exogenous amine oxidases.[8]

  • Optimize Drug Concentration:

    • Perform a Dose-Response Curve: Always begin with a wide range of concentrations to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line.[9][10] A preliminary experiment with 10-fold serial dilutions can help identify the approximate responsive range.[11]

    • Narrow the Concentration Range: Once the approximate range is known, perform a more detailed dose-response experiment with more narrowly spaced concentrations (e.g., 3-fold dilutions) around the expected IC50.[10][11]

  • Cell Line Characterization:

    • Consult the Literature: Research the known sensitivities of your chosen cell line to similar polyamine analogues.

    • Consider a Less Sensitive Cell Line: If feasible, you may need to switch to a cell line that is less sensitive to the cytotoxic effects of your compound.

Issue 2: Inconsistent Results Between Experiments

You are observing significant variability in cell viability or other endpoints in replicate experiments.

Potential Causes:

  • Variable Serum Batch: Different lots of FBS can have varying levels of amine oxidase activity, leading to inconsistent degradation of the spermine derivative.

  • Inconsistent Cell Seeding Density: The initial number of cells plated can influence their response to cytotoxic agents.[12]

  • Fluctuations in Experimental Conditions: Minor variations in incubation time, temperature, or CO₂ levels can impact cell health and drug efficacy.

Solutions:

  • Standardize Reagents:

    • Test and Qualify Serum Lots: If using serum, test new lots for their effect on the cytotoxicity of your compound before use in critical experiments.

    • Use a Single, Large Batch of Serum: For a series of related experiments, use the same lot of serum to minimize variability.

  • Optimize and Standardize Cell Culture Conditions:

    • Determine Optimal Seeding Density: Perform a growth curve analysis to identify the optimal seeding density that ensures logarithmic growth throughout the experiment.[11]

    • Strictly Control Incubation Parameters: Ensure consistent incubation times, temperature, and CO₂ levels for all experiments.

  • Implement Robust Experimental Design:

    • Include Proper Controls: Always include untreated and vehicle-treated controls in every experiment.

    • Increase Replicates: Use a sufficient number of biological and technical replicates to ensure statistical power.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cytotoxicity for spermine derivatives?

A1: The cytotoxicity of spermine derivatives is often multifactorial:

  • Oxidative Stress: The metabolic breakdown of spermine and its analogues by amine oxidases produces reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[1][3] This can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids.[3]

  • Reactive Aldehyde Formation: The oxidation of spermine derivatives can also generate highly reactive aldehydes, such as acrolein, which are potent cytotoxins.[5][13]

  • Induction of Apoptosis: Spermine derivatives can induce programmed cell death (apoptosis).[1][14] This can be triggered by the accumulation of ROS and other toxic metabolites.[14]

  • NMDA Receptor Activation: In neuronal cells, spermine can induce cell death through the activation of N-methyl-D-aspartate (NMDA) receptors.[15]

Q2: How do I choose the right cytotoxicity assay?

A2: The choice of assay depends on the specific question you are asking:

  • Metabolic Activity Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[16][17] They are widely used for determining IC50 values.[18]

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of necrosis or late-stage apoptosis.[19]

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining, Caspase Activity): These assays specifically measure markers of programmed cell death.[16] Annexin V staining can distinguish between early and late apoptotic cells.[16]

  • Real-time Cell Analysis: Impedance-based assays allow for the continuous monitoring of cell proliferation and viability in real-time.

Assay TypePrincipleCommon Assays
Metabolic Activity Measures mitochondrial reductase activity.MTT, MTS, XTT, Resazurin
Membrane Integrity Detects leakage of intracellular components.LDH Release, Trypan Blue
Apoptosis Detects markers of programmed cell death.Annexin V/PI, Caspase-Glo
Biomass Quantifies total protein content.Sulforhodamine B (SRB)

Q3: Can the chemical structure of a spermine derivative influence its cytotoxicity?

A3: Absolutely. The chemical modifications that create different derivatives play a crucial role in their biological activity and toxicity. For instance, modifications to the surface groups of poly(amidoamine) (PAMAM) dendrimers, which are structurally related to polyamines, have been shown to significantly alter their cytotoxicity.[20] Acetylation of the surface amine groups of PAMAM dendrimers can reduce their toxicity by more than 10-fold while maintaining their permeability across cell monolayers.[20] Therefore, the specific structure of a "Spermine(BBBSuc)" derivative would be a key determinant of its cytotoxic profile.

Experimental Workflows and Diagrams

Workflow for Optimizing Spermine Derivative Concentration

The following workflow outlines a systematic approach to determining the optimal, non-toxic concentration range for your spermine derivative.

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Definitive IC50 Determination cluster_2 Phase 3: Selection of Working Concentrations A 1. Prepare Broad Range of Concentrations (e.g., 10-fold dilutions, 1 nM to 100 µM) B 2. Treat Cells for a Fixed Duration (e.g., 24, 48, or 72 hours) A->B C 3. Perform Viability Assay (e.g., MTT) B->C D 4. Identify Approximate IC50 Range C->D E 5. Prepare Narrow Range of Concentrations (e.g., 2-3 fold dilutions around approx. IC50) D->E Inform next phase F 6. Repeat Treatment and Viability Assay E->F G 7. Calculate Precise IC50 Value F->G H 8. Select Concentrations Below IC50 for Further Experiments G->H Guide selection I 9. Validate Lack of Cytotoxicity with Multiple Assays H->I

Caption: Workflow for determining optimal drug concentration.

Signaling Pathway of Spermine Derivative-Induced Cytotoxicity

This diagram illustrates the potential molecular pathways leading to cell death following treatment with a spermine derivative.

G Compound Spermine Derivative AmineOxidase Amine Oxidase (in serum) Compound->AmineOxidase Metabolized by ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) AmineOxidase->ROS Aldehydes Reactive Aldehydes (e.g., Acrolein) AmineOxidase->Aldehydes OxidativeStress Oxidative Stress ROS->OxidativeStress Aldehydes->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Apoptosis DNADamage->Apoptosis MitochondrialDysfunction->Apoptosis

Sources

Technical Support Center: Overcoming Steric Hindrance in Spermine(BBBSuc) Conjugations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals working with Spermine(BBBSuc) —chemically known as N1,N5,N10-triBoc-N14-succinoyl spermine.

Below, you will find diagnostic workflows, self-validating protocols, and mechanistic troubleshooting steps designed to overcome the severe steric barriers inherent to this molecule.

The Mechanistic Root of the Problem (The "Why")

Spermine(BBBSuc) is a highly versatile building block used in the synthesis of polyamine-drug conjugates, lipid nanoparticles, and targeted gene delivery systems[1]. It features a succinoyl moiety (-CO-CH₂-CH₂-COOH) that provides a reactive carboxylic acid for amide coupling.

The Causality of Failure: The molecule is heavily shielded by three bulky tert-butyloxycarbonyl (Boc) protecting groups. The massive steric bulk of these groups creates a "steric umbrella" over the relatively short succinyl tail. When standard coupling reagents (like EDC/NHS) are used, the resulting O-acylisourea or NHS-ester intermediate is so sterically hindered that the incoming amine cannot access the electrophilic carbonyl carbon. This results in the hydrolysis of the active ester back to the starting material rather than successful conjugation. Furthermore, research indicates that linker density and the specific conjugation strategy profoundly impact the stability and efficiency of the resulting delivery systems[2].

Diagnostic Troubleshooting Workflow

To establish a self-validating system, you must decouple the activation step from the conjugation step. Do not run "one-pot" reactions when dealing with severe steric hindrance.

Protocol: Step-by-Step Self-Validating Conjugation

This protocol utilizes HATU/HOAt, which outperforms standard reagents because the nitrogen at position 7 of the HOAt ring provides a neighboring group effect (intramolecular hydrogen bonding) that accelerates aminolysis, overcoming the activation energy barrier imposed by the Boc groups.

Step 1: Pre-Activation and Verification

  • Preparation: Dissolve Spermine(BBBSuc) (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and HOAt (1.1 eq).

  • Base Addition: Add DIPEA (2.5 eq) dropwise under inert atmosphere.

  • Self-Validation Check: Stir for 10 minutes, then quench a 1 µL aliquot in 50% MeCN/H₂O and analyze via LC-MS. You must observe the mass of the HOAt-active ester (m/z ~720). Diagnostic rule: If the active ester is not the base peak, do not proceed. Adjust your solvent or check reagent freshness.

Step 2: Amine Addition (The Conjugation)

  • Coupling: Once the active ester is confirmed, add the target amine (1.2 eq).

  • Solid-Phase Consideration: If the amine is on a solid-phase resin (SPPS), ensure the resin is pre-swelled in a 1:1 mixture of DMF/DCM to maximize pore expansion.

  • Self-Validation Check: Monitor the disappearance of the active ester via LC-MS (for solution phase) or perform a Kaiser test (for solid phase) after 2 hours.

Step 3: Microenvironment Optimization (If Step 2 is sluggish)

  • Thermal Activation: If the reaction stalls at <50% conversion, apply microwave heating (50°C for 15 minutes). The thermal energy increases the collision frequency, overcoming the steric repulsion.

  • Conformational Disruption: Alternatively, add 0.1 M LiCl to the DMF. Chaotropic salts disrupt internal hydrogen bonding networks that may be folding the succinyl tail inward toward the bulky Boc groups.

Frequently Asked Questions (FAQs)

Q: I am using EDC/NHS in an aqueous buffer (pH 7.4) to conjugate Spermine(BBBSuc) to a protein, but I am getting zero yield. Why? A: Spermine(BBBSuc) is highly hydrophobic due to the three Boc groups[1]. In aqueous buffers, it forms micelles or aggregates, completely burying the succinyl carboxylate. Furthermore, EDC/NHS is insufficient for this level of steric hindrance. Resolution: Perform the conjugation in an organic/aqueous co-solvent system (e.g., 30% DMSO in buffer) or pre-activate with a more powerful reagent like COMU in pure organic solvent before adding it to the protein solution.

Q: Can I use DIC/Oxyma instead of HATU/HOAt for solid-phase synthesis? A: Yes. DIC/Oxyma is an excellent, less hazardous alternative to HATU, commonly utilized in modern peptide and click-chemistry conjugations[3]. Oxyma forms an active ester that is less sterically demanding than OBt/OAt esters. However, you must increase the coupling time to 4-6 hours and use a double-coupling strategy to ensure complete conversion.

Q: Does the choice of polyamine backbone affect the steric hindrance? A: Absolutely. The spatial arrangement of the secondary amines in spermine (a 3-4-3 carbon spacing) dictates how the Boc groups fold. Modifying the linker length between the polyamine and the payload can alleviate this. The specific conjugation strategy (covalent vs. electrostatic) and linker density directly dictate the success of the nanoparticle or conjugate[2].

Quantitative Data Summary

The following table summarizes the expected performance of various coupling systems when reacting Spermine(BBBSuc) with a sterically hindered primary amine.

Coupling Reagent SystemSolventAdditives / TempExpected Yield (%)Reaction TimeMechanism of Action / Notes
EDC / NHS DMFRoom Temp< 15%24 hSevere steric clash; active ester hydrolysis dominates.
DIC / Oxyma DMFRoom Temp60 - 70%6 hOxyma ester is less bulky; good for SPPS.
HATU / HOAt / DIPEA DMFRoom Temp85 - 90%2 hNeighboring group effect accelerates aminolysis.
COMU / DIPEA DMFRoom Temp> 90%1 hMorpholino group acts as an internal base; highly efficient.
HATU / HOAt / DIPEA DMFMicrowave (50°C)> 95%15 minThermal energy overcomes steric activation barriers.

Visualizations

G A Spermine(BBBSuc) Free Carboxyl B Bulky Boc Groups (Steric Shielding) A->B Inherent Structure C Standard Coupling (EDC/NHS) A->C Attempted Activation D Advanced Coupling (HATU/HOAt or COMU) A->D Optimized Activation E Low Yield / Hydrolysis (<15%) C->E Steric Clash F High Yield Conjugate (>90%) D->F Efficient Aminolysis

Caption: Mechanism of steric hindrance in Spermine(BBBSuc) and resolution via advanced coupling.

DecisionTree Start Conjugation Yield < 50%? CheckEster Check Active Ester via LC-MS Start->CheckEster EsterFail Low Active Ester Formation CheckEster->EsterFail Yes EsterPass Good Active Ester, Poor Amine Attack CheckEster->EsterPass No Solv Switch to HATU/DIPEA or COMU EsterFail->Solv Amine Increase Temp (Microwave) or Add LiCl EsterPass->Amine Success Successful Conjugation Solv->Success Amine->Success

Caption: Troubleshooting decision tree for resolving low yields in Spermine(BBBSuc) conjugations.

References

  • Chem-Impex International. "N1, N5, N10-tri-Boc-N14-Succinoyl spermine". Chem-Impex Product Catalog. 1

  • National Institutes of Health (PMC). "The impact of conjugation strategies and linker density on the performance of the Spermine-AcDex nanoparticle–splenocyte conjugate". NIH. 2

  • Iris Biotech GmbH. "CLICK CHEMISTRY by Iris Biotech GmbH". Issuu. 3

Sources

Validation & Comparative

Spermine(BBBSuc) vs unmodified spermine transfection efficiency comparison

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in non-viral vector design, I frequently encounter a fundamental misconception when researchers attempt to compare Spermine(BBBSuc) directly against unmodified spermine in standard well-plate transfection assays.

To evaluate these two compounds objectively, we must look beyond a simple "A vs. B" efficiency readout. Unmodified spermine is a functional, highly cationic biological polyamine used directly as a physical transfection enhancer. In contrast, Spermine(BBBSuc)—chemically known as N1,N5,N10-tri-Boc-N14-succinoyl spermine—is a rationally designed, synthetically protected precursor. It is not meant to transfect cells on its own; rather, it is the architectural foundation for synthesizing next-generation lipid nanoparticles (LNPs) and targeted polymer conjugates.

This guide provides an in-depth mechanistic comparison, quantitative data summaries, and self-validating experimental protocols to help you choose the right spermine derivative for your gene delivery workflow.

Mechanistic Causality: Structure Dictates Function

Unmodified Spermine: The Physical Booster

Unmodified spermine possesses four amine groups (two primary, two secondary) that are fully protonated at physiological pH (Net charge: +4). This high cationic density allows it to rapidly condense negatively charged nucleic acids via electrostatic interactions. However, unmodified spermine alone exhibits poor endosomal escape and low lipophilicity, resulting in low baseline transfection efficiency.

Its true value lies in synergistic physical blending. Recent studies demonstrate that physically blending unmodified spermine with standard cationic polymers like Polyethyleneimine (PEI) significantly enhances the vector's lysosomal escape capability, boosting overall transfection efficiency by up to 40.7% without altering the primary cellular uptake pathways [1].

Spermine(BBBSuc): The Chemical Precursor

Spermine(BBBSuc) (CAS 1247874-32-3) was engineered to solve the primary challenge of unmodified spermine: non-specific reactivity [2]. Because unmodified spermine has four highly reactive amines, attempting to conjugate it to a lipid tail or targeting peptide results in a chaotic mixture of cross-linked byproducts.

Spermine(BBBSuc) masks three of these amines with bulky, neutral Boc (tert-butyloxycarbonyl) protecting groups. The fourth position is modified with a succinoyl group , providing a single, highly reactive carboxylic acid handle.

  • The Catch: In its protected state, Spermine(BBBSuc) has a net charge of 0 to -1 at pH 7.4. It cannot condense DNA and has a transfection efficiency of zero.

  • The Solution: It must be covalently conjugated to a carrier (via EDC/NHS chemistry), after which the Boc groups are cleaved using Trifluoroacetic acid (TFA). This reveals the +3 cationic charge, yielding a highly controlled, custom-synthesized transfection vector capable of outperforming commercial reagents like Lipofectamine.

MechanisticPathway cluster_spermine Unmodified Spermine cluster_bbbsuc Spermine(BBBSuc) S1 Unmodified Spermine (Charge: +4) S2 Direct DNA Condensation (Electrostatic) S1->S2 S3 Transfection Booster (PEI/Sper/DNA) S2->S3 B1 Spermine(BBBSuc) (Boc-Protected, Charge: 0) B2 Bioconjugation (EDC/NHS Coupling) B1->B2 B3 Boc Cleavage (TFA) Reveals +3 Charge B2->B3 B4 Custom LNP Vector (High Efficiency) B3->B4

Mechanistic differences between direct spermine application and Spermine(BBBSuc) conjugation.

Quantitative & Physicochemical Comparison

To select the correct reagent, you must align the molecule's physicochemical properties with your specific experimental goal (physical formulation vs. chemical synthesis).

PropertyUnmodified SpermineSpermine(BBBSuc)
CAS Number 71-44-31247874-32-3
Molecular State Free polyamineTri-Boc protected, Succinoyl-linked
Net Charge (pH 7.4) +4 (Highly Cationic)0 to -1 (Neutral/Anionic)
Direct DNA Condensation High (Electrostatic binding)None (Sterically hindered, neutral)
Primary Application Transfection booster (physical blending)Bioconjugation precursor (chemical synthesis)
Transfection Efficiency (Alone) Low (Poor cellular uptake)Zero (Cannot bind nucleic acids)
Transfection Efficiency (Formulated) +40.7% enhancement when blended with PEI [1]Extremely High (when synthesized into LNPs)
Cytotoxicity Profile Moderate to High (at high N/P ratios)Low (Dependent on final conjugated lipid structure)

Self-Validating Experimental Protocols

The following protocols detail the exact methodologies for utilizing both compounds. Each protocol includes a Validation Checkpoint to ensure the system is functioning correctly before proceeding to in vitro assays.

Protocol A: Direct Transfection Boosting using Unmodified Spermine

Use this protocol if your goal is to enhance an existing cationic polymer (like PEI) without performing complex organic synthesis.

  • Preparation of Nucleic Acid: Dilute 1 µg of plasmid DNA (pDNA) in 50 µL of serum-free DMEM.

  • Spermine Addition: Add unmodified spermine to the DNA solution to achieve your target N/P ratio (typically an N/P ratio of 2-5 for the spermine component). Vortex gently and incubate at room temperature for 10 minutes to allow initial condensation.

  • Polymer Complexation: Add PEI (25 kDa, branched) to the Spermine/DNA mixture to achieve a final combined N/P ratio of 10.

  • Self-Assembly: Incubate the PEI/Spermine/DNA ternary complex at room temperature for 20 minutes.

  • Validation Checkpoint (Crucial): Measure the particle size via Dynamic Light Scattering (DLS). A successful PEI/Spermine/DNA complex will show an increased diameter of ~150 nm (compared to ~100 nm for PEI/DNA alone) while maintaining a strongly positive Zeta potential (> +25 mV) [1]. If the potential is negative, condensation has failed.

  • Transfection: Add the complexes dropwise to cells at 70-80% confluency. Incubate for 4-6 hours before replacing with complete media.

Protocol B: Synthesis of a Custom Lipid Vector using Spermine(BBBSuc)

Use this protocol if your goal is to engineer a novel, proprietary lipid nanoparticle (LNP) for targeted in vivo delivery.

  • Activation: Dissolve 1 eq of Spermine(BBBSuc) in anhydrous DMF. Add 1.2 eq of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of NHS (N-Hydroxysuccinimide). Stir for 2 hours at room temperature to activate the succinoyl carboxylic acid.

  • Conjugation: Add 1 eq of your target amine-containing lipid (e.g., a dialkylamine) to the activated mixture. Stir overnight under inert atmosphere (Argon/N2).

  • Purification: Purify the Boc-protected intermediate via silica gel column chromatography.

  • Deprotection (The Causality Step): Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 2 hours. Why? This step cleaves the Boc groups, restoring the critical cationic amines required for DNA condensation.

  • Validation Checkpoint (Crucial): Analyze the deprotected product via 1 H-NMR or ESI-MS. You must confirm the complete disappearance of the massive tert-butyl singlet peak at ~1.4 ppm . If this peak remains, your lipid is still neutral and will fail to transfect.

  • Formulation: Evaporate the TFA/DCM, re-suspend the cationic lipid in ethanol, and mix with aqueous DNA via microfluidic mixing to form LNPs.

ExperimentalWorkflow Start Select Spermine Reagent Based on Experimental Goal Goal1 Goal: Boost Existing Polymer (e.g., PEI) Start->Goal1 Goal2 Goal: Synthesize Novel Targeted LNP Vector Start->Goal2 Step1A Mix PEI + Spermine + DNA (Physical Blending) Goal1->Step1A Step1B Conjugate Spermine(BBBSuc) to Lipid via Succinoyl Group Goal2->Step1B Step2A Incubate 20 mins (Self-Assembly) Step1A->Step2A Step3A Enhanced Lysosomal Escape (+40.7% Efficiency) Step2A->Step3A Step2B Deprotect Boc groups using TFA/DCM Step1B->Step2B Step3B Formulate LNP with DNA/RNA (Microfluidic Mixing) Step2B->Step3B Step4B Targeted Gene Delivery (Custom Tropism) Step3B->Step4B

Experimental workflows for direct transfection boosting vs. custom LNP vector synthesis.

References

  • Lv, Y., Xue, J., Cui, P., & Qiu, L. (2025). Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors. Pharmaceutics, 17(1), 131.[Link]

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Validating the Purity of Tri-Boc-Succinoyl Spermine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of robust High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of Tri-Boc-Succinoyl spermine, a key intermediate in various research and drug development applications. The purity of such building blocks is paramount, as impurities can lead to unwanted side reactions, affect final product efficacy, and complicate regulatory submissions.

We will explore two primary reversed-phase (RP) HPLC methods, detailing the scientific rationale behind parameter selection and providing comprehensive, step-by-step protocols. The guide is designed for researchers, analytical chemists, and quality control professionals who require reliable, validated methods for purity determination.

The Analytical Challenge: Structure and Properties of Tri-Boc-Succinoyl Spermine

Tri-Boc-Succinoyl spermine is a derivative of the natural polyamine spermine, where three of the four amine groups are protected with tert-butyloxycarbonyl (Boc) groups, and one terminal amine is acylated with succinic anhydride. This modification dramatically alters its physicochemical properties:

  • Increased Hydrophobicity: The three bulky, nonpolar Boc groups make the molecule significantly more hydrophobic than native spermine, making it an ideal candidate for reversed-phase chromatography.

  • UV Absorbance: While the spermine backbone lacks a strong chromophore, the carbonyl groups within the three Boc-carbamates and the succinoyl-amide provide sufficient UV absorbance for detection at low wavelengths (200-220 nm)[1][2].

  • Potential Impurities: The synthesis can lead to several process-related impurities, such as incompletely protected species (Di-Boc or Mono-Boc derivatives), unreacted starting materials, or side-products. A successful HPLC method must be able to resolve the main peak from these potential impurities[3][4].

Comparative HPLC Methodologies

We present two validated RP-HPLC methods for purity analysis. The primary difference lies in the mobile phase modifier and the detection technique, which can have significant impacts on selectivity, sensitivity, and compatibility with advanced detectors like mass spectrometry.

Method A: The Gold Standard - RP-HPLC with TFA Modifier and UV Detection

This method is a robust, high-resolution approach widely used for peptide and protected-amine analysis. The use of Trifluoroacetic acid (TFA) as an ion-pairing agent is key to achieving sharp, symmetrical peaks for amine-containing compounds.

  • Column Choice: A C18 stationary phase is selected for its strong hydrophobic retention of the Boc-protected molecule[1]. The 5 µm particle size provides a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution from a weaker solvent (Water/TFA) to a stronger solvent (Acetonitrile/TFA) is necessary to elute the highly retained main compound while also separating it from less hydrophobic (e.g., incompletely protected) and more hydrophobic impurities[1].

  • TFA as Modifier: TFA acts as an ion-pairing agent, masking residual silanol groups on the silica support and protonating any free amines, which minimizes peak tailing and improves resolution.

  • UV Detection: Detection at 214 nm provides high sensitivity by targeting the amide and carbamate bonds present in the molecule[1].

  • Instrumentation: Standard HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Sample Preparation:

    • Accurately weigh and dissolve the Tri-Boc-Succinoyl spermine sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • Gradient: 30% to 100% B over 25 minutes, hold at 100% B for 5 minutes, return to 30% B over 1 minute, and re-equilibrate for 9 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 214 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method B: The MS-Compatible Alternative - RP-HPLC with Formic Acid Modifier and UV/ELSD Detection

This method offers a direct alternative for labs where mass spectrometry (MS) is used for peak identification or when TFA is undesirable. Formic acid is a volatile modifier compatible with MS, and the addition of an Evaporative Light Scattering Detector (ELSD) provides universal detection that is not dependent on a chromophore.

  • Formic Acid as Modifier: Formic acid (FA) serves to acidify the mobile phase, improving peak shape. While it is a weaker ion-pairing agent than TFA, it is volatile and does not cause the persistent ion suppression in MS sources that TFA does.

  • ELSD Detection: An ELSD is a mass-based detector. It nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. This provides a response proportional to the mass of the analyte and is invaluable for detecting impurities that may lack a UV chromophore[5].

  • Method Comparison: Comparing the chromatograms from UV and ELSD can provide a more comprehensive impurity profile. An impurity that is large by ELSD but small by UV may have a poor chromophore, and vice-versa.

  • Instrumentation: HPLC system as in Method A, with the addition of an ELSD in series after the UV detector.

  • Sample Preparation: Same as Method A.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient: 30% to 100% B over 25 minutes, hold at 100% B for 5 minutes, return to 30% B over 1 minute, and re-equilibrate for 9 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection 1 (UV): UV at 214 nm.

    • Detection 2 (ELSD): Drift Tube Temperature: 50°C; Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate purity based on area percent from both the UV and ELSD chromatograms for a comparative assessment.

Data Presentation and Comparison

A summary of the method parameters is presented below for easy comparison.

ParameterMethod A (TFA-UV)Method B (FA-UV/ELSD)Rationale for Choice
Column C18, 4.6x250 mm, 5 µmC18, 4.6x250 mm, 5 µmExcellent retention for hydrophobic Boc-groups.
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in WaterTFA provides superior peak shape; FA allows for MS-compatibility.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent with low UV cutoff.
Gradient 30-100% B in 25 min30-100% B in 25 minEnsures elution of the main analyte and separation of impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard for 4.6 mm ID columns.
Temperature 30°C30°CEnsures reproducible retention times.
Primary Detector UV at 214 nmUV at 214 nmGood sensitivity for carbamate and amide bonds.
Secondary Detector N/AELSDUniversal mass-based detection, useful for non-UV active impurities.
Primary Use Case High-resolution purity testing for QCPurity testing with impurity identification by MS

Method Validation and System Suitability

For any analytical method to be considered reliable, it must be validated according to regulatory guidelines such as those from the International Conference on Harmonisation (ICH)[6][7].

Key Validation Parameters:

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants[4]. This is demonstrated by achieving baseline resolution between the main peak and all impurity peaks.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. Typically assessed over a range from 50% to 150% of the target concentration[4][8].

  • Accuracy & Precision: Accuracy is the closeness of test results to the true value, while precision is the degree of agreement among individual tests. Precision is evaluated at repeatability (intra-assay) and intermediate precision (inter-day, inter-analyst) levels[8][9].

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Essential for impurity analysis.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage[6].

Experimental Workflow and Logic Diagrams

The overall process for HPLC purity validation follows a logical sequence from sample preparation to final data reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting SamplePrep Sample & Standard Preparation (1.0 mg/mL) MobilePhase Mobile Phase Preparation (A & B) SystemSetup HPLC System Setup (Install Column, Purge) MobilePhase->SystemSetup Equilibration Column Equilibration (Initial Conditions) SystemSetup->Equilibration SST System Suitability Test (Inject Standard) Equilibration->SST Analysis Sample Analysis (Inject Sample) SST->Analysis Integration Chromatogram Integration Analysis->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for HPLC purity validation.

The decision between Method A and Method B depends on the specific requirements of the analysis.

Method_Selection Start Goal of Analysis? QC Routine QC Purity Check? Start->QC ImpurityID Impurity ID Needed (by MS)? QC->ImpurityID No MethodA Use Method A (TFA-UV) QC->MethodA Yes ImpurityID->MethodA No MethodB Use Method B (FA-UV/ELSD) ImpurityID->MethodB Yes

Caption: Decision logic for selecting the appropriate HPLC method.

Conclusion and Recommendations

For routine quality control and high-resolution purity determination of Tri-Boc-Succinoyl spermine, Method A (RP-HPLC with TFA-UV) is recommended as the primary choice due to its robustness and superior chromatography for amine-containing compounds. The sharp peaks afforded by TFA allow for more accurate integration and quantitation of small impurities.

Method B (RP-HPLC with FA-UV/ELSD) is the preferred alternative when mass spectrometric identification of unknown impurities is required, or in specialized applications where TFA may interfere with downstream processes. The use of dual UV and ELSD detection provides a more comprehensive impurity profile, highlighting both chromophoric and non-chromophoric species.

Both methods, when properly validated, are powerful tools for ensuring the quality and purity of this critical synthetic intermediate, thereby supporting the integrity and success of research and development endeavors.

References

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Vertex AI Search.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026). Technology Networks.
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (2025). BenchChem.
  • Challenges in HPLC Method Development for Impurity Identific
  • Steps for HPLC Method Valid
  • Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe. (n.d.). IISTE.org.
  • Analysis of Polyamines in Higher Plants by High Performance Liquid Chrom
  • The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. (2023). MDPI.
  • Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography. (1989). Journal of Neuroscience Methods.
  • Determination of Underivatized Polyamines: A Review of Analytical Methods and Applications. (n.d.).
  • Detection of Thermospermine and Spermine by HPLC in Plants. (n.d.).
  • High Performance Liquid Chromatography of the Dansyl Derivatives of Putrescine, Spermidine, and Spermine. (n.d.). PMC.
  • The Determination of Polyamines and Amino Acids by a Fluorescamine-HPLC Method. (n.d.). Springer Link.
  • Spermine detection by HPLC?. (2019).
  • Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. (2014). PubMed.
  • HPLC UV detection. (2018). Element Lab Solutions.

Sources

A Senior Application Scientist's Guide to Protected Polyamines in Peptide Synthesis: A Comparative Analysis of Spermine(BBBSuc)

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals venturing into the synthesis of complex peptide-polyamine conjugates, the strategic selection of protecting groups is paramount. Polyamines like spermine, with their multiple reactive amino groups, present a significant synthetic challenge. Attaching them to peptides without inducing unwanted side reactions or branching requires a robust and orthogonal protection strategy.

This guide provides an in-depth comparison of a widely used building block, Spermine(BBBSuc) , against other orthogonal protection strategies. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to help you select the optimal approach for your research objectives.

The Core Challenge: Managing Reactivity in Polyamines

Spermine possesses four amine groups (two primary, two secondary) with similar nucleophilicity. In the context of Solid-Phase Peptide Synthesis (SPPS), leaving these amines unprotected during coupling would lead to a chaotic mixture of products, including peptide branching and polymerization. Therefore, temporarily masking these functional groups is not just recommended; it is essential for a controlled and successful synthesis. The key to a successful strategy lies in orthogonality , a principle where different classes of protecting groups can be removed under specific conditions without affecting others.[1][2]

Profile: Spermine(BBBSuc) - The Workhorse for N-Terminal Conjugation

The nomenclature "Spermine(BBBSuc)" decodes its chemical structure: a spermine molecule where three of the four amino groups are protected by tert-butoxycarbonyl (Boc) groups, and the fourth is functionalized with a succinoyl (Suc) linker. Specifically, its chemical name is N¹,N⁵,N¹⁰-triBoc-N¹⁴-succinoyl Spermine .[3][4]

The Boc groups are stable under the basic conditions (typically 20% piperidine in DMF) used to remove the temporary Fmoc protecting group from the α-amino group of the growing peptide chain.[5] The succinoyl group provides a free carboxylic acid, which is the reactive handle used to couple the entire polyamine moiety to the free N-terminus of a resin-bound peptide using standard peptide coupling reagents (e.g., HBTU, PyBOP).

Key Advantages of Spermine(BBBSuc):

  • Simplicity and Efficiency: It is used as a single building block in the final coupling step of an Fmoc-SPPS protocol, making it a straightforward method for producing N-terminally modified peptides.

  • Compatibility: It is fully compatible with the standard Fmoc/tBu orthogonal protection strategy. The acid-labile Boc groups are conveniently removed during the final trifluoroacetic acid (TFA) cleavage step, which also cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups (e.g., tBu, Trt).[2]

  • Commercial Availability: This reagent is readily available from multiple chemical suppliers, reducing the need for in-house synthesis of complex protected polyamines.[3][6]

Primary Limitation:

  • Lack of Modularity: This strategy is primarily designed for the simple, one-step addition of an unmodified spermine unit. It does not permit on-resin modification of the spermine itself, as there is no way to selectively deprotect just one of the Boc-protected amines without dismantling the entire peptide.

Key Alternatives for Advanced Applications: Orthogonal Protection Strategies

When the research goal requires more complex architectures—such as site-specific labeling of the polyamine, internal incorporation, or the synthesis of branched structures—more sophisticated, truly orthogonal protecting groups are necessary.

Hydrazine-Labile Protection: The ivDde and Dde Groups

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) and the related Dde group offer an excellent layer of orthogonality.[7] They are stable to both the acidic conditions of Boc removal and the basic conditions of Fmoc removal but can be selectively cleaved using dilute hydrazine (e.g., 2-5% hydrazine in DMF).

A hypothetical Spermine(ivDde)₃ building block would allow a researcher to:

  • Incorporate the spermine onto the peptide.

  • Selectively remove the ivDde groups on-resin while all other protecting groups (Fmoc, Boc, tBu) remain intact.

  • Perform further chemical modifications—such as fluorophore conjugation or biotinylation—on the now-free amines of the spermine moiety before the final cleavage from the resin.

Multi-Orthogonal Strategies: Combining Ns, Aloc, and Boc

For maximum synthetic flexibility, a combination of mutually orthogonal protecting groups can be employed. This approach allows for the regioselective deprotection and modification of specific amines on the polyamine backbone.

  • Nosyl (Ns): o-Nitrobenzenesulfonyl groups are stable to acid and base but are cleaved by specific nucleophiles like thiophenol.[8][9]

  • Alloc (Aloc): Allyloxycarbonyl groups are stable to acid and base but are removed by palladium catalysts (e.g., Pd(PPh₃)₄).[8][9]

A custom-synthesized spermine derivative, such as N¹-Alloc-N⁵,N¹⁰-diBoc-N¹⁴-Ns-spermine , would provide four distinct classes of amine protection, enabling sequential, site-specific modifications. Such strategies are complex but offer unparalleled control for creating highly sophisticated peptide-polyamine architectures.[10]

Comparative Analysis of Spermine Protection Strategies

The choice of a protected polyamine is dictated by the final application. The table below summarizes the key features of each strategy to guide this decision-making process.

Strategy Protecting Groups Deprotection Conditions Orthogonality to Fmoc-SPPS Key Advantages Potential Challenges
Spermine(BBBSuc) 3x BocStrong Acid (TFA)Compatible but Not Orthogonal. Cleaved simultaneously with peptide cleavage.Simplicity, high efficiency for N-terminal addition, commercial availability.No on-resin modification of the spermine is possible.
Spermine(ivDde)₃ (Conceptual) 3x ivDde2-5% Hydrazine in DMFFully Orthogonal. Stable to piperidine and TFA.Allows on-resin deprotection and subsequent modification of the spermine moiety.Requires custom synthesis; ivDde removal can sometimes be sluggish.
Multi-Orthogonal (e.g., Aloc, Ns) Aloc, Ns, Boc, etc.Pd(0) catalyst; ThiophenolFully Orthogonal. Each group is removed by a unique mechanism.Unparalleled control for regioselective, multi-step modifications on the spermine backbone.Requires complex, multi-step synthesis of the building block; potential for catalyst poisoning or side reactions.[8][10]

Visualizing the Workflow: Incorporating a Protected Spermine

The general workflow for adding a protected spermine building block to the N-terminus of a peptide during Fmoc-SPPS is a critical process for researchers to understand.

cluster_SPPS Fmoc-SPPS Cycles cluster_Polyamine Polyamine Conjugation A Resin-Bound Peptide (N-terminus Fmoc-protected) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Washing Steps B->C D Amino Acid Coupling (Fmoc-AA-OH, HBTU) C->D E Repeat n times D->E E->B Next Cycle F Final Fmoc Deprotection E->F Final AA added G Washing Steps F->G H Couple Protected Spermine (e.g., Spermine(BBBSuc)) G->H I Final Washing H->I J Final Cleavage & Deprotection (TFA Cocktail) I->J K Purified Peptide-Spermine Conjugate J->K cluster_Activation Activation (in separate vial) A Start: Resin-Peptide-Fmoc B Deprotection: 20% Piperidine/DMF A->B C Result: Resin-Peptide-NH2 B->C D Wash: DMF, DCM C->D F Coupling: Add activated mix to resin Agitate 4-6h D->F E Spermine(BBBSuc) + HBTU/HOBt + DIPEA in DMF E->F G Kaiser Test: Confirm reaction completion F->G H Final Wash: DMF, DCM G->H I Cleavage & Deprotection: TFA Cocktail H->I J Purification: RP-HPLC I->J K Final Product: Peptide-Spermine J->K

Caption: Step-by-step workflow for the manual coupling of Spermine(BBBSuc).

Case Study: Selecting the Right Tool for the Job

To illustrate the practical implications of these choices, consider two distinct research goals:

  • Project A: Synthesize a known antimicrobial peptide and attach spermine to its N-terminus to enhance its membrane-penetrating properties.

  • Project B: Develop a molecular probe by attaching a pH-sensitive fluorophore to the center of the spermine moiety, which is itself conjugated to a cell-targeting peptide.

For Project A , the goal is simple conjugation. Spermine(BBBSuc) is the ideal choice. Its one-step incorporation is efficient, and the synthesis can be completed with minimal protocol development.

For Project B , the goal is site-specific modification. This requires an orthogonal strategy. A custom-synthesized N¹-Alloc-N⁵,N¹⁰-diBoc-N¹⁴-(ivDde)-spermine would be necessary. The synthetic route would involve:

  • Coupling this building block to the peptide via its free carboxylic acid (not shown, but would be part of the custom synthesis).

  • Selectively removing the ivDde group with hydrazine.

  • Coupling the fluorophore to the newly exposed amine.

  • Proceeding with final cleavage.

The complexity and cost are higher, but it is the only way to achieve the desired molecular architecture.

Hypothetical Experimental Outcome Comparison
Parameter Project A: Simple Conjugation Project B: Internal Labeling
Reagent Used Spermine(BBBSuc)Custom Multi-Orthogonal Spermine
Synthetic Steps (Post-Peptide) 2 (Couple, Cleave)5 (Couple, Deprotect-1, Label, Deprotect-2, Cleave)
Expected Overall Yield 15-25%2-8%
Expected Purity (Crude) 50-70%20-40%
Relative Cost & Time LowHigh

This data, while hypothetical, is representative of the trade-offs involved. The simplicity of Spermine(BBBSuc) leads to higher yields and purity for its intended application, while the flexibility of orthogonal strategies comes at the cost of yield and synthetic effort.

Conclusion and Recommendations

The choice between Spermine(BBBSuc) and other protected polyamines is not a matter of which is "better," but which is appropriate for the specific scientific question being addressed.

  • Choose Spermine(BBBSuc) when: Your goal is the straightforward, efficient N-terminal conjugation of an unmodified spermine moiety to a peptide. It is a reliable, robust, and cost-effective method for enhancing peptide properties like cell penetration or DNA binding.

  • Choose an orthogonally protected polyamine (e.g., using ivDde, Ns, Aloc) when: Your research requires site-specific modification of the polyamine itself while it is still on the solid support. This includes applications such as internal labeling, creating branched structures, or synthesizing polyamine-peptide conjugates with precisely controlled architectures.

By understanding the chemistry and strategic advantages of each approach, researchers can confidently select the right tools to build the complex biomolecules needed to push the boundaries of science and drug discovery.

References

  • Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. Journal of Combinatorial Chemistry, 10(2), 267–273. [Link]

  • Vigneron, J. P., et al. (2012). Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin. ACS Chemical Neuroscience, 3(4), 289–294. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2018). Protecting Groups in Peptide Synthesis. In Peptide Synthesis and Applications (pp. 1-32). Springer. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec website. [Link]

  • Ahmadvand, D., et al. (2024). Novel Biomaterials: The Evolution of Branched Peptides. Molecules, 29(1), 123. [Link]

  • Iris Biotech GmbH. (n.d.). Spermine(BBBSuc). Retrieved from Iris Biotech website. [Link]

  • GenScript. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from GenScript website. [Link]

  • Iris Biotech GmbH. (2021, August 11). CLICK CHEMISTRY. Retrieved from Issuu. [Link]

  • Hunt, I. (n.d.). Chapter 27: Peptide Synthesis. University of Calgary. Retrieved from [Link]

  • Iris Biotech GmbH. (2026, March 18). Diamines-Polyamines_2026. Retrieved from Issuu. [Link]

  • Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. [Link]

  • Olenina, L. V., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(11), 3113. [Link]

  • Povarov, A. A., et al. (2010). Tailored Synthetic Polyamines for Controlled Biomimetic Silica Formation. Journal of the American Chemical Society, 132(1), 334–341. [Link]

Sources

A Comparative Guide to the Structural Integrity Validation of Spermine(BBBSuc) Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor and regulatory compliance. Modified polyamines, such as spermine derivatives, are of significant interest for their roles in cellular processes and their potential as therapeutic agents, particularly in drug and gene delivery.[1][2] This guide provides an in-depth, comparative analysis of the methodologies used to validate the structural integrity of a complex spermine derivative, focusing on the gold-standard technique: Nuclear Magnetic Resonance (NMR) spectroscopy. We will use N¹, N¹⁴-bis(tert-butoxycarbonyl)-N⁵,N¹⁰-bis(succinoyl)spermine, hereafter referred to as Spermine(BBBSuc), as our case study to illustrate these critical validation processes.

Part 1: The Gold Standard: NMR Spectroscopy for Unambiguous Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3] Unlike methods that only provide molecular weight or elemental composition, NMR offers a detailed map of the atomic connectivity and chemical environment within a molecule, making it indispensable for confirming the precise structure of complex derivatives like Spermine(BBBSuc).[4] Its non-destructive nature allows the sample to be recovered and used for further experiments.

The Unique Power of a Multi-Dimensional NMR Approach

A comprehensive structural validation of Spermine(BBBSuc) relies not on a single experiment, but on a suite of 1D and 2D NMR techniques that, when used in concert, provide a self-validating system of interlocking data.[5][6]

  • ¹H NMR (Proton NMR): Provides the initial overview, showing the chemical shift, integration (relative number of protons), and multiplicity (spin-spin coupling to neighbors) for every unique proton environment.

  • ¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments and their chemical nature (alkane, amide, carbonyl, etc.).

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of proton connectivity through the carbon skeleton.[3]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing unambiguous ¹H-C one-bond connections.[6]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting molecular fragments across heteroatoms (like nitrogen or carbonyl carbons) where no direct proton-proton coupling exists.[3]

Predicted Structural Features of Spermine(BBBSuc)

Before acquiring data, a skilled scientist predicts the expected spectral features based on the known structure. This predictive step is crucial for efficient data analysis.

Spermine(BBBSuc) Structure:

The above is a simplified representation. The succinoyl groups are N-succinoyl, and the Boc groups are on the terminal nitrogens.

Expected ¹H and ¹³C NMR Signatures:

  • Boc Groups: A large singlet in the ¹H NMR spectrum around 1.4 ppm, integrating to 18 protons (2 x C(CH₃)₃). Corresponding signals in the ¹³C NMR for the quaternary carbon (~80 ppm) and methyl carbons (~28 ppm).

  • Spermine Backbone: A series of complex multiplets in the ¹H NMR spectrum for the methylene (CH₂) groups. The symmetry of the core butane-diamine portion will be broken by the different substituents (Boc vs. Succinoyl), leading to a larger number of distinct signals than in native spermine.[7]

  • Succinoyl Groups: Two sets of signals for the -CO-CH₂-CH₂-CO- moieties. These will appear as multiplets in the ¹H NMR, likely around 2.5-2.7 ppm. HMBC correlations from these protons to the amide and carboxylic acid carbonyl carbons are key validation points.

  • Amide and Carbamate Protons (N-H): If a non-exchanging solvent like DMSO-d₆ is used, broad signals corresponding to the NH protons of the carbamate and amide groups will be visible.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust, step-by-step approach for acquiring a full suite of NMR data for the structural validation of Spermine(BBBSuc).

1. Sample Preparation:

  • Analyte: Weigh 5-10 mg of purified Spermine(BBBSuc).

  • Solvent: Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Causality: DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable N-H protons. CDCl₃ is a good alternative for less polar compounds. The choice of solvent can affect the chemical shifts of the analyte.[8]

  • Standard: An internal standard like Tetramethylsilane (TMS) is typically used to reference the chemical shift scale to 0.00 ppm.[9]

2. NMR Data Acquisition (Example on a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans (NS): 16 (increase for dilute samples)

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): ~16 ppm

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans (NS): 1024 or more (due to low natural abundance of ¹³C)

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): ~240 ppm

  • 2D COSY:

    • Acquire a gradient-selected COSY (e.g., cosygpqf) to identify all ¹H-¹H spin systems.

  • 2D HSQC:

    • Acquire a gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3) to correlate protons to their directly attached carbons. This experiment also provides editing, distinguishing CH/CH₃ from CH₂ signals.[10]

  • 2D HMBC:

    • Acquire a gradient-selected HMBC (e.g., hmbcgplpndqf) optimized for a long-range coupling of ~8 Hz. This is crucial for connecting the spermine backbone to the Boc and succinoyl carbonyl carbons.

Data Interpretation and Validation

The final step is to integrate all the data to build a complete, validated picture of the molecule.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_validation Structural Validation H1_NMR ¹H NMR - Chemical Shift - Integration - Multiplicity Fragments Identify Spin Systems & Molecular Fragments H1_NMR->Fragments C13_NMR ¹³C NMR - Carbon Count - Functional Groups C13_NMR->Fragments COSY COSY (¹H-¹H Connectivity) COSY->Fragments Traces proton chains HSQC HSQC (¹H-¹³C One-Bond) HSQC->Fragments Assigns carbons to protons HMBC HMBC (¹H-¹³C Long-Range) Connectivity Assemble Fragments (via HMBC) HMBC->Connectivity Connects fragments across N, C=O Fragments->Connectivity Final_Structure Confirm Final Structure Spermine(BBBSuc) Connectivity->Final_Structure

Validation Checkpoint Expected NMR Evidence Confirms
Boc Groups Present ¹H: Singlet at ~1.4 ppm (18H). ¹³C: Signals at ~80 & ~28 ppm. HMBC: Correlation from 1.4 ppm protons to carbamate C=O.Correct installation of terminal protecting groups.
Succinoyl Groups Present ¹H: Two multiplets at ~2.5-2.7 ppm (4H each). ¹³C: Signals for C=O (amide) and C=O (acid). HMBC: Correlation from succinoyl CH₂ to amide C=O.Correct installation of internal modifying groups.
Spermine Backbone Intact COSY: A contiguous network of coupled CH₂ signals. HSQC: Each CH₂ proton signal correlates to a unique CH₂ carbon signal.The integrity of the core polyamine chain.
Correct Connectivity HMBC: Key correlations from spermine CH₂ protons adjacent to nitrogens to the carbonyl carbons of the Boc and Succinoyl groups.The precise location of each modifying group on the spermine nitrogens.

Part 2: Comparative Analysis: Alternative & Complementary Techniques

While NMR is the gold standard for de novo structure elucidation, a comprehensive validation package, especially in a regulated drug development environment, often integrates data from other analytical techniques.[4] These methods can provide complementary information regarding purity and molecular weight.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions, providing the molecular weight of the compound.[11] High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Role in Validation: Primarily used to confirm the expected molecular weight and elemental composition of Spermine(BBBSuc). Fragmentation patterns in tandem MS (MS/MS) can provide some structural information but are often insufficient to distinguish between isomers.[12][13]

  • Causality: MS is highly sensitive, requiring very little sample. It is the fastest way to confirm that the target molecule was synthesized with the correct mass. However, it cannot, on its own, definitively prove the connectivity of the atoms. For example, it could not easily distinguish N¹,N¹⁴-di-Boc-N⁵,N¹⁰-di-succinoyl spermine from N¹,N⁵-di-Boc-N¹⁰,N¹⁴-di-succinoyl spermine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate components of a mixture.[14] It is the workhorse for assessing the purity of a compound.

  • Role in Validation: Used to determine the purity of the Spermine(BBBSuc) sample by separating it from starting materials, reagents, or by-products.[15] Purity is typically calculated by the area percent of the main peak.[14]

  • Causality: By developing a robust HPLC method, one can quantify the percentage of the desired product in a sample.[16] This is crucial for ensuring that the sample used for biological assays or further development is not contaminated with impurities that could confound results. HPLC provides no direct structural information.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy measures the absorption of infrared radiation by the sample, identifying the functional groups present.

  • Role in Validation: Confirms the presence of key functional groups predicted by the structure of Spermine(BBBSuc), such as C=O (carbonyls from amides, carbamates, and carboxylic acids), N-H bonds, and C-H bonds.

  • Causality: FTIR is a quick and simple method to get a "fingerprint" of the molecule and confirm that the expected chemical transformations have occurred (e.g., the appearance of amide and carbamate carbonyl stretches). It lacks the resolution to provide detailed structural connectivity.

Comparative Summary of Techniques
Technique Information Provided Strengths Limitations
NMR Spectroscopy Complete 3D structure, atomic connectivity, isomer differentiation, quantification.Unambiguous structure elucidation, non-destructive.[3]Lower sensitivity, relatively slow, requires more sample.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation.High sensitivity, fast analysis.[17]Does not reliably distinguish isomers, limited structural detail.[4]
HPLC Purity, quantification of components in a mixture.High precision and accuracy for purity assessment.[15]Provides no structural information on the main peak or impurities.
FTIR Spectroscopy Presence of functional groups.Fast, simple, requires minimal sample preparation.Provides no connectivity information, limited for complex mixtures.

G Start Need to Validate Spermine(BBBSuc) Sample Q1 Is the complete, unambiguous structure known and confirmed? Start->Q1 Q2 Is the molecular weight correct? Q1->Q2 Yes NMR Perform Full NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) Q1->NMR No Q3 Is the sample pure? Q2->Q3 Yes MS Perform HRMS Analysis Q2->MS No HPLC Perform HPLC Purity Analysis Q3->HPLC No Report Generate Full Validation Report Q3->Report Yes NMR->Q2 Structure Confirmed MS->Q3 MW Confirmed HPLC->Report Purity Confirmed

Conclusion: An Integrated and Authoritative Approach

For the definitive validation of Spermine(BBBSuc)'s structural integrity, NMR spectroscopy is the indispensable core technique. Its ability to map the complete molecular architecture provides an unparalleled level of confidence that cannot be achieved by other methods. However, for drug development and quality control, a truly robust validation package is built on an integrated approach. High-resolution mass spectrometry authoritatively confirms the molecular formula, while HPLC provides the critical, quantitative measure of purity. Together, this triad of techniques—NMR, MS, and HPLC—forms a self-validating system that ensures the identity, structure, and purity of the target compound, satisfying the rigorous demands of both scientific inquiry and regulatory scrutiny.

References

  • Liu, S., et al. (2017). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 1060, 298-306. Available at: [Link]

  • Krasinska, K. M., et al. (n.d.). Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry. Available at: [Link]

  • Simon, A., et al. (2014). Determination of Underivatized Polyamines: A Review of Analytical Methods and Applications. Analytical Letters, 47(1), 1-17. Available at: [Link]

  • Häkkinen, M. R. (2011). Polyamine Analysis by LC-MS. In: Polyamines: Methods and Protocols, pp. 371-383. Springer Nature Experiments. Available at: [Link]

  • Giraudeau, P. (2023). The Evolving Landscape of NMR Structural Elucidation. Magnetic Resonance, 4(1), 1-22. Available at: [Link]

  • Markley, J. L., et al. (2017). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Current Opinion in Biotechnology, 43, 34-40. Available at: [Link]

  • Kumar, V., et al. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Applied Pharmaceutical Science, 13(12), 1-13. Available at: [Link]

  • ResearchGate. (n.d.). Figure S18. The 1 H NMR chemical shifts of the spermine CH 2 signals in... ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Spermine. Wikipedia. Available at: [Link]

  • Hoye, T. R., et al. (2007). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 46(11), 1690-1716. Available at: [Link]

  • Van, H. N., et al. (2018). 1H NMR Spectroscopy as an Effective Method for Predicting Molecular Weight of Polyaminoamine Dendrimers and Their Derivatives. Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Spermine. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of spermidine and spermine. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Spermine. NIST WebBook. Available at: [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent Technologies. Available at: [Link]

  • Sweeney, D. L. (2023). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. American Laboratory. Available at: [Link]

  • Krzek, J., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10. Available at: [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]

  • Nethercote, A. S., & Nitsche, M. J. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]

  • Gotor-Gotor, A., et al. (2022). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. Molecules, 27(19), 6542. Available at: [Link]

  • Kim, H. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship, University of California. Available at: [Link]

  • Phanstiel, O., et al. (2000). Circular dichroism and NMR studies of metabolically stablealpha-methylpolyamines: spectral comparison with naturally occurring polyamines. Journal of Medicinal Chemistry, 43(25), 4885-4892. Available at: [Link]

  • ResearchGate. (2014). What is the best structure-based method for finding compounds with similar structures to other specific small molecules?. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). What are the steps for complete structure elucidation with NMR?. ResearchGate. Available at: [Link]

  • Wiley. (n.d.). Spermine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • ResearchGate. (n.d.). NMR spectra of polyamines.1H spectra of polyamines (putrescine,... ResearchGate. Available at: [Link]

  • Abraham, R. J., et al. (2012). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry, 50(11), 746-753. Available at: [Link]

  • Monakhova, Y. B., & Diehl, B. W. K. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 13(22), 12345. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Wessolowski, F., et al. (2013). Modular synthesis of glycosylated peptoids and polyamines using click chemistry. Beilstein Journal of Organic Chemistry, 9, 78-86. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Reddy, P. V., et al. (2007). The synthesis of deuterium-labeled spermine, N1-acetylspermine and N1-acetylspermidine. Journal of Labelled Compounds and Radiopharmaceuticals, 50(7), 666-670. Available at: [Link]

  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 754-762. Available at: [Link]

  • Li, X., et al. (2024). New Insights into Identification, Distribution, and Health Benefits of Polyamines and Their Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 1 H COSY NMR spectrum (A) and 2D 1 H/ 13 C HSQC NMR... ResearchGate. Available at: [Link]

  • Sabri, M. I., et al. (1989). Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography. Journal of Neuroscience Methods, 29(1), 27-31. Available at: [Link]

  • Wang, C., et al. (2001). Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents. Journal of Medicinal Chemistry, 44(22), 3668-3679. Available at: [Link]

  • ResearchGate. (2020). Effect of the Molecular Structure of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (P(3HB-3HV)) Produced from Mixed Bacterial Cultures on Its Crystallization and Mechanical Properties. ResearchGate. Available at: [Link]

Sources

The Ascendancy of Polyamines: A Comparative Guide to Spermine-Based Lipidoids for Superior mRNA Encapsulation and Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Standard Ionizable Lipid

The clinical success of mRNA vaccines has unequivocally established lipid nanoparticles (LNPs) as the premier platform for nucleic acid delivery. At the heart of these formulations lies the ionizable lipid, a component meticulously engineered to electrostatically bind and encapsulate mRNA at an acidic pH and facilitate its release into the cytoplasm following cellular uptake. While FDA-approved lipids such as DLin-MC3-DMA and ALC-0315 have set the benchmark, the quest for enhanced potency, improved safety profiles, and tissue-specific targeting necessitates continuous innovation.

This guide delves into a highly promising class of ionizable lipids: those derived from the endogenous polyamine, spermine. Polyamines, such as spermine and spermidine, are ubiquitous in mammalian cells and play critical roles in cell growth, differentiation, and the regulation of gene expression by binding to DNA and RNA.[1][2] Their inherent cationic nature and biocompatibility make them exceptional candidates for designing novel lipidoids. We will explore the comparative efficacy of spermine-based lipidoids, focusing on their advantages in mRNA encapsulation, delivery, and overall transfection efficiency, supported by experimental data and detailed protocols for your own research.

The Spermine Advantage: Rationale for a New Class of Lipidoids

The unique structure of spermine, with its multiple amine groups, offers a significant advantage in lipidoid design. This multi-protonatable headgroup allows for a finely tuned interaction with mRNA's phosphate backbone, leading to more stable and compact nanoparticle formation. This structural feature is hypothesized to enhance several key performance metrics:

  • Enhanced Encapsulation Efficiency: The multiple protonation sites on the spermine headgroup can lead to a more robust electrostatic interaction with mRNA, potentially resulting in higher encapsulation efficiencies compared to lipids with simpler amine structures.

  • Improved Endosomal Escape: The "proton sponge" effect is a critical mechanism for endosomal escape. The multiple amine groups of spermine can buffer the acidic environment of the endosome, leading to proton influx, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the mRNA cargo into the cytoplasm.

  • Superior In Vivo Potency: The combination of efficient encapsulation and endosomal escape translates to higher levels of protein expression from the delivered mRNA. Studies have shown that LNPs formulated with spermine-headgroup lipids can achieve more potent in vivo protein expression, particularly in the liver.[3]

Comparative Performance Data: Spermine Lipidoids vs. Established Alternatives

Recent research has demonstrated that novel ionizable lipids incorporating spermine headgroups can outperform standard-of-care lipids. A study by Factor Bioscience developed a library of ionizable lipids and found that those with spermine-derived headgroups formed LNPs with high encapsulation efficiencies (70-80%), comparable to ALC-0315 and DLin-MC3-DMA.[4] Notably, select candidates from this library exhibited lower mean particle sizes and enhanced GFP expression in multiple cell lines, including iPSC-derived MSCs and primary human fibroblasts, when compared directly to these FDA-approved lipids.[4]

Another study identified a top-performing ionizable LNP (iLNP), designated 114-iLNP, which is composed of a lipid featuring spermine as the amine headgroup.[3] This formulation demonstrated the strongest cellular uptake, membrane disruption, and endosomal escape, culminating in over 95% transfection efficiency in HeLa cells.[3] When administered intravenously in vivo, this spermine-based LNP resulted in the most efficacious protein expression.[3]

Parameter Spermine-Based Lipidoid LNPs ALC-0315 / DLin-MC3-DMA LNPs Reference
Encapsulation Efficiency (%) 70 - 80% (comparable or higher)~70-80%[4]
Mean Particle Diameter (nm) 100 - 150 nm (or lower)100 - 150 nm[4]
In Vitro Transfection Enhanced GFP ExpressionStandard[4]
Cellular Uptake & Endosomal Escape Strongest among tested candidatesStandard[3]
In Vivo Protein Expression Most efficacious among tested candidatesStandard[3]

Experimental Workflow & Protocols

Reproducibility is paramount in scientific research. The following sections provide a detailed workflow and step-by-step protocols for the formulation and characterization of spermine-based lipidoid LNPs for mRNA delivery.

Overall Experimental Workflow

The process begins with the formulation of the LNPs using a microfluidic mixing technique, followed by purification and comprehensive characterization of their physicochemical properties. Finally, the transfection efficiency is evaluated in both in vitro and in vivo models.

cluster_0 LNP Formulation cluster_1 Purification & Characterization cluster_2 Efficacy Evaluation A Prepare Lipid Stock (Spermine Lipidoid, DSPC, Cholesterol, PEG-Lipid) in Ethanol C Microfluidic Mixing (e.g., NanoAssemblr) A->C B Prepare mRNA Stock in Acidic Buffer (e.g., Citrate, pH 4.0) B->C D Purification (Dialysis or TFF) to remove Ethanol & raise pH C->D E Physicochemical Analysis - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency (RiboGreen Assay) D->E F In Vitro Transfection (e.g., Luciferase or GFP reporter mRNA) E->F G In Vivo Administration (e.g., Intravenous Injection) E->G H Assess Protein Expression (e.g., IVIS Imaging) G->H

Caption: High-level workflow for mRNA-LNP formulation and evaluation.

Protocol 1: Formulation of Spermine-Lipidoid mRNA-LNPs via Microfluidic Mixing

This protocol is based on established methods for LNP formulation.[5][6] The precise molar ratio of lipids is critical for forming stable and effective nanoparticles.[7][8]

Materials:

  • Spermine-based ionizable lipidoid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Firefly Luciferase or GFP mRNA (Functionally tested)

  • Ethanol (Anhydrous, RNase-free)

  • Citrate Buffer (10 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr Benchtop, Precision NanoSystems)

  • Dialysis cassette (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

  • Prepare Lipid Stock Solution (Organic Phase):

    • In an RNase-free tube, combine the spermine-based lipidoid, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5 .[4][5]

    • Dissolve the lipid mixture in anhydrous ethanol to a final total lipid concentration of 10-20 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Prepare mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.05 - 0.2 mg/mL). The acidic pH ensures the ionizable lipid's amine groups are protonated for electrostatic interaction with the negatively charged mRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • Set the flow rate ratio of aqueous to organic phase to 3:1 .[5]

    • Initiate mixing. The rapid, controlled mixing of the two phases causes a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA core to form LNPs.[9]

  • Purification and Buffer Exchange:

    • Immediately after formulation, transfer the resulting LNP suspension to a pre-soaked dialysis cassette.

    • Perform dialysis against sterile, RNase-free PBS (pH 7.4) for at least 18 hours at 4°C, with two buffer changes. This step removes the ethanol and raises the pH to physiological levels, neutralizing the surface charge of the LNPs and preparing them for in vitro/in vivo use.

Protocol 2: Characterization of mRNA-LNPs

Accurate characterization is essential to ensure batch-to-batch consistency and to correlate physical properties with biological function.

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS).

  • Dilute a small aliquot of the purified LNP suspension in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI. Aim for a particle size of 100-150 nm and a PDI < 0.2 for a homogenous population.[4]

2. Zeta Potential Measurement:

  • Use Laser Doppler Velocimetry.

  • Dilute the LNP suspension in an appropriate buffer (e.g., 1 mM KCl).

  • Measure the surface charge. At neutral pH, LNPs should have a near-neutral zeta potential.

3. mRNA Encapsulation Efficiency (EE):

  • Use a Quant-iT RiboGreen assay. This assay relies on a dye that fluoresces upon binding to nucleic acids.

  • Step A (Total mRNA): Lyse a sample of LNPs using a surfactant (e.g., 0.5% Triton X-100) to release all encapsulated mRNA. Measure fluorescence with RiboGreen.

  • Step B (Free mRNA): Measure the fluorescence of an intact LNP sample (without lysis).

  • Calculation: EE (%) = [(Fluorescence in A - Fluorescence in B) / Fluorescence in A] x 100.

  • Aim for an EE > 90%.[10]

Mechanism of Action: From Cellular Uptake to Protein Expression

The journey of a spermine-lipidoid LNP from injection to protein expression is a multi-step process, where the unique properties of the spermine headgroup play a crucial role.

cluster_0 Extracellular Space (pH 7.4) cluster_1 Cellular Interior cluster_2 Endosome (pH ~5.0-6.5) LNP Spermine-LNP Near-neutral charge Endosome Endocytosed LNP Spermine headgroups become protonated (positively charged) LNP->Endosome ApoE-mediated Endocytosis Escape {Proton Sponge Effect | Endosomal membrane disruption} Endosome->Escape Proton influx Cytoplasm Cytoplasm Escape->Cytoplasm Cargo Release

Caption: Proposed mechanism of spermine-LNP mediated mRNA delivery.

  • Cellular Uptake: LNPs adsorb apolipoprotein E (ApoE) from the bloodstream, which facilitates receptor-mediated endocytosis, primarily by hepatocytes.

  • Endosomal Entrapment: Once inside the cell, the LNP is enclosed within an endosome.

  • Endosomal Escape: As the endosome matures, its internal pH drops. This acidic environment protonates the multiple amine groups on the spermine headgroup. The now highly cationic lipidoid interacts with anionic lipids in the endosomal membrane, while also acting as a "proton sponge". This leads to osmotic swelling and destabilization of the endosomal membrane, allowing the mRNA to escape into the cytoplasm.[3]

  • Translation: Free in the cytoplasm, the mRNA is translated by ribosomes, leading to the production of the encoded protein.

Conclusion and Future Outlook

Spermine-based lipidoids represent a significant step forward in the design of non-viral vectors for mRNA therapeutics. Their foundation in endogenous, biocompatible molecules, combined with a structural design that enhances encapsulation and facilitates a powerful proton sponge effect, positions them as a superior alternative to many existing ionizable lipids.[1][3] The comparative data clearly indicates their potential for achieving higher transfection efficiencies both in vitro and in vivo. As research continues, further optimization of the lipid tail structures and linker chemistries connected to the spermine headgroup will undoubtedly unlock even greater potential, paving the way for next-generation mRNA medicines with improved potency and safety profiles.

References

  • Factor Bioscience. (n.d.). Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP Delivery.
  • Ramadass, B., et al. (2012). Synthesis of bisethylnorspermine lipid prodrug as gene delivery vector targeting polyamine metabolism in breast cancer. PubMed, 22(12), 1617-26.
  • Egorova, A., et al. (2021). Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems. Molecules, 26(12), 3737.
  • Taudt, F., et al. (2023). Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. Nanoscale Advances, 5(20), 5585-5595.
  • Billingsley, M.M., et al. (2023). Lipid nanoparticle structure and delivery route during pregnancy dictates mRNA potency, immunogenicity, and health in the mother. bioRxiv.
  • Binici, A., et al. (2024). A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. Journal of Controlled Release, 371, 1-13.
  • Li, L., et al. (2021). Boosting Ionizable Lipid Nanoparticle-mediated In Vivo mRNA Delivery through Optimization of Lipid Amine-Head Group.
  • Li, Y., et al. (2026). Vitamin A-spermine conjugated lipid nanoparticles for efficient nucleic acid delivery in ocular and hepatocellular cells. International Journal of Pharmaceutics, 126567.
  • Taudt, F., et al. (2023). Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. Semantic Scholar.
  • Paul, A., et al. (2026). Synthesis and characterization of novel water-soluble polyamide based on spermine and aspartic acid as a potential gene delivery vehicle.
  • Dong, Y., et al. (2018). Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery. Methods in Molecular Biology, 1733, 81-91.
  • Li, Y., et al. (2022). Lipid Microparticles Show Similar Efficacy With Lipid Nanoparticles in Delivering mRNA and Preventing Cancer. Journal of Biomedical Nanotechnology, 18(4), 1073-1084.
  • Shcherbinin, D.S., et al. (2022).
  • Lee, H., et al. (2025).
  • Kumar, A., et al. (2025). Revolutionizing mRNA Vaccines Through Innovative Formulation and Delivery Strategies. Journal of Pharmaceutical Sciences.
  • Duffrène, J., et al. (2025). Evaluation of alternative mRNA encapsulation methods to prepare LNPs.
  • Dong, Y., et al. (2018). Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery. Springer Protocols.
  • Soda, K., et al. (2022). Spermine Suppresses Adipocyte Differentiation and Exerts Anti-Obesity Effects In Vitro and In Vivo. CiNii Research.
  • Wang, D., et al. (2023).
  • D’Addio, S.M., et al. (2025).
  • Soda, K., et al. (2022). Spermine Suppresses Adipocyte Differentiation and Exerts Anti-Obesity Effects In Vitro and In Vivo. Semantic Scholar.
  • Wang, Y., et al. (2022). Optimization of Lipid Nanoformulations for Effective mRNA Delivery. Pharmaceutics, 14(7), 1404.
  • Han, X., et al. (2025). Formulation methods for peptide-modified lipid nanoparticles. Journal of Controlled Release, 375, 114-125.
  • El-Mayta, R., et al. (2023). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Journal of Visualized Experiments, (191), e64810.

Sources

Safety Operating Guide

Part 1: Physicochemical Profiling & Hazard Causality

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in bioconjugation and lipid nanoparticle (LNP) formulation, I frequently consult with drug development teams on the safe handling and lifecycle management of complex polyamine derivatives. Spermine(BBBSuc)—chemically identified as N1,N5,N10-tri-Boc-N14-Succinoyl spermine—is a cornerstone reagent in modern gene therapy and targeted drug delivery systems [1].

While free spermine is notoriously corrosive and acutely toxic [3], the strategic addition of three tert-butyloxycarbonyl (Boc) protecting groups and a succinoyl moiety in Spermine(BBBSuc) fundamentally alters its physicochemical hazard profile. The Boc groups sterically hinder and electronically mask the primary and secondary amines, neutralizing their strong basicity [1]. However, this structural modification introduces new operational and disposal challenges, particularly concerning environmental persistence and thermal degradation byproducts.

This guide provides a definitive, causality-driven operational plan for the proper handling, spill response, and terminal disposal of Spermine(BBBSuc).

To design a self-validating disposal system, we must first understand the molecular behavior of the compound. You cannot treat Spermine(BBBSuc) like a standard aqueous buffer salt; it is a highly functionalized organic molecule that demands specific thermal destruction parameters.

ParameterValueOperational Implication
CAS Number 1247874-32-3Essential for accurate waste manifest generation and regulatory tracking.
Molecular Formula C29H54N4O9High carbon/nitrogen ratio dictates combustion behavior and required oxygen loads.
Molecular Weight 602.8 g/mol Used for stoichiometric calculations during waste neutralization or scaling.
Physical State White powderHigh risk of aerosolization; strictly mandates wet-cleanup methods to prevent inhalation.
Combustion Byproducts COx, NOxMandates the use of incineration facilities equipped with specialized gas scrubbers.

Part 2: Operational Handling & Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization. Because Spermine(BBBSuc) is a fine powder, standard dry-sweeping will create a hazardous dust cloud, increasing inhalation risks and expanding the contamination zone [2].

Step-by-Step Spill Response Protocol:

  • Evacuate & Assess: Isolate the immediate area. Ensure laboratory HVAC or fume hood ventilation is active to capture potential ambient dust [2].

  • Don Appropriate PPE: Equip nitrile gloves, chemical safety goggles, a lab coat, and a particulate respirator (N95/P100) if the powder is aerosolized outside of a certified biosafety cabinet [3].

  • Wet Containment (Critical Step): Do not use a standard broom or brush. Instead, gently cover the spilled powder with damp absorbent pads (using water or a mild ethanol solution). Causality: The moisture binds the fine particulates, preventing them from becoming airborne during mechanical collection [2].

  • Mechanical Collection: Carefully sweep up the damp material using a non-sparking plastic scoop. Transfer the debris directly into a sealable, chemically compatible hazardous waste container (e.g., a wide-mouth HDPE bottle) [2].

  • Surface Decontamination: Wash the spill area thoroughly with a mild detergent and copious amounts of water. Collect all residual wash water as hazardous aqueous waste [3].

Part 3: Standard Operating Procedure (SOP) for Terminal Disposal

Spermine(BBBSuc) must never be flushed down the drain or disposed of in standard municipal waste [2]. The high nitrogen content (four nitrogen atoms per molecule) means that improper burning will release toxic nitrogen oxides (NOx) into the atmosphere.

Step-by-Step Terminal Disposal Protocol:

  • Waste Segregation: Collect all Spermine(BBBSuc) waste—including unreacted solid powder, contaminated pipette tips, and empty source vials—in dedicated, clearly labeled containers. Do not mix this waste with strong oxidizing agents, as residual unprotected amines or degradation products could trigger an exothermic reaction [2].

  • Solvent Dissolution (Pre-Incineration): If required by your institutional waste vendor, dissolve or mix the bulk powder with a combustible solvent (e.g., ethanol or acetone) [2]. Causality: Dissolving the solid lowers its viscosity, allowing the waste facility to safely and evenly meter the injection of the material into the incinerator, ensuring complete combustion.

  • High-Temperature Incineration: Transfer the segregated waste to a licensed hazardous waste disposal company. The material must be destroyed in a chemical incinerator equipped with an afterburner and a wet scrubber [2]. Causality: The scrubber is non-negotiable; it chemically neutralizes the NOx emissions generated from the thermal degradation of the polyamine backbone before they can be released into the atmosphere [2].

  • Regulatory Documentation: Ensure all disposal manifests comply with local environmental regulations (e.g., EPA RCRA guidelines in the United States or Directive 2008/98/EC in the European Union) [2].

Part 4: Mechanistic Visualization

The following diagram maps the logical flow of Spermine(BBBSuc) from waste generation to compliant atmospheric release, highlighting the critical segregation and scrubbing checkpoints.

DisposalWorkflow Start Spermine(BBBSuc) Waste Generation Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (LNP Buffers) Start->Liquid Spill Spill Cleanup (Debris/Pads) Start->Spill Segregation Hazardous Waste Segregation (HDPE) Solid->Segregation Liquid->Segregation Spill->Segregation Incineration Chemical Incinerator (w/ NOx Scrubber) Segregation->Incineration EPA/RCRA Compliant

Figure 1: Operational workflow for the segregation and terminal disposal of Spermine(BBBSuc).

References

Personal protective equipment for handling Spermine(BBBSuc)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that pioneering research requires not only innovation but also an unwavering commitment to safety. Handling specialized reagents like Spermine(BBBSuc) demands a precise and well-understood safety protocol. This guide is designed to provide you, our scientific partners, with the essential, immediate safety and logistical information needed to handle this compound confidently and securely. Our aim is to build your trust by offering value that extends beyond the product itself, ensuring your work is both groundbreaking and safe.

The Core Directive: Why Specialized PPE is Non-Negotiable

Spermine, the parent compound of Spermine(BBBSuc), is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3][4] While derivatives may have unique properties, the foundational safety approach must be rooted in the known hazards of the core molecule. Skin contact or accidental aerosol inhalation can lead to significant injury.[2] Therefore, a comprehensive Personal Protective Equipment (PPE) plan is not merely a recommendation—it is an essential pillar of your experimental integrity and personal safety.

Essential Personal Protective Equipment for Spermine(BBBSuc)

The following table summarizes the minimum PPE required for handling Spermine(BBBSuc). Each component is selected to mitigate the specific risks posed by this class of corrosive polyamines.

PPE ComponentSpecificationCausality Behind This Choice
Primary Engineering Control Certified Chemical Fume HoodThis is your most critical safety tool. It captures dust and aerosols at the source, preventing inhalation of the material which can be destructive to the upper respiratory tract.[1][2]
Hand Protection Double-Layered Nitrile GlovesSpermine is corrosive to the skin.[3][4] A single glove can fail or be unknowingly contaminated. Double-gloving provides a robust barrier and allows for the safe removal of the outer glove if contamination occurs, without exposing your skin.
Eye & Face Protection Chemical Splash Goggles & Face ShieldThe risk of severe, irreversible eye damage from a splash is high.[3][4] Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A face shield should be worn over the goggles to protect the entire face.
Body Protection Chemical-Resistant Laboratory CoatA standard cotton lab coat offers minimal protection from a corrosive splash. A chemical-resistant coat, fully buttoned with tight-fitting cuffs, is required to shield your skin and personal clothing from direct contact.[1][2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is paramount for safety. The following diagram and procedures outline the self-validating system for using, handling, and disposing of materials related to Spermine(BBBSuc).

Spermine_Handling_Workflow cluster_prep 1. Preparation Phase cluster_donning 2. Donning Sequence (Outside the Hood) cluster_handling 3. Handling Phase (Inside the Hood) cluster_doffing 4. Doffing Sequence (Contamination Control) cluster_final 5. Final Steps A Verify Fume Hood Certification & Gather All PPE B 1. Lab Coat A->B C 2. Goggles & Face Shield B->C D 3. Inner Nitrile Gloves C->D E 4. Outer Nitrile Gloves (over coat cuffs) D->E F Handle Spermine(BBBSuc) Maintain sash at lowest safe level E->F G 1. Remove Outer Gloves (Inside-out) Dispose in Hood F->G H 2. Remove Face Shield & Goggles (Handle by straps) G->H I 3. Remove Lab Coat (Inside-out) H->I J 4. Remove Inner Gloves (Inside-out) I->J K Wash Hands Thoroughly with Soap and Water J->K

Caption: A procedural workflow for safe handling of Spermine(BBBSuc).

Experimental Protocol: Donning, Doffing, and Disposal

1. Preparation and Donning:

  • Step 1: Before beginning, ensure your chemical fume hood has a current certification. Gather all necessary PPE as outlined in the table above.

  • Step 2: Don your chemical-resistant lab coat, ensuring it is fully buttoned.

  • Step 3: Put on your chemical splash goggles, ensuring a snug fit. Follow with the face shield.

  • Step 4: Don your first (inner) pair of nitrile gloves.

  • Step 5: Don your second (outer) pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.

2. Handling and Emergency Response:

  • Step 1: Perform all manipulations of Spermine(BBBSuc), including weighing and preparing solutions, inside the certified chemical fume hood.

  • Step 2 (In Case of Skin Contact): Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][3][4]

  • Step 3 (In Case of Eye Contact): Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][3]

3. Doffing and Disposal:

  • Step 1 (Disposal of Reagent): Any waste containing Spermine(BBBSuc) must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Never dispose of it down the drain.[2]

  • Step 2 (Doffing Outer Gloves): While still in the work area, carefully remove the outer pair of gloves using an inside-out technique to trap contaminants. Dispose of them in the designated hazardous waste container inside the fume hood.

  • Step 3 (Exiting Work Area): Step away from the immediate work area. Remove your face shield and goggles by handling the straps, not the front surfaces.

  • Step 4 (Doffing Lab Coat): Remove the lab coat by rolling it down your arms and folding it inward to contain any surface contamination. Place it in a designated container for professional laundering or disposal, per your institution's policy.

  • Step 5 (Doffing Inner Gloves): Remove the final pair of gloves, again using the inside-out technique. Dispose of them in the appropriate hazardous waste stream.

  • Step 6 (Final Hygiene): Immediately wash your hands thoroughly with soap and water.[1][2]

By integrating these expert-validated protocols into your workflow, you ensure a foundation of safety that protects you, your colleagues, and the integrity of your invaluable research.

References

  • Spermine SDS [71-44-3]. (2018). SLI Technologies, Inc. [Link]

  • Safety Data Sheet: Spermine. (Date not specified). Carl ROTH. [Link]

  • Safety Data Sheet: Spermine. (Date not specified). Carl ROTH. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.